K-Ras(G12C) inhibitor 6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]-4-sulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O3S/c18-12-3-4-15(14(19)10-12)24-11-17(23)21-7-5-13(6-8-21)20-16(22)2-1-9-25/h3-4,10,13,25H,1-2,5-9,11H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXCEHMKUTXHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCS)C(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143036 | |
| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060530-16-5 | |
| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2060530-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | k-Ras(g12C) inhibitor 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060530165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, N-[1-[2-(2,4-dichlorophenoxy)acetyl]-4-piperidinyl]-4-mercapto- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K-RAS(G12C) INHIBITOR 6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPV55C3PN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of K-Ras(G12C) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on a specific molecule designated solely as "K-Ras(G12C) inhibitor 6" is limited. This guide will, therefore, focus on the well-characterized and clinically approved K-Ras(G12C) inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), as representative examples to provide a comprehensive technical overview of the mechanism of action for this class of therapeutic agents. The principles, assays, and pathways described are fundamentally applicable to novel covalent inhibitors targeting the K-Ras(G12C) mutation.
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, which results in a glycine (B1666218) to cysteine substitution (G12C), is a significant driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets. The development of covalent inhibitors that specifically target the mutant cysteine in K-Ras(G12C) represents a landmark achievement in precision oncology. These inhibitors, exemplified by Sotorasib and Adagrasib, function by irreversibly binding to the mutant cysteine residue, thereby locking the K-Ras protein in an inactive, GDP-bound state. This allosteric inhibition prevents downstream signaling, leading to the suppression of tumor cell proliferation and survival. This guide provides a detailed examination of the core mechanism of action of these inhibitors, including quantitative data on their activity, detailed experimental protocols for their characterization, and visual representations of the relevant biological pathways and experimental workflows.
The K-Ras(G12C) Oncoprotein and Its Role in Cancer
In its normal state, K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cellular signaling pathways involved in cell growth, proliferation, and survival. The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to an accumulation of the active, GTP-bound form. This constitutively active state results in the persistent activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation and tumor growth.
Core Mechanism of Action: Covalent and Allosteric Inhibition
K-Ras(G12C) inhibitors are small molecules designed to specifically and irreversibly bind to the thiol group of the cysteine residue at position 12 of the mutant K-Ras protein. This covalent bond formation is the cornerstone of their mechanism of action.
Key aspects of the mechanism include:
-
Specificity for the GDP-Bound State: These inhibitors preferentially bind to K-Ras(G12C) when it is in its inactive, GDP-bound conformation. In this state, a cryptic pocket, known as the Switch-II pocket, becomes accessible, allowing the inhibitor to bind.
-
Irreversible Covalent Bonding: The inhibitors possess a reactive electrophile (e.g., an acrylamide (B121943) group) that forms a covalent bond with the nucleophilic thiol group of the Cys12 residue. This irreversible binding permanently inactivates the mutant protein.
-
Allosteric Inhibition: By binding to the Switch-II pocket, the inhibitors allosterically modulate the conformation of K-Ras. This has two major consequences:
-
It locks K-Ras(G12C) in the inactive GDP-bound state, preventing the exchange of GDP for GTP, which is required for its activation.
-
It disrupts the interaction of K-Ras with its downstream effector proteins, such as RAF and PI3K, thereby blocking the activation of pro-survival signaling pathways.
-
-
Selectivity: The reliance on the mutant cysteine for covalent binding confers high selectivity for K-Ras(G12C) over wild-type K-Ras, which has a glycine at position 12 and therefore lacks the reactive thiol group. This specificity minimizes off-target effects.
dot
Caption: K-Ras(G12C) signaling pathway and the point of covalent inhibition.
Quantitative Data Presentation
The potency of K-Ras(G12C) inhibitors is assessed through various biochemical and cell-based assays. The following tables summarize key quantitative data for Sotorasib and Adagrasib.
Table 1: Biochemical and Cellular Potency of Sotorasib and Adagrasib
| Inhibitor | Assay Type | Parameter | Value | Cell Line / Conditions |
| Sotorasib | Biochemical (Binding to HSA) | Kb (M-1) | 13.64 x 103 | Human Serum Albumin[1] |
| Cellular (Viability) | IC50 (nM) | 6 - 9 | NCI-H358, MIA PaCa-2[2] | |
| Cellular (pERK Inhibition) | IC50 (nM) | Potent Inhibition | KRAS G12C mutant cell lines | |
| Adagrasib | Biochemical (Binding to HSA) | Kb (M-1) | 63.67 x 103 | Human Serum Albumin[1] |
| Cellular (Viability) | IC50 (nM) | 10 - 50 | MIA PaCa-2[1] | |
| Cellular (pERK Inhibition) | IC50 (nM) | Potent Inhibition | KRAS G12C mutant cell lines |
Table 2: Cell Viability (IC50) of Adagrasib in Various K-Ras(G12C) Mutant Cancer Cell Lines (2D Culture)
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 10 - 15.6 |
| MIA PaCa-2 | Pancreatic Cancer | 10 - 50 |
| NCI-H2122 | Non-Small Cell Lung Cancer | 20 |
| SW1573 | Non-Small Cell Lung Cancer | 30 |
| NCI-H1792 | Non-Small Cell Lung Cancer | 40 |
| NCI-H2030 | Non-Small Cell Lung Cancer | 973 |
Data compiled from publicly available resources.[1]
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate characterization of K-Ras(G12C) inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
K-Ras(G12C) mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
K-Ras(G12C) inhibitor
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a pre-determined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Preparation: Prepare serial dilutions of the K-Ras(G12C) inhibitor in culture medium.
-
Treatment: Add the desired concentrations of the inhibitor to the experimental wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for a duration relevant to the study, typically 3 to 5 days.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.[3]
dot
Caption: Experimental workflow for a cell viability assay.
Target Engagement Assay
This assay quantifies the direct binding of the inhibitor to the purified K-Ras(G12C) protein.
Materials:
-
Purified, recombinant His-tagged K-Ras(G12C) protein
-
Fluorescently labeled GTP analog (e.g., GTP-Red)
-
Europium cryptate-labeled anti-His antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA, 1 mM DTT)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Protocol:
-
Inhibitor Dispensing: Dispense the test inhibitor or standards directly into the assay plate.
-
Reagent Addition:
-
Add His-tagged K-Ras(G12C) protein to each well.
-
Prepare a mix of HTRF detection reagents (Eu-anti-His antibody and GTP-Red) in assay buffer and add to each well.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against inhibitor concentration to determine the IC50 or Kd value.[4]
CETSA is used to verify the direct binding of an inhibitor to its target protein within a cellular context by measuring changes in the thermal stability of the target protein.
Materials:
-
K-Ras(G12C) mutant cells
-
K-Ras(G12C) inhibitor
-
PBS, Lysis buffer with protease inhibitors
-
Anti-K-Ras(G12C) antibody for Western blot
Protocol:
-
Treatment: Treat cells with the K-Ras(G12C) inhibitor or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification and Western Blot: Collect the supernatant (soluble fraction) and quantify the protein concentration. Analyze the levels of soluble K-Ras(G12C) by Western blot.
-
Data Analysis: Plot the amount of soluble K-Ras(G12C) as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[5]
Downstream Signaling Assay (Western Blot for p-ERK)
This assay measures the inhibition of K-Ras-mediated signaling by assessing the phosphorylation of downstream effector proteins, such as ERK.
Materials:
-
K-Ras(G12C) mutant cells
-
K-Ras(G12C) inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, PVDF membrane, and transfer apparatus
-
Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment and Lysis: Seed cells, treat with the inhibitor for the desired time, and then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat dry milk or BSA in TBST).
-
Incubate with primary antibodies (anti-p-ERK, anti-total ERK, loading control) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and visualize the protein bands.
-
Quantify band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal and then to the loading control to determine the percentage of inhibition.[6]
-
dot
Caption: Workflow for Western blot analysis of downstream signaling.
Conclusion
The development of K-Ras(G12C) inhibitors represents a paradigm shift in the treatment of KRAS-mutant cancers. Their unique mechanism of action, involving the covalent and allosteric inhibition of the mutant oncoprotein, has paved the way for a new class of targeted therapies. The experimental protocols and data presented in this guide provide a framework for the continued research and development of novel K-Ras inhibitors, with the ultimate goal of improving outcomes for patients with these challenging malignancies. The detailed methodologies for assessing cell viability, target engagement, and downstream signaling are essential tools for the preclinical and clinical evaluation of these promising therapeutic agents.
References
- 1. Interaction Mechanisms of KRAS G12C Inhibitors (Sotorasib and Adagrasib) with Human Serum Albumin: Insights from Spectroscopic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Structural Biology and Binding Pocket of K-Ras(G12C) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of the structural biology of inhibitors targeting the K-Ras(G12C) mutant, a critical oncogene in various cancers. For decades, K-Ras was deemed "undruggable" due to its smooth surface and picomolar affinity for its natural ligands, GTP and GDP.[1] The discovery of a covalent-susceptible cysteine residue in the G12C mutant, coupled with the identification of an adjacent allosteric pocket, has revolutionized the field, leading to the development of clinically approved targeted therapies.[2][3]
This document details the architecture of the K-Ras(G12C) binding site, analyzes the binding modes of seminal inhibitors, provides a focused look at a specific molecule designated "compound 6," summarizes key quantitative data, and outlines the experimental protocols crucial for research in this domain.
The K-Ras(G12C) Allosteric Binding Pocket
The key to targeting K-Ras(G12C) lies in a cryptic, allosteric binding site known as the Switch-II Pocket (S-IIP), located beneath the effector-binding Switch-II region (residues ~60-76).[2] This pocket is typically not well-formed in the wild-type protein but becomes accessible in the inactive, GDP-bound state of the G12C mutant, allowing for the design of highly selective inhibitors.[2][4]
The binding of inhibitors to this pocket is anchored by a covalent bond with the mutant Cysteine-12 (Cys12).[2] This irreversible interaction traps the K-Ras protein in its inactive GDP-bound conformation, preventing its activation by Guanine Nucleotide Exchange Factors (GEFs) and subsequently blocking downstream oncogenic signaling.[4][5]
Key amino acid residues that define the S-IIP and interact with various inhibitors include:
-
Cysteine 12 (Cys12): The mutant residue that serves as the covalent anchor point for the inhibitor's reactive warhead (commonly an acrylamide).
-
Histidine 95 (His95): Forms a crucial interaction, often a hydrogen bond, with the inhibitor, contributing significantly to binding affinity.[6]
-
Tyrosine 96 (Tyr96) and Glutamine 99 (Gln99): These residues form part of a hydrophobic groove within the S-IIP that accommodates the inhibitor scaffold.
-
Valine 9 (Val9) and Methionine 72 (Met72): Contribute to the hydrophobic environment of the pocket.
Structural Biology of Seminal K-Ras(G12C) Inhibitors
The fundamental principles of K-Ras(G12C) inhibition are best exemplified by the first two FDA-approved drugs: Sotorasib (AMG 510) and Adagrasib (MRTX849).
-
Sotorasib (AMG 510): The crystal structure of Sotorasib in complex with K-Ras(G12C) (PDB: 6OIM) reveals the inhibitor covalently bound to Cys12.[4] It occupies the S-IIP and makes key hydrogen bond interactions with the backbone of His95. The rest of the molecule is stabilized by extensive hydrophobic interactions within the pocket.[6]
-
Adagrasib (MRTX849): Similarly, Adagrasib forms a covalent bond with Cys12 and settles into the S-IIP (PDB: 6UT0).[7] Its distinct chemical scaffold allows for different interactions within the pocket, leading to variations in potency and pharmacokinetic properties.[5]
These structures confirm a shared mechanism: the irreversible covalent modification of Cys12 and allosteric stabilization of the inactive GDP-bound state.
Focused Analysis: Taiho "Compound 6" (PDB: 8DNK)
To address the specific topic of "inhibitor 6," this section details the structural interactions of the molecule identified as "Taiho WO2020/085493A1 compound 6," whose co-crystal structure with K-Ras(G12C) is available under PDB accession code 8DNK.[8][9] This structure, resolved at 2.23 Å, provides a clear view of its binding mode.
Like other inhibitors of its class, Compound 6 covalently modifies Cys12 and occupies the Switch-II pocket. Its binding interactions are visualized in the diagram below.
Caption: Binding interactions of Taiho Compound 6 within the K-Ras(G12C) S-IIP.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize key structural and biochemical data for several notable K-Ras(G12C) inhibitors.
Table 1: Structural Data for K-Ras(G12C)-Inhibitor Complexes
| Inhibitor | PDB Code | Resolution (Å) | Deposition Date |
| Sotorasib (AMG 510) | 6OIM | 1.65 | 2019-04-09 |
| Adagrasib (MRTX849) | 6UT0 | 1.98 | 2019-10-24 |
| Divarasib (B10829276) (GDC-6036) | 9DMM | 1.90 | 2024-04-24 |
| Taiho Compound 6 | 8DNK | 2.23 | 2022-07-11 |
Data sourced from the RCSB Protein Data Bank.[8][10]
Table 2: Biochemical Activity of K-Ras(G12C) Inhibitors
| Inhibitor | Assay Type | Potency Metric | Value | Reference |
| Sotorasib (AMG 510) | Biochemical Assay | IC₅₀ | 8.88 nM | [6] |
| Sotorasib (AMG 510) | Biochemical Binding | K_d_ | 220 nM | [6] |
| Adagrasib (MRTX849) | Biochemical Binding | K_d_ | 9.59 nM | [6] |
| Adagrasib (MRTX849) | Cell Viability (2D) | IC₅₀ | 10 - 973 nM | [5] |
| ARS-853 | Biochemical | k_inact_/K_I_ | 76 M⁻¹s⁻¹ | [11] |
| Compound 12 (Ostrem et al.) | Mass Spectrometry | % Modification | 100% | [12] |
Experimental Protocols
The following sections provide generalized yet detailed methodologies for key experiments involved in the structural and functional characterization of K-Ras(G12C) inhibitors.
This protocol describes the typical workflow for producing recombinant K-Ras(G12C) for structural and biochemical studies.[2][13]
-
Gene Cloning and Transformation: The gene for human K-Ras (residues 1-169) with a G12C mutation is cloned into an E. coli expression vector, often with an N-terminal polyhistidine (His) tag for purification. The plasmid is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: A large-scale culture is grown at 37°C to an optical density (OD₆₀₀) of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM), and the culture is incubated at a lower temperature (e.g., 18°C) overnight to enhance soluble protein expression.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors), and lysed by sonication or high-pressure homogenization. The lysate is clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a nickel-charged immobilized metal affinity chromatography (IMAC) column. The column is washed extensively, and the His-tagged protein is eluted with a high-concentration imidazole buffer.
-
Tag Cleavage and Further Purification: If required, the His-tag is cleaved using a specific protease (e.g., TEV protease). The protein is further purified by size-exclusion chromatography (SEC) to separate the cleaved protein from the tag, protease, and any remaining impurities, yielding a highly pure and homogenous protein sample.
Caption: General workflow for the expression and purification of K-Ras(G12C).
This protocol outlines the steps for determining the co-crystal structure of a K-Ras(G12C)-inhibitor complex.[4][14]
-
Complex Formation: Purified, GDP-loaded K-Ras(G12C) protein is incubated with a molar excess (e.g., 3-5 fold) of the covalent inhibitor. The reaction is allowed to proceed for several hours or overnight at 4°C to ensure complete covalent modification. The extent of modification is often verified by mass spectrometry.
-
Crystallization Screening: The protein-inhibitor complex is concentrated (e.g., to 10-20 mg/mL). High-throughput screening is performed using commercial crystallization screens via the sitting-drop or hanging-drop vapor diffusion method.
-
Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the pH, precipitant concentration, and additives to grow larger, diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron beamline.
-
Structure Determination: The structure is solved by molecular replacement using a previously determined K-Ras structure as a search model. The model is then refined against the collected diffraction data, and the inhibitor is built into the electron density map.
For larger complexes or proteins resistant to crystallization, cryo-EM offers an alternative for structure determination. Recent advances using molecular scaffolds have enabled high-resolution cryo-EM studies of small proteins like K-Ras.[15][16]
-
Sample Preparation: The K-Ras(G12C)-inhibitor complex is prepared as described for crystallography. For small proteins, it may be bound to a larger, rigid scaffold protein to increase its effective size for imaging.[16]
-
Grid Preparation: A small volume of the sample is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.
-
Data Acquisition: The frozen grids are imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.
-
Image Processing: The movies are processed to correct for motion, and individual particle images are picked. These images are then classified into 2D averages and subsequently used to reconstruct a 3D density map.
-
Model Building: An atomic model is built into the high-resolution 3D map and refined.
A variety of assays are used to quantify inhibitor activity.
-
Intact Protein Mass Spectrometry: This method is used to measure the rate and extent of covalent bond formation between the inhibitor and Cys12.[11]
-
Nucleotide Exchange Assays: These assays, often using fluorescently labeled GDP or GTP analogs, measure the ability of an inhibitor to lock K-Ras in the GDP-bound state by preventing GEF-mediated nucleotide exchange.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics (association and dissociation rates) of the initial non-covalent binding step of the inhibitor to K-Ras(G12C).[6]
-
Thermal Shift Assays (DSF): The binding of an inhibitor to K-Ras(G12C) typically increases its thermal stability. This change in melting temperature (T_m) can be measured to confirm target engagement.[14]
K-Ras Signaling Pathway
The G12C mutation in K-Ras impairs its intrinsic GTPase activity, leading to an accumulation of the protein in the active, GTP-bound state. This constitutively active K-Ras drives downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting uncontrolled cell proliferation, survival, and tumor growth.[17][18][19] Covalent inhibitors block the cycle at the inactive GDP-bound stage, preventing the activation of these downstream cascades.
Caption: Simplified K-Ras(G12C) signaling pathway and point of intervention.
References
- 1. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. [escholarship.org]
- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C with Covalent Inhibitors | Annual Reviews [annualreviews.org]
- 4. benchchem.com [benchchem.com]
- 5. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Biophysical and structural analysis of KRAS switch-II pocket inhibitors reveals allele-specific binding constraints[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. K-Ras(G12C) inhibitor 12 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. promise-proteomics.com [promise-proteomics.com]
- 14. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rcsb.org [rcsb.org]
- 16. Cryo-EM structure determination of small therapeutic protein targets at 3 Å-resolution using a rigid imaging scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Allosteric Control of GTP Affinity by K-Ras(G12C) Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric control of guanosine (B1672433) triphosphate (GTP) affinity by the K-Ras(G12C) inhibitor 6. The discovery of this covalent inhibitor marked a significant breakthrough in the development of targeted therapies for cancers driven by the KRAS G12C mutation. This document details the mechanism of action, quantitative binding data, and the experimental protocols utilized to characterize this interaction.
Introduction: Targeting the "Undruggable" K-Ras
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in critical cell signaling pathways regulating cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to a constitutively active protein that promotes tumor proliferation.[1] For decades, direct inhibition of K-Ras was considered an insurmountable challenge due to its picomolar affinity for GTP and the absence of well-defined allosteric binding pockets.[2][3]
The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer. This mutation creates a unique, targetable cysteine residue. The development of this compound, and similar molecules, exploited this mutant cysteine to achieve covalent and selective inhibition, locking the protein in an inactive state.[1][2]
Mechanism of Allosteric Control
This compound functions as an allosteric inhibitor that irreversibly binds to the mutant cysteine 12.[2] Crystallographic studies revealed that this inhibitor binds to a previously unrecognized pocket located beneath the effector-binding switch-II region, now known as the Switch-II pocket (S-IIP).[2][3] This binding event induces a conformational change in K-Ras(G12C) that disrupts the conformations of both switch-I and switch-II regions.[2][3]
Crucially, the binding of inhibitor 6 to the S-IIP allosterically modulates the nucleotide-binding preference of K-Ras(G12C).[2][3] In its oncogenic state, K-Ras(G12C) has a slight preference for the active, GTP-bound state.[2] However, upon covalent modification by inhibitor 6, the protein's affinity for GTP is significantly reduced, while its preference for the inactive, guanosine diphosphate (B83284) (GDP)-bound state is enhanced.[2][3] This shift in equilibrium effectively traps K-Ras(G12C) in an inactive conformation, thereby preventing its interaction with downstream effectors such as RAF kinases and inhibiting oncogenic signaling.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds as reported in the foundational study by Ostrem et al., 2013.
| Compound | Description | Percentage Modification of K-Ras(G12C) (10 µM, 24h) |
| Inhibitor 6 (6H05) | Disulfide fragment identified from tethering screen | 94 ± 1% |
| Analogue 8 | Optimized vinyl sulfonamide analogue | ~100% |
| Analogue 12 | Optimized acrylamide (B121943) analogue | ~100% |
| Table 1: Covalent Modification of K-Ras(G12C) by Inhibitor 6 and Optimized Analogues. Data represents the percentage of K-Ras(G12C) protein covalently modified by the indicated compound after a 24-hour incubation.[2] |
| K-Ras(G12C) State | Relative Nucleotide Affinity (GTP/GDP) |
| Unmodified | 0.6 ± 0.2 |
| + Analogue 8 | 3.9 ± 0.6 |
| + Analogue 12 | 3.5 ± 0.8 |
| Table 2: Allosteric Control of Nucleotide Affinity. The table shows the relative affinity of K-Ras(G12C) for GTP versus GDP in the absence and presence of optimized inhibitors. A higher value indicates a greater preference for GDP.[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the allosteric control of GTP affinity by this compound.
Disulfide-Fragment-Based Screening (Tethering)
This protocol was used to identify initial fragments that covalently bind to the Cys12 residue of K-Ras(G12C).
Objective: To identify small molecule fragments that form a disulfide bond with the mutant cysteine of K-Ras(G12C).
Materials:
-
Untagged recombinant K-Ras(G12C) (amino acids 1–169)
-
Disulfide fragment library
-
β-mercaptoethanol (βME)
-
Screening Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM EDTA
-
Waters LCT-Premier LC/ESI-MS system for mass spectrometry analysis
Procedure:
-
Prepare a reaction mixture containing 1 µM of K-Ras(G12C) in Screening Buffer.
-
Add a disulfide fragment from the library to a final concentration of 100 µM.
-
Add βME to a final concentration of 100 µM to facilitate the disulfide exchange reaction.
-
Incubate the reaction mixture for 1 hour at ambient temperature.
-
Analyze the reaction mixture by electrospray mass spectrometry to determine the extent of protein modification. A mass shift corresponding to the addition of the fragment indicates a successful tethering event.[2]
SOS-Catalyzed Nucleotide Exchange Assay
This assay measures the ability of K-Ras(G12C) inhibitors to block the exchange of GDP for GTP, a critical step in K-Ras activation.
Objective: To determine if K-Ras(G12C) inhibitors can block the function of the guanine (B1146940) nucleotide exchange factor (GEF) SOS1.
Materials:
-
Recombinant K-Ras(G12C) loaded with a fluorescent GDP analog (e.g., mant-dGDP)
-
Recombinant catalytic domain of SOS1 (SOScat)
-
GTP
-
Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2
-
Fluorescence plate reader
Procedure:
-
Pre-incubate K-Ras(G12C)-mant-dGDP with the K-Ras(G12C) inhibitor (e.g., analogue 8 or 12) or vehicle control.
-
Initiate the nucleotide exchange reaction by adding SOScat and a molar excess of GTP.
-
Monitor the decrease in mant fluorescence over time. The exchange of mant-dGDP for non-fluorescent GTP results in a loss of fluorescence.
-
Compare the rate of fluorescence decay in the presence and absence of the inhibitor to determine the extent of inhibition of SOS1-catalyzed nucleotide exchange.[2]
RAF-RBD Pulldown Assay
This assay assesses the ability of K-Ras(G12C) to interact with its downstream effector, RAF kinase, in the presence and absence of an inhibitor.
Objective: To determine if K-Ras(G12C) inhibitors disrupt the interaction between K-Ras(G12C) and the Ras-binding domain (RBD) of RAF.
Materials:
-
K-Ras(G12C)-mutant cell lines (e.g., NCI-H1792, NCI-H358)
-
K-Ras(G12C) inhibitor (e.g., analogue 12)
-
Lysis buffer
-
GST-tagged RAF-RBD fusion protein immobilized on glutathione-sepharose beads
-
Antibodies for Western blotting: anti-K-Ras, anti-B-Raf, anti-C-Raf
Procedure:
-
Treat K-Ras(G12C) mutant cell lines with the inhibitor or vehicle control for the desired time.
-
Lyse the cells and clarify the lysates by centrifugation.
-
Incubate the cell lysates with GST-RAF-RBD beads to pull down active, GTP-bound K-Ras and its associated proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blotting using antibodies against K-Ras, B-Raf, and C-Raf.
-
A decrease in the amount of co-immunoprecipitated B-Raf and C-Raf in the inhibitor-treated samples indicates that the inhibitor disrupts the K-Ras-RAF interaction.[2]
Cellular Viability Assay
This assay evaluates the effect of K-Ras(G12C) inhibitors on the proliferation and survival of cancer cell lines.
Objective: To determine the cytotoxic or cytostatic effects of K-Ras(G12C) inhibitors on cancer cells with and without the G12C mutation.
Materials:
-
K-Ras(G12C)-mutant cell lines (e.g., NCI-H1792, NCI-H358)
-
K-Ras wild-type cell lines (e.g., A549)
-
K-Ras(G12C) inhibitor (e.g., analogue 12)
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the K-Ras(G12C) inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the inhibitor concentration.[2]
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: K-Ras Signaling Pathway and Mechanism of Inhibitor 6 Action.
Caption: Experimental Workflow for Characterizing K-Ras(G12C) Inhibitors.
Conclusion
This compound represents a landmark achievement in the field of oncology drug discovery. Its unique allosteric mechanism, which involves covalent modification of the mutant cysteine and a subsequent shift in nucleotide preference, provided a novel strategy for targeting a previously intractable oncogene. The experimental protocols and quantitative data outlined in this guide provide a framework for the continued development and characterization of next-generation K-Ras inhibitors. This foundational work has paved the way for the clinical development of potent and selective K-Ras(G12C) inhibitors, offering new hope for patients with KRAS G12C-driven cancers.
References
Preclinical Profile of K-Ras(G12C) Inhibitor 6: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies on K-Ras(G12C) inhibitor 6, a pioneering molecule in the direct and irreversible inhibition of the oncogenic K-Ras(G12C) mutant. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Core Findings and Data Summary
This compound is an allosteric inhibitor that selectively and irreversibly binds to the cysteine residue of the G12C mutant of K-Ras.[1] This covalent modification locks the oncoprotein in its inactive, GDP-bound state, thereby impeding downstream signaling pathways responsible for tumor cell proliferation and survival.[2][3][4] Preclinical evaluation of inhibitor 6 and its analogs has demonstrated their potential in targeting K-Ras(G12C)-driven cancers.
Biochemical and Cellular Activity
The inhibitory activity of compound 6 and a more potent analog, compound 12, were assessed across various biochemical and cellular assays. The data highlights the specificity of these inhibitors for the K-Ras(G12C) mutant.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| 12 | Cell Viability | H358 (K-Ras G12C) | IC50 | ~10 µM | [2] |
| 12 | Cell Viability | H1792 (K-Ras G12C) | IC50 | ~25 µM | [2] |
| 12 | Cell Viability | Calu-1 (K-Ras G12C) | IC50 | ~50 µM | [2] |
| 12 | Cell Viability | H23 (K-Ras G12C) | IC50 | ~50 µM | [2] |
| 12 | Cell Viability | H1437 (K-Ras WT) | IC50 | >100 µM | [2] |
| 12 | Cell Viability | H1299 (K-Ras WT) | IC50 | >100 µM | [2] |
| 12 | Cell Viability | A549 (K-Ras G12S) | IC50 | >100 µM | [2] |
| 12 | Apoptosis Induction | H358 (K-Ras G12C) | % Apoptosis | ~25% | [2] |
| 12 | Apoptosis Induction | H1792 (K-Ras G12C) | % Apoptosis | ~20% | [2] |
| 12 | Apoptosis Induction | H1437 (K-Ras WT) | % Apoptosis | Baseline | [2] |
Signaling Pathway and Mechanism of Action
K-Ras is a small GTPase that functions as a molecular switch in cellular signaling. In its active, GTP-bound state, it promotes cell growth and proliferation through downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The G12C mutation impairs the ability of K-Ras to hydrolyze GTP, leading to its constitutive activation.
This compound binds to a novel allosteric site, termed the switch-II pocket (S-IIP), which is adjacent to the nucleotide-binding site.[2] This binding event has two key consequences:
-
Altered Nucleotide Preference: The inhibitor-bound K-Ras(G12C) exhibits a decreased affinity for GTP relative to GDP, favoring the inactive state.[2]
-
Impaired Effector Interaction: The conformational changes induced by the inhibitor disrupt the binding of K-Ras(G12C) to its downstream effectors, such as RAF kinases.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the preclinical evaluation of this compound and its analogs.
Disulfide-Fragment-Based Screening (Tethering)
This method was employed to identify the initial chemical fragments that bind to the G12C mutant of K-Ras.
Protocol:
-
Protein Preparation: Untagged, recombinant K-Ras(G12C) (amino acids 1-169) was expressed and purified.
-
Reaction Mixture: 1 µM of K-Ras(G12C) was incubated with 100 µM of a disulfide-containing fragment and 100 µM of β-mercaptoethanol in a reaction buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, and 10 mM EDTA).
-
Incubation: The reaction was allowed to proceed for 1 hour at ambient temperature.
-
Analysis: The extent of covalent modification of K-Ras(G12C) by the fragment was determined using electrospray mass spectrometry (ESI-MS).
-
Hit Identification: Fragments that resulted in ≥60% modification of the protein were considered hits.
Nucleotide Exchange Assay
This assay measures the rate of GDP dissociation from K-Ras(G12C) in the presence of a competing nucleotide, providing insights into how the inhibitor affects nucleotide affinity.
Protocol:
-
Protein Labeling: Full-length K-Ras(G12C) was loaded with a fluorescent GDP analog, mant-dGDP.
-
Assay Setup: 10 µl of the 1 µM mant-dGDP-loaded K-Ras(G12C) in reaction buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, and 1 mM MgCl2) was added to a low-volume 384-well black bottom plate.
-
Initiation of Exchange: The nucleotide exchange reaction was initiated by adding 5 µl of either SOS1 (1 µM final concentration) to catalyze the exchange or EDTA (5 mM final concentration) to chelate Mg2+ and promote nucleotide release.
-
Fluorescence Monitoring: The decrease in fluorescence (as mant-dGDP is released) was monitored over 5 hours at 90-second intervals using a plate reader (excitation: 360 nm, emission: 440 nm).
-
Data Analysis: The half-life of nucleotide dissociation was determined by fitting the data to a single-exponential decay curve.
Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and survival of cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cell lines with and without the K-Ras(G12C) mutation were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with a serial dilution of K-Ras(G12C) inhibitor 12.
-
Incubation: The plates were incubated for 72 hours.
-
Viability Assessment: After the incubation period, the media was exchanged, and the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) was used to measure the amount of ATP, which is proportional to the number of viable cells.
-
Data Analysis: The luminescent signal was measured, and the half-maximal inhibitory concentration (IC50) was calculated.[2]
Apoptosis Assay
This assay quantifies the induction of programmed cell death in cancer cells following treatment with the inhibitor.
Protocol:
-
Cell Plating: Cells were plated in 6-well plates at approximately 50% confluency.
-
Treatment: After 24 hours, the cells were treated with the specified compound for 48 hours.
-
Cell Harvesting: Cells were washed with PBS, trypsinized, and resuspended in 150 µl of annexin-V binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and propidium (B1200493) iodide according to the manufacturer's protocol (BD Biosciences).
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) was quantified using a flow cytometer.[2]
Conclusion
The preclinical data for this compound and its analogs provided a foundational proof-of-concept for the direct and mutant-specific targeting of K-Ras(G12C).[2] The discovery of a novel allosteric pocket and the development of covalent inhibitors that exploit this site have paved the way for a new class of targeted therapies for K-Ras-mutant cancers. The methodologies detailed herein offer a robust framework for the continued evaluation and development of next-generation K-Ras inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scispace.com [scispace.com]
- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
The Era of Drugging the "Undruggable": A Technical Guide to the Irreversible and Selective Inhibition of Oncogenic K-Ras(G12C)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten rat sarcoma viral oncogene homolog (KRAS) has long been considered an "undruggable" target in oncology, despite its high prevalence in human cancers. The discovery and development of irreversible, covalent inhibitors specifically targeting the K-Ras(G12C) mutant have marked a paradigm shift in precision medicine. This technical guide provides an in-depth overview of the core principles underlying the selective inhibition of K-Ras(G12C). We will delve into the mechanism of action of these novel inhibitors, present a comprehensive summary of their biochemical and cellular potencies, and provide detailed protocols for key experimental assays used in their characterization. Furthermore, this guide will explore the intricate K-Ras(G12C) signaling pathway and discuss emerging strategies involving combination therapies to overcome resistance and enhance therapeutic efficacy.
The K-Ras(G12C) Oncoprotein: A Covalent Opportunity
K-Ras is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell proliferation, differentiation, and survival.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of K-Ras, leading to its accumulation in the constitutively active, GTP-bound state.[2] This persistent activation drives oncogenic signaling through downstream effector pathways.
The breakthrough in targeting K-Ras(G12C) came with the exploitation of the mutant cysteine residue. Covalent inhibitors, such as the FDA-approved sotorasib (B605408) (AMG 510) and adagrasib (MRTX849), are designed to form an irreversible bond with the thiol group of this cysteine.[3] This covalent modification locks K-Ras(G12C) in its inactive, GDP-bound conformation, thereby preventing its interaction with guanine (B1146940) nucleotide exchange factors (GEFs) and blocking downstream oncogenic signaling.[4]
Quantitative Analysis of K-Ras(G12C) Inhibitors
The potency and selectivity of K-Ras(G12C) inhibitors are paramount for their therapeutic success. A variety of biochemical and cellular assays are employed to quantify their activity. The following tables summarize key quantitative data for prominent K-Ras(G12C) inhibitors and other relevant compounds.
Table 1: Biochemical Potency of K-Ras(G12C) Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | k_inact/K_i (M⁻¹s⁻¹) | Reference |
| Sotorasib (AMG 510) | K-Ras(G12C) | Nucleotide Exchange | 8.88 | - | - | [5] |
| Adagrasib (MRTX849) | K-Ras(G12C) | Cell Viability (2D) | 10 - 973 | - | - | [6] |
| ARS-1620 | K-Ras(G12C) | Covalent Engagement | - | - | 1,100 ± 200 | [7] |
| Divarasib (GDC-6036) | K-Ras(G12C) | Cell Viability | Sub-nanomolar | - | - | [8] |
| MRTX1133 | K-Ras(G12D) | - | - | - | - | [9][10][11] |
Table 2: Cellular Potency of K-Ras(G12C) Inhibitors
| Compound | Cell Line | Cancer Type | Assay Format | IC50/EC50 (nM) | Reference |
| Sotorasib (AMG 510) | NCI-H358 | NSCLC | Cell Viability | 4 - 32 | [5] |
| Sotorasib (AMG 510) | MIA PaCa-2 | Pancreatic | Cell Viability | 9 | [7] |
| Adagrasib (MRTX849) | NCI-H358 | NSCLC | 2D Cell Viability | 10 - 15.6 | [12] |
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic | 2D Cell Viability | 10 - 50 | [12] |
| Adagrasib (MRTX849) | NCI-H2122 | NSCLC | 2D Cell Viability | 20 | [12] |
| Adagrasib (MRTX849) | SW1573 | NSCLC | 2D Cell Viability | 30 | [12] |
| Adagrasib (MRTX849) | NCI-H1792 | NSCLC | 2D Cell Viability | 40 | [12] |
| Adagrasib (MRTX849) | NCI-H2030 | NSCLC | 2D Cell Viability | 973 | [12] |
| Adagrasib (MRTX849) | NCI-H358 | NSCLC | 3D Cell Viability | 0.2 | [12] |
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic | 3D Cell Viability | 0.3 | [12] |
| ARS-1620 | H358 | NSCLC | Cell Viability | ~1320 | [13] |
| Divarasib (GDC-6036) | Various | Solid Tumors | - | Potent (sub-nM) | [8][14] |
K-Ras(G12C) Signaling Pathway and Therapeutic Intervention
K-Ras(G12C) activation is initiated by upstream signals from receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[2] This leads to the recruitment of GEFs like Son of Sevenless (SOS1) to the plasma membrane, which facilitates the exchange of GDP for GTP on K-Ras.[2] The protein tyrosine phosphatase SHP2 also plays a critical role in this signaling cascade.[15] Once activated, K-Ras(G12C) engages multiple downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which drive tumor cell proliferation and survival.[16] Another important downstream effector is the RAL-GEF pathway.[2]
Irreversible K-Ras(G12C) inhibitors act by covalently binding to the mutant cysteine and locking the protein in an inactive state, thus preventing downstream signaling.
Caption: K-Ras(G12C) signaling pathway and points of therapeutic intervention.
Experimental Protocols
The characterization of K-Ras(G12C) inhibitors relies on a suite of robust biochemical and cellular assays. Below are detailed protocols for three key experiments.
HTRF-Based Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of fluorescently labeled GDP for unlabeled GTP on the K-Ras(G12C) protein, often catalyzed by the GEF SOS1.
Materials:
-
Recombinant His-tagged K-Ras(G12C) protein
-
Fluorescently labeled GDP (e.g., BODIPY-GDP)
-
Guanosine triphosphate (GTP)
-
Recombinant SOS1 protein (catalytic domain)
-
HTRF detection reagents (e.g., Terbium-labeled anti-His antibody and a fluorescent GTP analog)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate wells.
-
K-Ras/GDP/Antibody Mix Preparation: In assay buffer, prepare a mix containing K-Ras(G12C) protein, fluorescently labeled GDP, and the Terbium-labeled anti-His antibody. Pre-incubate for 60 minutes at room temperature to allow for complex formation.
-
Dispensing K-Ras Mix: Add the pre-incubated K-Ras mix to all wells of the compound-plated 384-well plate.
-
Initiating Nucleotide Exchange: Prepare a mix of SOS1 and GTP in assay buffer. Add this mix to the wells to initiate the nucleotide exchange reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the HTRF signal on a compatible plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the data to high (no inhibitor) and low (saturating inhibitor) controls. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]
Western Blot for pERK Inhibition
This assay assesses the inhibitor's ability to block the MAPK signaling pathway by measuring the phosphorylation level of ERK, a key downstream effector.[18]
Materials:
-
K-Ras(G12C) mutant cell line (e.g., NCI-H358)
-
Cell culture medium and supplements
-
Test inhibitor and vehicle (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed K-Ras(G12C) mutant cells in 6-well plates and grow to 70-80% confluency. Treat cells with a dose range of the inhibitor or vehicle for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply ECL substrate and visualize protein bands using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize pERK levels to total ERK and then to the loading control. Calculate the percentage of inhibition relative to the vehicle-treated control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with K-Ras(G12C) in a cellular context by measuring changes in the protein's thermal stability upon ligand binding.
Materials:
-
K-Ras(G12C) mutant cell line
-
Test inhibitor and vehicle
-
PBS with protease and phosphatase inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
High-speed centrifuge
-
Western blotting or ELISA reagents for K-Ras detection
Procedure:
-
Cell Treatment: Treat cultured K-Ras(G12C) cells with the test inhibitor or vehicle for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples across a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by a cooling step.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.
-
Protein Quantification: Determine the amount of soluble K-Ras(G12C) in the supernatant using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble K-Ras(G12C) as a function of temperature for both inhibitor-treated and vehicle-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization and thus, engagement.
Experimental and Logical Workflows
The discovery and characterization of K-Ras(G12C) inhibitors follow a structured workflow, from initial screening to in-depth cellular and in vivo validation.
Caption: High-throughput screening and validation workflow for K-Ras(G12C) inhibitors.
Combination Therapies: Overcoming Resistance
While K-Ras(G12C) inhibitors have shown significant clinical activity, intrinsic and acquired resistance can limit their efficacy. A key mechanism of resistance is the feedback reactivation of the MAPK pathway through upstream signaling.[19] To address this, combination therapies are being actively explored.
-
SOS1 Inhibitors: Combining K-Ras(G12C) inhibitors with SOS1 inhibitors (e.g., BI-3406) can enhance the anti-tumor response by preventing the reactivation of K-Ras.[3][17][20][21][22]
-
SHP2 Inhibitors: SHP2 inhibitors (e.g., TNO155) can block the signaling from RTKs to RAS, thereby preventing feedback activation of wild-type RAS isoforms.[18][23][24][25][26]
-
EGFR Inhibitors: In colorectal cancer, where EGFR signaling is a dominant resistance mechanism, combining K-Ras(G12C) inhibitors with EGFR inhibitors (e.g., cetuximab, panitumumab) has shown promising results.[1][2][27][28][29]
Conclusion
The development of irreversible and selective inhibitors of K-Ras(G12C) represents a landmark achievement in oncology. This technical guide has provided a comprehensive overview of the mechanism of action, quantitative potency, and key experimental methodologies for the characterization of these groundbreaking therapies. The ongoing research into combination strategies holds the promise of further improving clinical outcomes for patients with K-Ras(G12C)-mutated cancers, solidifying the dawn of a new era in targeting previously "undruggable" oncoproteins.
References
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]
- 8. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. targetedonc.com [targetedonc.com]
- 19. MRTX-1133 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 20. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. "Co-targeting SOS1 Enhances the Antitumor Effects of KRASG12C Inhibitor" by Venu Thatikonda, Hengyu Lyu et al. [digitalcommons.library.tmc.edu]
- 22. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jitc.bmj.com [jitc.bmj.com]
- 24. Item - Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade. - The Francis Crick Institute - Figshare [crick.figshare.com]
- 25. targetedonc.com [targetedonc.com]
- 26. biorxiv.org [biorxiv.org]
- 27. Combining EGFR and KRAS G12C Inhibitors for KRAS G12C Mutated Advanced Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. onclive.com [onclive.com]
- 29. KRAS and EGFR inhibitors: a new step in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of ARS-1620, a K-Ras(G12C) Inhibitor, in Blocking Effector Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mechanism by which the K-Ras(G12C) specific inhibitor, ARS-1620, blocks interactions with downstream effector proteins. We will delve into the core signaling pathways, present key quantitative data, and detail the experimental protocols used to characterize this inhibitor.
Introduction: The Challenge of Targeting K-Ras(G12C)
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal protein in cellular signal transduction pathways that regulate cell growth, differentiation, and survival.[1] As a small GTPase, K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2][3] Mutations in the KRAS gene are among the most frequent oncogenic drivers in human cancers, leading to a constitutively active protein that promotes tumor proliferation.[1]
The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC).[1][4] For decades, K-Ras was deemed "undruggable" due to its smooth surface and picomolar affinity for GTP/GDP.[4][5] However, the discovery of a druggable pocket in the Switch-II region of the K-Ras(G12C) mutant has enabled the development of covalent inhibitors that specifically target this oncogenic form.[5][6]
Mechanism of Action: How ARS-1620 Blocks Effector Interactions
ARS-1620 is a potent and selective inhibitor of K-Ras(G12C).[7][8] Its mechanism of action is centered on its ability to covalently bind to the mutant cysteine residue at position 12.[6][8] This irreversible binding occurs within a shallow pocket on the protein surface known as the Switch-II pocket (S-IIP), which is accessible only when K-Ras(G12C) is in its inactive, GDP-bound state.[8][9]
By forming this covalent bond, ARS-1620 effectively locks the K-Ras(G12C) protein in an inactive conformation.[6][10] This has two critical consequences for blocking downstream signaling:
-
Prevention of GTP Binding: The inhibitor-bound K-Ras(G12C) is unable to undergo the nucleotide exchange of GDP for GTP, a process facilitated by guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1.[5][11] This prevents the reactivation of the K-Ras protein.
-
Disruption of Effector Protein Binding: The conformational changes induced by ARS-1620 binding, particularly in the Switch-I and Switch-II regions, directly impair the ability of K-Ras(G12C) to interact with its downstream effector proteins, such as RAF and PI3K.[5][12]
This dual action ensures a sustained inhibition of the oncogenic signaling pathways driven by the K-Ras(G12C) mutation.
K-Ras(G12C) Signaling Pathways and Inhibition by ARS-1620
Activated K-Ras (GTP-bound) initiates signaling through multiple downstream effector pathways, the most prominent being the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][13] These pathways are crucial for cell proliferation, survival, and differentiation.[2] The G12C mutation leads to the constitutive activation of these cascades.[4]
ARS-1620, by locking K-Ras(G12C) in an inactive state, prevents the activation of these downstream effectors.[7] This leads to a reduction in the phosphorylation of key proteins like ERK and S6, ultimately inhibiting tumor cell growth and survival.[7]
Quantitative Data for ARS-1620
The following table summarizes key quantitative data for ARS-1620, demonstrating its potency and efficacy.
| Parameter | Value | Cell Line / Model | Reference |
| Covalent Modification Rate (kobs/[I]) | 1,100 ± 200 M⁻¹s⁻¹ | - | [7] |
| IC₅₀ (Inhibition of RAS Signaling) | 120 nM | H358 | [6][10] |
| Oral Bioavailability (F) | >60% | Mice | [6][7] |
| In Vivo Efficacy | Significant tumor regression | Subcutaneous xenograft models | [7][14] |
| Dose for In Vivo Studies | 200 mg/kg/day | Mice | [7] |
Detailed Experimental Protocols
The characterization of K-Ras(G12C) inhibitors like ARS-1620 involves a suite of biochemical and cell-based assays.
This assay is used to quantify the ability of an inhibitor to disrupt the interaction between K-Ras(G12C) and its effector, RAF.
Principle: The assay measures fluorescence resonance energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody (e.g., anti-GST) and an acceptor fluorophore (e.g., d2) conjugated to another anti-tag antibody (e.g., anti-HA). When tagged K-Ras and tagged RAF-RBD (RAS Binding Domain) interact, the fluorophores are brought into proximity, generating a high HTRF signal. An inhibitor that disrupts this interaction will cause a decrease in the signal.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of ARS-1620 in an appropriate assay buffer.
-
Dispensing: Dispense the inhibitor dilutions into a low-volume 384-well plate.
-
Protein Addition: Add a mixture of GST-tagged RAF-RBD and HA-tagged K-Ras(G12C) to the wells.
-
Incubation: Incubate the plate at room temperature to allow for protein interaction and inhibitor binding.
-
Detection Antibody Addition: Add the HTRF detection reagents: Europium cryptate-labeled anti-GST antibody and d2-labeled anti-HA antibody.
-
Final Incubation: Incubate the plate at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the inhibitor concentration to determine the IC₅₀ value.
This assay assesses the functional consequence of K-Ras(G12C) inhibition within a cellular context by measuring the phosphorylation status of downstream signaling proteins like ERK.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate sample separated by size. By using antibodies specific to both the total and phosphorylated forms of a protein (e.g., ERK and p-ERK), the effect of an inhibitor on signaling activity can be quantified.
Methodology:
-
Cell Culture and Treatment:
-
Seed K-Ras(G12C) mutant cells (e.g., H358) in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of ARS-1620 for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]
-
Collect the cell lysates and clarify them by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.[4]
-
Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK at different inhibitor concentrations.
-
Conclusion
ARS-1620 represents a significant advancement in the direct targeting of the historically challenging K-Ras oncogene. Its specific, covalent mechanism of action, which locks the K-Ras(G12C) mutant in an inactive GDP-bound state, effectively prevents the engagement of downstream effector proteins like RAF and PI3K. This disruption of oncogenic signaling cascades has been demonstrated through robust biochemical and cell-based assays and has shown promising therapeutic potential with significant tumor regression in preclinical models. The principles and protocols outlined in this guide provide a framework for the continued evaluation and development of next-generation K-Ras inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. annualreviews.org [annualreviews.org]
- 10. ARS-1620 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdlinx.com [mdlinx.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the K-Ras(G12C) Inhibitor 6: Chemical Structure, Properties, and Foundational Role in a New Era of Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the K-Ras(G12C) inhibitor 6, a pioneering molecule that validated a novel strategy for targeting a previously "undruggable" oncogene. While specific quantitative preclinical and clinical data for inhibitor 6 are not extensively published, this document will detail the foundational principles it established, utilizing data from analogous first-generation K-Ras(G12C) inhibitors to provide context for its significance and the experimental methodologies used to characterize this important class of compounds.
Introduction: The Challenge of Targeting K-Ras
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The glycine-to-cysteine mutation at codon 12 (G12C) results in a constitutively active protein that drives tumor cell proliferation and survival. For decades, direct inhibition of K-Ras was considered an insurmountable challenge due to its high affinity for GTP and the absence of well-defined binding pockets.
The discovery of a novel, inducible allosteric pocket, termed the switch-II pocket (S-IIP), adjacent to the mutant cysteine residue of K-Ras(G12C) in its inactive, GDP-bound state, represented a landmark breakthrough. This finding paved the way for the development of a new class of covalent inhibitors that could irreversibly bind to and trap the oncoprotein in its inactive conformation. This compound, emerging from the seminal work of Ostrem, Shokat, and colleagues in 2013, was a first-in-class molecule that demonstrated the feasibility of this approach.
Chemical Structure and Properties of this compound
This compound is a small molecule designed to covalently target the nucleophilic cysteine residue of the G12C mutant. Its chemical properties are summarized below.
| Property | Value |
| IUPAC Name | N-{1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}butanamide |
| Molecular Formula | C₁₇H₂₂Cl₂N₂O₃ |
| Molecular Weight | 405.34 g/mol |
| Chemical Structure |
Mechanism of Action: Allosteric Inhibition and Covalent Targeting
This compound functions as an irreversible, allosteric inhibitor. Its mechanism of action is characterized by two key features:
-
Covalent Bonding: The inhibitor possesses an electrophilic warhead that forms a covalent bond with the thiol group of the cysteine at position 12 of the K-Ras(G12C) mutant protein. This irreversible binding ensures a durable inhibitory effect.
-
Allosteric Inhibition: The inhibitor binds to the switch-II pocket, which is distinct from the nucleotide-binding site. By occupying this pocket, it locks K-Ras(G12C) in its inactive, GDP-bound state. This prevents the exchange of GDP for GTP, a crucial step for K-Ras activation, thereby abrogating downstream signaling.
The binding of inhibitor 6 to the S-IIP disrupts the conformation of both switch-I and switch-II regions of K-Ras, which are critical for interactions with downstream effector proteins such as RAF and PI3K.
K-Ras Signaling Pathway and Point of Intervention
The K-Ras signaling pathway is a central regulator of cell growth, proliferation, and survival. The following diagram illustrates the canonical pathway and the point of intervention for K-Ras(G12C) inhibitors like inhibitor 6.
Methodological & Application
Application Notes and Protocols for K-Ras(G12C) Inhibitor 6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cellular characterization of K-Ras(G12C) inhibitor 6, an allosteric, irreversible inhibitor of the oncogenic K-Ras(G12C) mutant protein.[1][2][3][4][5] The protocols detailed below are designed to assess the inhibitor's impact on cancer cell viability, its mechanism of action through the modulation of downstream signaling pathways, and its effect on protein localization.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active protein that drives tumor proliferation and survival. This compound belongs to a class of small molecules that selectively and irreversibly bind to the mutant cysteine, locking the protein in an inactive, GDP-bound state.[1][4] This allosteric inhibition prevents downstream signaling, primarily through the MAPK and PI3K/AKT pathways, leading to reduced cell viability and apoptosis in K-Ras(G12C)-mutant cancer cells.[1]
Data Presentation
| Cell Line | Cancer Type | Inhibitor | Assay Format | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | Adagrasib | 2D | 10 - 15.6 |
| MIA PaCa-2 | Pancreatic Cancer | Adagrasib | 2D | 10 - 50 |
| NCI-H2122 | Non-Small Cell Lung Cancer | Adagrasib | 2D | 20 |
| SW1573 | Non-Small Cell Lung Cancer | Adagrasib | 2D | 30 |
| NCI-H358 | Non-Small Cell Lung Cancer | Sotorasib | 2D | 10 - 50 |
| MIA PaCa-2 | Pancreatic Cancer | Sotorasib | 3D | 0.3 |
Note: IC50 values can vary depending on the assay conditions, such as cell seeding density and incubation time.
Signaling Pathway
The K-Ras(G12C) protein, when in its active GTP-bound state, initiates a cascade of downstream signaling events. The primary pathways implicated in cell proliferation and survival are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This compound covalently binds to the mutant cysteine in the switch-II pocket of the inactive GDP-bound protein, preventing its activation and subsequent downstream signaling.
K-Ras(G12C) Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the activity of this compound.
Experimental Workflow Overview
General workflow for cellular characterization.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of K-Ras(G12C) mutant cancer cell lines.
Materials:
-
K-Ras(G12C) mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations (e.g., 0.001 µM to 10 µM).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle-only (e.g., 0.1% DMSO) control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[2]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[2][6]
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2][6]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blotting for Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation status of key downstream signaling proteins, such as ERK and AKT.
Materials:
-
K-Ras(G12C) mutant cancer cell line
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[5]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.[5]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.[5]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against a phosphorylated protein (e.g., p-ERK) overnight at 4°C.[5]
-
The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
-
Detection and Re-probing:
Protocol 3: Immunofluorescence for K-Ras Localization
Objective: To visualize the subcellular localization of K-Ras in K-Ras(G12C) mutant cells following treatment with this compound.
Materials:
-
K-Ras(G12C) mutant cancer cell line
-
Glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against K-Ras
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Anti-fade mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.
-
Treat cells with the desired concentration of this compound for a specified time.
-
-
Fixation and Permeabilization:
-
Gently wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the cells with PBS and block with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-K-Ras antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (protected from light) for 1 hour at room temperature.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Acquire images using a fluorescence or confocal microscope. Use consistent acquisition settings for all samples.
-
References
- 1. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions | Semantic Scholar [semanticscholar.org]
- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions [ideas.repec.org]
- 4. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-based Assays of K-Ras(G12C) Inhibitor Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in various human cancers. The specific mutation at codon 12, substituting glycine (B1666218) with cysteine (G12C), results in a constitutively active protein that drives oncogenic signaling pathways, leading to uncontrolled cell proliferation and survival.[1][2] For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the absence of a well-defined binding pocket.[2] However, the discovery of a cryptic allosteric pocket, known as the switch-II pocket, accessible in the inactive GDP-bound state of the K-Ras(G12C) mutant, has enabled the development of specific covalent inhibitors.[2][3] These inhibitors, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), have heralded a new era in precision oncology.[1]
These application notes provide detailed protocols for key cell-based assays to evaluate the potency of K-Ras(G12C) inhibitors. The described assays are essential for academic and industrial researchers to characterize novel inhibitors, understand their mechanism of action, and advance their development toward clinical applications. The protocols cover methods to assess target engagement, inhibition of downstream signaling, and effects on cell viability.
Principle of Assays
A comprehensive evaluation of K-Ras(G12C) inhibitors involves a suite of cell-based assays designed to answer fundamental questions about the compound's activity in a cellular context.[4] Three main categories of assays are crucial:
-
Target Engagement Assays: These assays confirm that the inhibitor physically interacts with its intended target, K-Ras(G12C), within the complex environment of a living cell. This is a critical first step to ensure that the observed biological effects are a direct consequence of target modulation. Techniques like the Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (BRET) are powerful tools for this purpose.[5][6][7]
-
Downstream Signaling Assays: Once K-Ras(G12C) is inhibited, its downstream signaling pathways should be suppressed. The mitogen-activated protein kinase (MAPK) pathway, particularly the phosphorylation of ERK (p-ERK), is a well-established and quantifiable biomarker of K-Ras activity.[5] Assays such as Western blotting, ELISA, and high-content imaging can be used to measure the reduction in p-ERK levels upon inhibitor treatment.[8][9]
-
Cell Viability and Proliferation Assays: The ultimate goal of a K-Ras(G12C) inhibitor is to suppress the growth of cancer cells harboring this mutation. Cell viability assays, such as those measuring ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT), are used to determine the inhibitor's potency in halting cell proliferation or inducing cell death.[4][8]
Data Presentation
The potency of K-Ras(G12C) inhibitors is typically quantified as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values are derived from dose-response curves generated from the various assays.
Table 1: Potency of K-Ras(G12C) Inhibitors in Cell Viability Assays
| Inhibitor | Cell Line | Assay Type | Incubation Time | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | NCI-H358 | CellTiter-Glo | 72 hours | 5 | [4] |
| Sotorasib (AMG 510) | MIA PaCa-2 | CellTiter-Glo | 72 hours | 8 | [4] |
| Adagrasib (MRTX849) | NCI-H358 | CellTiter-Glo | 72 hours | 12 | [4] |
| Adagrasib (MRTX849) | MIA PaCa-2 | CellTiter-Glo | 72 hours | 25 | [4] |
Table 2: Potency of K-Ras(G12C) Inhibitors in Downstream Signaling Assays (p-ERK Inhibition)
| Inhibitor | Cell Line | Assay Type | Incubation Time | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | MIA PaCa-2 | Western Blot | 2 hours | ~10 | [10] |
| Adagrasib (MRTX849) | NCI-H358 | ELISA | 24 hours | 2 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol describes the determination of cell viability by measuring intracellular ATP levels, which is indicative of metabolically active cells.[4]
Materials:
-
K-Ras(G12C) mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
K-Ras(G12C) inhibitor
-
DMSO (vehicle control)
-
96-well, white, clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the K-Ras(G12C) inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations.
-
Carefully add the diluted inhibitor to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).[8]
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[8]
-
-
Assay Procedure:
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
Protocol 2: Downstream Signaling Assay (AlphaLISA SureFire® Ultra™ p-ERK1/2)
This protocol describes a sensitive, no-wash immunoassay to quantify phosphorylated ERK1/2 in cellular lysates.[11]
Materials:
-
K-Ras(G12C) mutant cancer cell lines
-
Complete cell culture medium
-
K-Ras(G12C) inhibitor
-
DMSO (vehicle control)
-
96-well or 384-well cell culture plates
-
AlphaLISA SureFire® Ultra™ Human and Mouse Phospho-ERK1/2 (Thr202/Tyr204) Detection Kit
-
Alpha-capable plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable multi-well plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the K-Ras(G12C) inhibitor for the desired time (e.g., 2-24 hours).[8]
-
-
Cell Lysis:
-
After treatment, carefully remove the culture medium.
-
Add the appropriate volume of Lysis Buffer (from the kit) to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.[12]
-
-
Assay Procedure (Two-Plate Protocol):
-
Transfer 10 µL of cell lysate from each well to a 384-well white OptiPlate™.[11]
-
Prepare the Acceptor Mix according to the kit protocol and add 5 µL to each well containing lysate.
-
Incubate for 1 hour at room temperature.[11]
-
Prepare the Donor Mix according to the kit protocol and add 5 µL to each well.
-
Incubate for 1 hour at room temperature in the dark.[11]
-
-
Data Acquisition:
-
Read the plate on an Alpha-capable plate reader using standard AlphaLISA settings.[13]
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of p-ERK in the sample.
-
Normalize the data to the vehicle control.
-
Plot the normalized signal against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 3: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)
This protocol is used to assess the direct binding of an inhibitor to K-Ras(G12C) in intact cells by measuring changes in the protein's thermal stability.[6][14]
Materials:
-
K-Ras(G12C) mutant cancer cell lines
-
K-Ras(G12C) inhibitor
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Thermal cycler or water baths
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, etc.)
-
Primary antibody specific for K-Ras
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the K-Ras(G12C) inhibitor or vehicle control for 1-2 hours at 37°C.[6]
-
-
Heat Challenge (Melt Curve):
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.[6]
-
-
Cell Lysis and Sample Preparation:
-
Western Blot Analysis:
-
Data Analysis (Melt Curve):
-
Quantify the band intensities for K-Ras at each temperature.
-
Normalize the intensities to the intensity at the lowest temperature for both inhibitor-treated and vehicle-treated samples.[6]
-
Plot the normalized band intensity against temperature to generate melt curves. A shift in the curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Isothermal Dose-Response (ITDR) CETSA: To determine the EC50 of target engagement, a single, fixed temperature from the melt curve (a temperature that results in ~50-70% protein denaturation in the vehicle-treated sample) is chosen.[6] Cells are treated with a range of inhibitor concentrations, subjected to this single temperature, and the amount of remaining soluble K-Ras is quantified by Western blot. The EC50 is then calculated from the dose-response curve.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. KRASG12C inhibition produces a driver-limited state revealing collateral dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. agilent.com [agilent.com]
- 13. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring K-Ras(G12C) Inhibitor 6 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, where glycine (B1666218) at position 12 is replaced by cysteine, has become a key target for therapeutic intervention. K-Ras(G12C) inhibitors, such as the developmental candidate K-Ras(G12C) inhibitor 6, act by covalently binding to the mutant cysteine, locking the protein in an inactive, GDP-bound state.[1][2][3] This prevents downstream signaling through pathways like the RAF-MEK-ERK cascade, thereby inhibiting cancer cell proliferation.[2][4] Accurate and robust biochemical assays are crucial for the discovery and characterization of these inhibitors.
These application notes provide detailed protocols for key biochemical assays to measure the activity of this compound and other similar covalent inhibitors.
K-Ras Signaling Pathway
The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), promote the exchange of GDP for GTP, activating K-Ras.[2][5] Activated K-Ras then interacts with downstream effectors like RAF kinases to initiate signaling cascades that drive cell growth and proliferation.[2][4] K-Ras(G12C) inhibitors bind to the inactive, GDP-bound form of the mutant protein, preventing its activation.[2][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
K-Ras(G12C) inhibitor 6 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The specific G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, has long been a challenging target for therapeutic intervention. K-Ras(G12C) inhibitor 6 is an allosteric and selective inhibitor that irreversibly binds to the mutant cysteine in K-Ras(G12C).[1][2] This covalent modification locks the oncoprotein in an inactive state, thereby blocking downstream signaling pathways responsible for tumor cell proliferation and survival.[1] These application notes provide detailed protocols for the solubilization and preparation of stock solutions of this compound, along with methodologies for in vitro evaluation of its biological activity.
Product Information
| Property | Value | Reference |
| Compound Name | This compound | [1] |
| CAS Number | 2060530-16-5 | [1][3][4] |
| Molecular Formula | C₁₇H₂₂Cl₂N₂O₃S | [1] |
| Molecular Weight | 405.34 g/mol | [1][4] |
| Mechanism of Action | Allosteric, selective, and irreversible inhibitor of K-Ras(G12C) | [1][2] |
Solubility Data
Proper dissolution is critical for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in common laboratory solvents. It is recommended to use fresh, anhydrous solvents, particularly for DMSO, as its hygroscopic nature can lead to reduced solubility.[1]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 81 | 199.83 | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1] |
| Ethanol | 30 | 74.01 | |
| Water | Insoluble | Insoluble |
Stock Solution Preparation
1. High-Concentration DMSO Stock Solution (e.g., 80 mg/mL)
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculation: Determine the required mass of this compound and volume of DMSO to achieve the desired concentration. For example, to prepare 1 mL of an 81 mg/mL stock solution, weigh out 81 mg of the inhibitor.
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 2-3 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[1]
In Vitro Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound DMSO stock solution (e.g., 80 mg/mL)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding: Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate and incubate overnight.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 100 µM down to 1 pM.[5] Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.[5] Incubate for 72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[5]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC₅₀ value.[5]
2. Western Blot Analysis of Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK.
Materials:
-
KRAS G12C mutant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them.[5] Centrifuge to collect the protein lysate.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[5]
-
Immunoblotting: Block the membrane, then incubate with primary antibodies overnight at 4°C.[5] Wash and incubate with the HRP-conjugated secondary antibody.[5]
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[5]
K-Ras(G12C) Signaling Pathway and Inhibitor Mechanism
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity, leading to constitutive activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5] this compound covalently binds to the mutant cysteine, locking the protein in the inactive GDP-bound state and thereby inhibiting downstream signaling.[5]
References
Application Notes and Protocols for In Vivo Efficacy Testing of K-Ras(G12C) Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma.[1][2] The development of covalent inhibitors that specifically target the KRAS G12C mutant protein has marked a significant breakthrough in cancer therapy.[1] Preclinical evaluation of these inhibitors heavily relies on robust and well-characterized in vivo models that accurately recapitulate human tumor biology. These models are indispensable for assessing anti-tumor efficacy, studying pharmacokinetic/pharmacodynamic (PK/PD) relationships, and investigating mechanisms of resistance.[1][3]
This document provides detailed application notes and protocols for utilizing various in vivo models to test the efficacy of K-Ras(G12C) inhibitor 6. It covers cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs).
Key Signaling Pathways in K-Ras(G12C)-Driven Tumors
The K-Ras(G12C) mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to the persistent activation of downstream signaling pathways crucial for cell proliferation, survival, and growth.[4][5] The primary signaling cascades involved are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[4][6] K-Ras(G12C) inhibitors are designed to covalently bind to the mutant cysteine, locking the protein in its inactive GDP-bound state and thereby inhibiting these downstream signals.[7]
In Vivo Models for Efficacy Testing
A variety of in vivo models are utilized to assess the efficacy of K-Ras(G12C) inhibitors. The choice of model depends on the specific research question, with each having distinct advantages and limitations.
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines with the K-Ras(G12C) mutation are subcutaneously implanted into immunocompromised mice.[1][8] | Highly reproducible, relatively low cost, rapid tumor growth. | Lack of tumor microenvironment and heterogeneity of human tumors. |
| Patient-Derived Xenograft (PDX) | Tumor fragments from a patient are directly implanted into immunocompromised mice.[5][9] | Better recapitulation of human tumor heterogeneity, architecture, and drug response.[9] | More expensive, technically challenging, slower tumor growth, potential for loss of human stroma over passages.[9] |
| Genetically Engineered Mouse Models (GEMM) | Mice are engineered to express the K-Ras(G12C) mutation in specific tissues, leading to spontaneous tumor development.[10][11] | Tumors develop in a native microenvironment with an intact immune system, allowing for the study of immunology and resistance mechanisms.[10][12] | Time-consuming to develop tumors, can be expensive, may not fully replicate the genetic complexity of human cancers.[12] |
Recommended K-Ras(G12C) Mutant Cell Lines for CDX Models
| Cell Line | Cancer Type | Additional Mutations | Notes |
| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | TP53, STK11 | Widely used and shows sensitivity to K-Ras(G12C) inhibitors.[1] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma (PDAC) | TP53 | Represents a less common subset of pancreatic cancer with the G12C mutation.[10] |
| SW1573 | Non-Small Cell Lung Cancer (NSCLC) | TP53 | Another established NSCLC model for inhibitor testing.[1] |
Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies of this compound.
General Experimental Workflow
Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study
Objective: To assess the anti-tumor efficacy of this compound in a subcutaneous CDX model.
Materials:
-
K-Ras(G12C) mutant human cancer cells (e.g., NCI-H358)
-
Complete growth medium (as recommended by the cell line supplier)
-
Immunocompromised mice (e.g., Nude, SCID, or NSG), 6-8 weeks old
-
Matrigel
-
Sterile PBS
-
This compound formulated in an appropriate vehicle
-
Vehicle control
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture:
-
Subcutaneous Implantation:
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
Efficacy Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.[8]
-
The study may be terminated when tumors in the control group reach a predetermined maximum size or after a specified treatment duration.[8]
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 − (Tt − T0)/(Ct − C0)] × 100, where T and C are the mean tumor volumes of the treated and control groups, respectively, and t and 0 are the final and initial time points.[10]
-
Protocol 2: Pharmacodynamic (PD) Analysis
Objective: To assess the effect of this compound on downstream signaling pathways in vivo.
Procedure:
-
Study Setup:
-
Establish tumors as described in Protocol 1.
-
Treat tumor-bearing mice with a single dose or multiple doses of this compound or vehicle.
-
-
Tissue Collection:
-
At various time points post-treatment (e.g., 2, 6, 24 hours), euthanize a subset of mice from each group (n=3 per time point).[10]
-
Excise tumors and snap-freeze them in liquid nitrogen or fix them in formalin for subsequent analysis.
-
-
Western Blotting:
-
Prepare protein lysates from the frozen tumor samples.
-
Perform western blotting to analyze the phosphorylation status of key downstream proteins such as ERK (pERK) and AKT (pAKT).[7] A decrease in the phosphorylated forms of these proteins indicates target engagement and pathway inhibition.
-
-
Immunohistochemistry (IHC):
-
Use formalin-fixed, paraffin-embedded tumor sections for IHC staining.
-
Stain for biomarkers such as pERK to visualize the extent and distribution of pathway inhibition within the tumor tissue.[10]
-
Data Presentation
Quantitative data from efficacy and PD studies should be summarized in clear, structured tables for easy comparison.
Table 1: Example Dosing Regimens for K-Ras(G12C) Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Cell Line | Administration Route | Dosage | Outcome | Reference |
| MRTX849 | Xenograft | H358 | Oral Gavage | 10, 30, 100 mg/kg (single dose) | Dose-dependent KRAS modification and signaling inhibition.[13] | [13] |
| Sotorasib (AMG 510) | Xenograft | MIA PaCa-2 | Oral Gavage | 25 mg/kg, daily for 3 weeks | Tumor growth inhibition.[14] | [14] |
| Adagrasib (MRTX849) | CDX & PDX | Multiple | Oral Gavage | 100 mg/kg/day | Tumor regression in 17 of 26 models.[13] | [13] |
| Compound A | GEMM | K-Ras(G12C) | Oral Gavage | 30 mg/kg, daily | Reduction in tumor incidence and burden.[10] | [10] |
Table 2: Example Efficacy Data for K-Ras(G12C) Inhibitors in PDX Models
| Inhibitor | Cancer Type | TGI (%) | Notes | Reference |
| D-1553 | Lung Cancer | 43.6% to 124.3% | 4 out of 8 models showed tumor regression. | [15] |
| D-1553 | Colorectal Cancer | 60.9% to 105.7% | 3 out of 9 models showed tumor regression. | [15] |
Conclusion
The preclinical evaluation of K-Ras(G12C) inhibitors using robust in vivo models is a critical step in their development pipeline.[8] The protocols and data presented in these application notes provide a framework for researchers to design and execute comprehensive studies to assess the efficacy and pharmacodynamic properties of novel K-Ras(G12C) inhibitors like inhibitor 6. Careful model selection and rigorous experimental design are paramount to generating reliable and translatable data for clinical decision-making.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cyagen.com [cyagen.com]
- 12. Genetically Engineered Mouse Models of K-Ras-Driven Lung and Pancreatic Tumors: Validation of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Determining the Efficacy of K-Ras(G12C) Inhibitor 6 via Western Blot Analysis of pERK
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumorigenesis in a variety of cancers.[1] The G12C mutation is a common oncogenic alteration, and the development of specific inhibitors targeting this mutant has been a significant breakthrough in cancer therapy.[2][3] These inhibitors, such as K-Ras(G12C) inhibitor 6, are allosteric compounds that selectively and irreversibly bind to the cysteine residue of the G12C mutant, locking the K-Ras protein in its inactive, GDP-bound state.[4][5]
A primary downstream signaling cascade regulated by K-Ras is the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[6][7][8] Inhibition of K-Ras(G12C) is expected to lead to a significant reduction in the phosphorylation of ERK (pERK).[9][10] Therefore, Western blotting for pERK serves as a reliable and widely used method to assess the on-target efficacy of K-Ras(G12C) inhibitors.[10][11]
These application notes provide a comprehensive protocol for treating cancer cells harboring the K-Ras(G12C) mutation with this compound and subsequently measuring the inhibition of ERK phosphorylation via Western blot.
Signaling Pathway
The this compound targets the mutant K-Ras protein, preventing it from activating downstream signaling pathways. The primary pathway for assessing inhibitor efficacy is the RAF-MEK-ERK cascade.
Caption: K-Ras(G12C) signaling pathway and the point of inhibition.
Data Presentation
The following table summarizes representative quantitative data on the dose-dependent inhibition of pERK in a K-Ras(G12C) mutant cell line (e.g., NCI-H358) treated with this compound for 2 hours. Data is presented as the percentage of pERK relative to a vehicle-treated (DMSO) control, as quantified by densitometry from Western blots.
| This compound Concentration (nM) | pERK Level (% of Control) |
| 0 (DMSO) | 100% |
| 1 | 88% |
| 10 | 52% |
| 100 | 15% |
| 500 | 3% |
| 1000 | <1% |
Experimental Workflow
The overall workflow for assessing pERK inhibition involves cell culture and treatment, followed by sample preparation and Western blot analysis.
Caption: Experimental workflow for pERK Western blot analysis.
Experimental Protocols
This section provides a detailed step-by-step methodology for the Western blot analysis of pERK inhibition.
Materials and Reagents
-
Cell Line: K-Ras(G12C) mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2).
-
Inhibitor: this compound (dissolved in DMSO).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Blocking Buffer: 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).
-
Primary Antibody: Rabbit anti-p44/42 MAPK (Erk1/2).
-
Primary Antibody: Mouse or Rabbit anti-GAPDH or β-Actin (Loading Control).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
-
Equipment:
-
6-well cell culture plates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Protein transfer system (wet or semi-dry).
-
PVDF membranes.
-
Chemiluminescence imaging system.
-
Protocol
1. Cell Culture and Treatment
-
Seed K-Ras(G12C) mutant cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in fresh culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and treat with the prepared inhibitor concentrations for the desired time (e.g., 2-24 hours).[10]
2. Lysate Preparation
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[12]
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.[10][12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally to ensure complete lysis.[12]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Carefully collect the supernatant, which contains the protein extract.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations for all samples by diluting with RIPA buffer.
-
Prepare lysates for SDS-PAGE by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[13]
4. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[13]
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF membrane using a standard wet or semi-dry transfer protocol.[13]
5. Immunoblotting
-
Block the membrane in blocking buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[13]
-
Incubate the membrane with the primary antibody against pERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10][13]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis
-
Apply ECL substrate to the membrane according to the manufacturer’s instructions.[12]
-
Capture the chemiluminescent signal using a suitable imaging system.[13]
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like GAPDH or β-Actin.[13]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[11] Normalize the pERK signal to the total ERK signal and then to the loading control to determine the relative inhibition across different inhibitor concentrations.[11]
References
- 1. KRAS - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Divarasib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assays with K-Ras(G12C) Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the efficacy of K-Ras(G12C) inhibitor 6 on cancer cell lines harboring the K-Ras(G12C) mutation. Detailed protocols for two common cell viability assays, MTT and CellTiter-Glo, are provided, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers.[1] The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, is a key driver in various cancers, including non-small cell lung cancer (NSCLC).[1] K-Ras(G12C) inhibitors, such as the exemplary inhibitor 6, are a class of targeted therapies that covalently bind to the mutant cysteine residue, locking the K-Ras protein in an inactive, GDP-bound state.[2][3] This prevents downstream signaling through pathways like RAF-MEK-ERK and PI3K-AKT, thereby inhibiting cancer cell proliferation and survival.[1][4]
Cell viability assays are crucial for evaluating the cytotoxic or cytostatic effects of these inhibitors.[5] The MTT and CellTiter-Glo assays are two widely used methods to determine the dose-dependent effect of an inhibitor on cancer cell viability.
K-Ras(G12C) Signaling Pathway and Inhibitor Action
The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Upstream signals from receptor tyrosine kinases (RTKs) activate guanine (B1146940) nucleotide exchange factors (GEFs), like SOS1, which promote the exchange of GDP for GTP on K-Ras, leading to its activation.[1] The G12C mutation impairs the intrinsic GTPase activity of K-Ras, causing it to accumulate in the active state and persistently drive downstream oncogenic signaling.[1] this compound covalently binds to the cysteine at position 12, locking the protein in its inactive GDP-bound form and blocking downstream signaling.[2][3]
Caption: K-Ras(G12C) signaling pathway and mechanism of inhibitor 6.
Data Presentation: Efficacy of K-Ras(G12C) Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. The following tables summarize reported IC50 values for well-characterized K-Ras(G12C) inhibitors in various cancer cell lines.
Table 1: IC50 Values of K-Ras(G12C) Inhibitors in 2D Cell Culture
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Sotorasib (AMG 510) | NCI-H358 | Non-Small Cell Lung Cancer | 0.3 - 2534 |
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic Cancer | 10 - 973 |
| MRTX-1257 | Various Human Lung Cancer Lines | Non-Small Cell Lung Cancer | 0.1 - 356 |
Note: IC50 values can vary based on experimental conditions and assay duration.[5][6][7]
Table 2: Comparison of IC50 Values in 2D vs. 3D Cell Culture for MRTX849
| Cell Line | Cancer Type | 2D IC50 (nM) | 3D IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 13 | 0.8 |
| MIA PaCa-2 | Pancreatic Cancer | 10 | 3 |
| NCI-H2030 | Non-Small Cell Lung Cancer | 973 | 1042 |
Note: Some inhibitors show increased potency in 3D spheroid models, which may better mimic the tumor microenvironment.[7]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
Caption: Workflow for the MTT cell viability assay.
-
K-Ras(G12C) mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.001 µM to 10 µM).[8] Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).[8] Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Incubate for 72 hours.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 10-15 minutes.[8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve fitting software.[8]
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is an indicator of metabolically active cells.[5] The luminescent signal is proportional to the amount of ATP present, and therefore to the number of viable cells.
Caption: Workflow for the CellTiter-Glo® luminescent cell viability assay.
-
K-Ras(G12C) mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Compound Treatment: Prepare serial dilutions of the K-Ras(G12C) inhibitor in culture medium. Add the desired concentrations of the inhibitor to the wells. Include vehicle-only control wells. Incubate for a duration relevant to the study, typically 3 to 5 days.[5]
-
Assay Procedure: Equilibrate the plate to room temperature for approximately 30 minutes.[5] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[5]
-
Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][9]
-
Data Acquisition: Measure luminescence using a luminometer.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 3. Divarasib - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Cellular Thermal Shift Assay (CETSA) for K-Ras(G12C) Inhibitor Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to verify and quantify the engagement of a drug with its protein target within the complex environment of an intact cell.[1][2] The principle is based on ligand-induced thermal stabilization of the target protein.[1] When a protein binds to a ligand, such as a small molecule inhibitor, its resistance to thermal denaturation increases. This change in thermal stability can be measured by heating cell lysates or intact cells over a temperature gradient, separating the soluble (stable) fraction from the aggregated (denatured) fraction, and quantifying the amount of the target protein remaining in the soluble phase, often by Western blotting.[3]
Mutations in the KRAS gene are among the most frequent oncogenic drivers in human cancers.[4] The G12C mutation, which results in a glycine-to-cysteine substitution, is particularly common in non-small cell lung cancer.[4] This mutation impairs the GTPase activity of the K-Ras protein, locking it in a constitutively active, GTP-bound state that drives downstream signaling pathways promoting cell proliferation and survival.[4][5] The development of covalent inhibitors that specifically target the mutant cysteine in K-Ras(G12C) has been a major breakthrough.[6] These inhibitors bind to K-Ras(G12C) in its inactive, GDP-bound state, preventing its activation.[6][7]
CETSA is an invaluable tool for confirming that these K-Ras(G12C) inhibitors reach and bind to their intended target in a cellular context, a critical step in drug development known as target engagement.[8][9] This application note provides detailed protocols for using Western blot-based CETSA to determine the thermal shift of K-Ras(G12C) upon inhibitor binding and to assess the dose-dependent target engagement.
Signaling Pathway and Experimental Workflow Visualizations
Caption: General workflow for a Western blot-based CETSA experiment.
// Invisible nodes for alignment {rank=same; SOS1; Inhibitor;} {rank=same; KRas_GDP; KRas_GTP;} }
Caption: Simplified K-Ras signaling pathway and mechanism of G12C inhibition.
Experimental Protocols
Two primary CETSA protocols are presented: the Thermal Shift Melt Curve for identifying changes in melting temperature (Tm), and the Isothermal Dose-Response (ITDR) for determining compound potency (EC50) at a fixed temperature.[10][11]
Protocol 1: Thermal Shift (Melt Curve) Determination
This protocol aims to determine the change in the melting temperature (Tm) of K-Ras(G12C) upon inhibitor binding.
Materials:
-
Cell Line: NCI-H358 (human lung adenocarcinoma, heterozygous for KRAS G12C) or other suitable cell line.[8]
-
Reagents: Cell culture medium, K-Ras(G12C) inhibitor, DMSO (vehicle), Phosphate-Buffered Saline (PBS), Protease and Phosphatase Inhibitor Cocktails.
-
Lysis Buffer: (e.g., TBS with 0.4% NP-40 and protease/phosphatase inhibitors).
-
Equipment: Thermal cycler, centrifuge (capable of >16,000 x g at 4°C), equipment for SDS-PAGE and Western blotting.
-
Antibodies: Primary antibody specific for K-Ras, HRP-conjugated secondary antibody.
Procedure:
-
Cell Culture and Treatment:
-
Culture NCI-H358 cells to 70-80% confluency.
-
Treat cells with the K-Ras(G12C) inhibitor at a fixed concentration (e.g., 1-10 µM) or with vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Preparation:
-
Harvest cells using a cell scraper.
-
Wash the cell pellet twice with ice-cold PBS supplemented with protease/phosphatase inhibitors.
-
Resuspend the cell pellet in PBS (with inhibitors) to a final concentration of ~10-20 x 10^6 cells/mL.
-
Aliquot the cell suspension (e.g., 50 µL) into PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Cell Lysis:
-
Lyse the cells by performing 3-5 rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Alternatively, add lysis buffer and incubate on ice.[1]
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at >16,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.[10]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each sample (e.g., using a BCA assay) and normalize all samples to the same concentration.
-
Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against K-Ras, followed by an HRP-conjugated secondary antibody.[11]
-
Detect the signal using a chemiluminescence-based system.
-
-
Data Analysis:
-
Quantify the band intensities for K-Ras at each temperature point.
-
For each treatment group (inhibitor and vehicle), normalize the intensities to the intensity at the lowest temperature (e.g., 42°C), which is set to 100%.[10]
-
Plot the normalized intensities against temperature to generate melt curves.
-
Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for both vehicle and inhibitor-treated samples. The difference between these values is the thermal shift (ΔTm).
-
Protocol 2: Isothermal Dose-Response (ITDR)
This protocol is used to determine the potency of target engagement by measuring the amount of stabilized K-Ras(G12C) at a single, fixed temperature across a range of inhibitor concentrations.[12][13]
Procedure:
-
Select Isothermal Temperature: From the melt curve generated in Protocol 1, choose a temperature in the steep part of the curve for the vehicle-treated sample, typically where 50-70% of the protein is denatured.[10] This temperature provides the optimal window to observe stabilization.
-
Cell Culture and Treatment:
-
Seed cells as described in Protocol 1.
-
Treat the cells with a serial dilution of the K-Ras(G12C) inhibitor (e.g., 0.1 nM to 50 µM) and a vehicle control for 1-2 hours at 37°C.[13]
-
-
Heat Challenge and Analysis:
-
Harvest, wash, and resuspend the cells as in Protocol 1.
-
Heat all samples at the single, pre-determined isothermal temperature for 3 minutes, followed by cooling on ice.
-
Proceed with cell lysis, centrifugation, and Western blot analysis as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for K-Ras for each inhibitor concentration.
-
Normalize the data, setting the signal from the highest inhibitor concentration (maximum stabilization) to 100% and the vehicle control to 0%.[13]
-
Plot the normalized band intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of inhibitor required to achieve 50% of the maximal thermal stabilization.
-
Data Presentation
Quantitative data from CETSA experiments should be summarized for clear interpretation.
Table 1: Example Thermal Shift (Melt Curve) Data for K-Ras(G12C) Inhibitor
| Treatment Group | Concentration (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | - | 53.5 | - |
| Inhibitor A | 10 | 59.2 | +5.7 |
| Inhibitor B | 10 | 56.1 | +2.6 |
Table 2: Example Isothermal Dose-Response (ITDR) Data for K-Ras(G12C) Inhibitor
| Inhibitor | Isothermal Temp (°C) | Target Engagement EC50 (nM) |
| Inhibitor A | 56 | 15 |
| Inhibitor B | 56 | 120 |
Conclusion
The Cellular Thermal Shift Assay is a robust and indispensable method for confirming the direct binding of inhibitors to K-Ras(G12C) in a physiologically relevant setting. By providing quantitative data on thermal stabilization (ΔTm) and cellular potency (EC50), CETSA plays a critical role in the preclinical validation and optimization of novel cancer therapeutics targeting this once "undruggable" oncoprotein.
References
- 1. benchchem.com [benchchem.com]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Assessing Apoptosis in Cancer Cells Treated with K-Ras(G12C) Inhibitor 6
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various human cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, is a key driver of tumorigenesis in a significant subset of non-small cell lung cancer, colorectal cancer, and other solid tumors. K-Ras(G12C) inhibitor 6 is an allosteric, selective, and irreversible inhibitor that targets the mutant cysteine residue, locking the K-Ras(G12C) protein in its inactive, GDP-bound state.[1][2] This action blocks downstream oncogenic signaling pathways, primarily the RAF/MEK/ERK pathway, which in turn inhibits cell proliferation and induces programmed cell death, or apoptosis.[2][3]
These application notes provide detailed protocols for quantifying apoptosis in cancer cell lines harboring the K-Ras(G12C) mutation following treatment with this compound. The described methods include Annexin V staining for early apoptosis, Caspase-3/7 activity assays for executioner caspase activation, and Western blotting for key apoptotic markers.
K-Ras(G12C) Signaling Pathway and Inhibition
K-Ras acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation and persistent downstream signaling that promotes cell growth and survival.[2] this compound covalently binds to the cysteine-12 of the mutant protein, trapping it in the inactive GDP-bound conformation. This abrogates the downstream signaling cascade, thereby inhibiting cell growth and promoting apoptosis in K-Ras(G12C)-mutant cancer cells.[1][2][4]
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.
Cell Culture and Treatment
Materials:
-
K-Ras(G12C) mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Cell culture plates (e.g., 6-well, 96-well)
Procedure:
-
Culture K-Ras(G12C) mutant cells in complete medium at 37°C in a humidified incubator with 5% CO2.
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[5][6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
After treatment, harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment Group | Concentration | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0.1% DMSO | |||
| This compound | 10 nM | |||
| This compound | 100 nM | |||
| This compound | 1 µM | |||
| Positive Control (e.g., Staurosporine) | 1 µM |
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[7][8]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat as described above.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
Data Presentation:
| Treatment Group | Concentration | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 0.1% DMSO | 1.0 | |
| This compound | 10 nM | ||
| This compound | 100 nM | ||
| This compound | 1 µM | ||
| Positive Control (e.g., Staurosporine) | 1 µM |
Western Blotting for Apoptosis Markers
Western blotting can be used to detect changes in the expression and cleavage of key apoptotic proteins.[9][10]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
After treatment, lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
Data Presentation (Densitometry Analysis):
| Treatment Group | Concentration | Relative Cleaved PARP / β-actin | Relative Cleaved Caspase-3 / β-actin | Relative Bcl-2 / β-actin |
| Vehicle Control | 0.1% DMSO | 1.0 | 1.0 | 1.0 |
| This compound | 10 nM | |||
| This compound | 100 nM | |||
| This compound | 1 µM |
Experimental Workflow
The following diagram illustrates a typical workflow for assessing apoptosis in response to treatment with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
Application Notes and Protocols for K-Ras(G12C) Inhibitor 6 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of K-Ras(G12C) inhibitors, here exemplified as "K-Ras(G12C) inhibitor 6," using xenograft mouse models. The protocols and data presented are synthesized from published studies on well-characterized K-Ras(G12C) inhibitors such as sotorasib (B605408) and adagrasib and are intended to serve as a foundational resource for researchers in oncology and drug development.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, in which glycine (B1666218) at codon 12 is substituted with cysteine, is a common KRAS alteration, particularly in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine in KRAS G12C has marked a significant breakthrough in targeted cancer therapy. These inhibitors lock the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) pathway, and suppressing tumor growth.[1][2]
Xenograft mouse models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are indispensable tools for the in vivo assessment of anti-cancer therapeutics.[3] These models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), provide a physiologically relevant environment to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of novel drug candidates like this compound.[4]
This document outlines detailed protocols for establishing and utilizing K-Ras(G12C) xenograft models, methods for assessing inhibitor efficacy, and procedures for key biomarker analysis.
Data Presentation: In Vivo Efficacy and Pharmacodynamics of K-Ras(G12C) Inhibitors
The following tables summarize quantitative data from preclinical studies of representative K-Ras(G12C) inhibitors in various xenograft models. This data is intended to provide a comparative overview of expected efficacy and biomarker modulation.
Table 1: Efficacy of K-Ras(G12C) Inhibitors in Cell Line-Derived Xenograft (CDX) Mouse Models
| Cell Line | Cancer Type | Mouse Strain | Inhibitor & Dosage | Dosing Schedule | Key Findings |
| NCI-H358 | NSCLC | Nude | Sotorasib (10-180 mg/kg) | Oral gavage, daily | Dose-dependent tumor regression; 180 mg/kg led to 90% tumor growth inhibition.[5] |
| MIA PaCa-2 | Pancreatic Cancer | Nude | Sotorasib (1, 5, 30 mg/kg) | Oral, once daily | Sustained pERK inhibition at 30 mg/kg.[5] 80.8% to 135.9% tumor growth inhibition (TGI) at 1 to 30 mg/kg.[6] |
| NCI-H2122 | NSCLC | Nude | Sotorasib (25 mg/kg) | Oral, every day | Used in combination studies.[5] |
| NCI-H2030 | NSCLC | Athymic | Adagrasib (30 mg/kg) | Oral, daily | Modest tumor growth suppression as a single agent.[3] |
| UMUC3 | Bladder Cancer | Athymic | Adagrasib (30 mg/kg) | Oral, daily | Modest tumor growth suppression as a single agent.[3] |
| H358 | NSCLC | Nude | Adagrasib (10, 30, 100 mg/kg) | Oral, single dose | Dose-dependent increase in KRAS G12C modification.[7] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of K-Ras(G12C) Inhibitors in Xenograft Models
| Inhibitor | Dose (mg/kg) | Mouse Model | Cmax (µM) | Tmax (h) | Half-life (h) | Target Engagement (% Occupancy) | pERK Inhibition |
| Adagrasib | 200 | CD-1 (non-tumor) | 8.6 (total plasma) | ~8 | ~23 (human) | Not specified | Significant decrease in pERK in brain tumors.[1] |
| Adagrasib | 30 | H358 xenograft | 2.41 | ~4 | 1.51 (mouse) | Not specified | Not specified.[8][9] |
| Compound A | 5 | MIA PaCa-2 xenograft | Not specified | Not specified | Not specified | >75% over 24h | Moderate and transient |
| Compound A | 30 | MIA PaCa-2 xenograft | Not specified | Not specified | Not specified | >88% over 24h | Sustained inhibition |
Experimental Protocols
The following protocols provide a general framework for conducting xenograft studies with this compound. Optimization may be necessary for specific cell lines, inhibitors, or experimental objectives.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Development and Efficacy Study
1. Cell Culture and Preparation:
-
Culture a human cancer cell line with a confirmed K-Ras(G12C) mutation (e.g., NCI-H358, MIA PaCa-2) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.[6]
2. Animal Handling and Tumor Implantation:
-
Use 6-8 week old immunodeficient mice (e.g., athymic nude, NOD/SCID).
-
Harvest cultured cells and resuspend them in a sterile, serum-free medium or a 1:1 mixture of medium and Matrigel to enhance tumor take rate.[6]
-
Inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average size of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
4. Drug Formulation and Administration:
-
Formulate this compound in an appropriate vehicle for the chosen route of administration (e.g., oral gavage). A common formulation for sotorasib has been 10% DMSO, 40% PEG-300, and 50% PBS.[10]
-
Administer the inhibitor or vehicle control to the respective groups at the desired dosage and schedule (e.g., once daily via oral gavage).[5]
-
Monitor animal health and body weight throughout the study.
5. Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Collect tumors for weight measurement and downstream analysis (e.g., pharmacodynamics).
-
Collect blood samples for pharmacokinetic analysis.
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Protocol 2: Pharmacodynamic (PD) Analysis - Western Blot for pERK
This protocol describes the analysis of phosphorylated ERK (pERK), a key downstream biomarker of KRAS signaling, in tumor tissues.
1. Tumor Lysate Preparation:
-
Excise tumors from treated and control mice and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Collect the supernatant containing the protein extract.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[11]
3. Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.[11]
-
Block the membrane in 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pERK (e.g., 1:1000 dilution) overnight at 4°C.[12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
To normalize for protein loading, strip the membrane and re-probe for total ERK and a loading control like GAPDH.[11]
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the pERK signal to the total ERK signal for each sample.
Visualizations
Signaling Pathway Diagram
Caption: K-Ras(G12C) signaling pathway and mechanism of inhibitor 6.
Experimental Workflow Diagram
Caption: General experimental workflow for a xenograft study.
Logical Relationship Diagram
Caption: Relationship between treatment, PK/PD, and efficacy.
References
- 1. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Therapeutic Targeting and Structural Characterization of a Sotorasib-Modified KRAS G12C–MHC I Complex Demonstrate the Antitumor Efficacy of Hapten-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with K-Ras(G12C) inhibitor 6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K-Ras(G12C) inhibitor 6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric and selective inhibitor of the oncogenic K-Ras(G12C) mutant protein.[1] It functions as an irreversible inhibitor by covalently binding to the mutant cysteine residue at position 12. This binding locks the K-Ras(G12C) protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the activation of pro-proliferative signaling pathways.[1][2][3]
Q2: What are the primary signaling pathways affected by this compound?
A2: K-Ras(G12C) preferentially activates the RAF/MEK/ERK (MAPK) and the PI3K/AKT signaling pathways.[4][5] Successful inhibition of K-Ras(G12C) with inhibitor 6 is expected to lead to a reduction in the phosphorylation of key downstream proteins in these pathways, such as ERK and AKT.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in fresh DMSO.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, the solid powder should be stored at -20°C for up to 3 years, and stock solutions in solvent can be stored at -80°C for up to one year.[1]
Q4: I am observing inconsistent or no inhibition of cell viability in my experiments. What are the possible causes?
A4: Inconsistent results can arise from several factors:
-
Cell Line Heterogeneity: Different cancer cell lines with the K-Ras(G12C) mutation can exhibit varying levels of dependence on the K-Ras signaling pathway.
-
Experimental Conditions: Minor variations in cell culture conditions, inhibitor concentration, or treatment duration can significantly impact the outcome.
-
Inhibitor Potency: Ensure proper storage and handling of the inhibitor to maintain its activity. It is advisable to prepare fresh dilutions for each experiment.
-
Acquired Resistance: Prolonged exposure to the inhibitor can lead to the development of resistance mechanisms in the cancer cells.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| No or minimal reduction in cancer cell viability. | 1. Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to elicit a response in the specific cell line being used. 2. Cell Line Resistance: The cell line may have intrinsic resistance to K-Ras(G12C) inhibition due to dependence on alternative signaling pathways. 3. Inhibitor Inactivity: The inhibitor may have degraded due to improper storage or handling. | 1. Perform a Dose-Response Experiment: Determine the half-maximal inhibitory concentration (IC50) for your cell line using a broad range of concentrations (e.g., 1 nM to 10 µM). 2. Confirm K-Ras(G12C) Mutation: Verify the K-Ras(G12C) mutation status of your cell line. Consider testing other K-Ras(G12C) mutant cell lines. Investigate potential bypass signaling by co-treating with other inhibitors (e.g., EGFR or PI3K inhibitors). 3. Use Fresh Inhibitor: Prepare fresh dilutions of the inhibitor from a properly stored stock solution for each experiment. |
| Inconsistent p-ERK/p-AKT levels in Western blots. | 1. Suboptimal Treatment Duration: The time point for assessing pathway inhibition may not be optimal. 2. Feedback Reactivation: Some cell lines can reactivate the MAPK pathway through feedback mechanisms. 3. Technical Variability: Inconsistent protein loading or antibody incubation times can lead to variable results. | 1. Conduct a Time-Course Experiment: Treat cells with the inhibitor and collect lysates at various time points (e.g., 2, 6, 24, and 48 hours) to identify the optimal time for maximal inhibition. 2. Investigate Upstream Signaling: Consider co-treatment with an inhibitor of an upstream activator, such as a SHP2 inhibitor, to prevent feedback reactivation. 3. Ensure Consistent Western Blotting Technique: Quantify protein concentration accurately (e.g., using a BCA assay) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH or β-actin) to normalize the data. |
| High background in cell viability assays. | 1. Suboptimal Cell Seeding Density: Too many or too few cells can affect the assay's dynamic range. 2. DMSO Concentration: High concentrations of DMSO, the solvent for the inhibitor, can be toxic to cells. | 1. Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. 2. Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). |
Quantitative Data
Table 1: Representative Cell Viability IC50 Values of K-Ras(G12C) Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | Sotorasib | 10 - 50 |
| MIA PaCa-2 | Pancreatic Cancer | Sotorasib | 10 - 50 |
| SW1573 | Non-Small Cell Lung Cancer | Sotorasib | >1000 |
| NCI-H358 | Non-Small Cell Lung Cancer | Adagrasib | 10 - 50 |
| MIA PaCa-2 | Pancreatic Cancer | Adagrasib | 10 - 50 |
| SW1573 | Non-Small Cell Lung Cancer | Adagrasib | >1000 |
Data is compiled from publicly available sources and may vary depending on experimental conditions.[5][6]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
Objective: To determine the effect of this compound on the viability of K-Ras(G12C) mutant cancer cells.
Materials:
-
K-Ras(G12C) mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 10 µM down to 1 pM. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK (p-ERK)
Objective: To assess the effect of this compound on the phosphorylation of ERK in the MAPK signaling pathway.
Materials:
-
K-Ras(G12C) mutant cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed for a loading control like GAPDH to ensure equal protein loading.
Visualizations
Caption: K-Ras(G12C) Signaling Pathway and Point of Inhibition by Inhibitor 6.
Caption: Troubleshooting Workflow for Inconsistent Results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Optimizing K-Ras(G12C) inhibitor 6 dosage for in vitro experiments
Welcome to the technical support center for K-Ras(G12C) inhibitor 6. This guide provides troubleshooting tips, frequently asked questions, and detailed protocols to help researchers and scientists optimize their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an allosteric and selective inhibitor that irreversibly binds to the mutant cysteine residue at position 12 of the K-Ras protein.[1][2] This covalent modification locks the K-Ras(G12C) protein in its inactive, GDP-bound state.[2][3][4] By trapping the oncoprotein in this inactive conformation, the inhibitor prevents downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.[3][5]
Q2: What is a recommended starting concentration range for in vitro experiments?
A typical starting point for a dose-response curve is a serial dilution ranging from 0.1 nM to 10 µM.[6] The half-maximal inhibitory concentration (IC50) for potent K-Ras(G12C) inhibitors often falls within the low nanomolar range in sensitive cell lines.[7][8][9] However, the optimal concentration is highly dependent on the specific cell line being used, as co-occurring mutations can significantly impact sensitivity.[7]
Q3: How should I prepare and store the stock solution for this compound?
It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For example, a stock of 81 mg/mL (199.83 mM) in DMSO has been reported for a similar compound.[1] To avoid solubility issues, use fresh DMSO, as it can absorb moisture.[1] Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[1]
Q4: What are the key downstream markers to assess inhibitor activity?
The most direct way to measure target engagement is to assess the phosphorylation status of downstream effectors in the MAPK pathway. A significant reduction in the levels of phosphorylated ERK (p-ERK) is a primary indicator of inhibitor activity.[6] Analysis can be performed via Western blot or other immunoassays. Monitoring changes in phosphorylated S6 (p-S6), a downstream effector of both the MAPK and PI3K/AKT/mTOR pathways, can also provide insights, although its inhibition may be more variable.[3][10]
Experimental Protocols
Protocol 1: Cell Viability Assay (Luminescent Method)
This protocol is adapted from standard methods for determining the IC50 of K-Ras(G12C) inhibitors.[6]
-
Cell Seeding: Seed K-Ras(G12C) mutant cells in a 96-well, opaque-walled plate at a density of 1,000-5,000 cells per well in 100 µL of complete growth medium.
-
Adherence: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., 10 µM to 0.1 nM) in growth medium. Add the diluted inhibitor to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with the inhibitor for 72 hours. This duration is often sufficient to observe the full cytotoxic or cytostatic effects.[6][11]
-
Reagent Preparation: Equilibrate the plate and a luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Lysis and Signal Generation: Add 100 µL of the luminescent reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using appropriate software (e.g., Prism) to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
This protocol allows for the direct measurement of downstream pathway modulation.[6][11]
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).[6]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells by adding RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify it by centrifugation at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate.
-
Imaging: Acquire images using a digital imaging system. Quantify band intensities to determine the relative inhibition of ERK phosphorylation.
Troubleshooting Guide
Q5: My in vitro IC50 values are inconsistent or higher than expected. What could be the cause?
Several factors can contribute to this issue:
-
Reagent Stability: Ensure the inhibitor stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. The stability of some inhibitors can be poor in cell culture media over long incubation periods; consider replacing the media with a fresh inhibitor every 24-48 hours for long-term assays.[12]
-
Assay Duration: Short-term assays (e.g., 24 hours) may not be sufficient to capture the full effect of the inhibitor. Extending the assay duration to 72 or even 144 hours can provide a more accurate assessment of potency as adaptive resistance mechanisms can take time to emerge.[5][13]
-
Cell Density: High cell seeding density can lead to an underestimation of inhibitor potency. Ensure cell density is optimized so that even the vehicle-treated wells do not become over-confluent by the end of the assay.
-
Oxidation: The target cysteine residue (C12) can be susceptible to oxidation in cell culture, which would block the covalent binding of the inhibitor.[14] While difficult to control, being aware of this possibility is important for interpreting results.
Q6: I see an initial decrease in p-ERK levels, but the signal rebounds after 24-48 hours. Why is this happening?
This phenomenon is a well-documented mechanism of adaptive resistance known as feedback reactivation.[5]
-
Mechanism: Inhibition of K-Ras(G12C) disrupts the negative feedback loops that normally suppress upstream signaling. This can lead to the reactivation of receptor tyrosine kinases (RTKs) like EGFR.[4][5] The reactivated RTKs can then stimulate wild-type RAS isoforms (HRAS, NRAS) or increase the cycling of any remaining K-Ras(G12C) to its active, GTP-bound state, which is insensitive to the inhibitor.[5][12]
-
Troubleshooting:
-
Perform a Time-Course Experiment: Conduct a Western blot analysis at multiple time points (e.g., 2, 6, 24, 48, 72 hours) to fully characterize the timing and magnitude of the p-ERK rebound in your specific cell line.[5]
-
Consider Combination Therapy: Co-treatment with inhibitors of upstream signaling molecules, such as an EGFR inhibitor or a SHP2 inhibitor, can often prevent this feedback loop and enhance the efficacy of the K-Ras(G12C) inhibitor.[4][5][15]
-
Q7: The inhibitor shows low efficacy in my cell line, even at high concentrations. What are the potential reasons for this intrinsic resistance?
Intrinsic resistance occurs when cells are not primarily dependent on K-Ras(G12C) signaling for survival and proliferation.
-
Parallel Signaling Pathways: The cancer cells may have constitutive activation of parallel survival pathways, such as the PI3K/AKT/mTOR pathway, driven by other genetic alterations (e.g., PTEN loss or PIK3CA mutations).[5][11] If this pathway is driving proliferation, inhibiting K-Ras(G12C) alone will have a limited effect.
-
Co-occurring Mutations: The presence of other mutations, particularly in tumor suppressor genes or other oncogenes, can confer resistance.[7]
-
Troubleshooting:
-
Pathway Analysis: Use Western blotting to profile the activation status of key proteins in both the MAPK (p-MEK, p-ERK) and PI3K (p-AKT, p-mTOR) pathways in your cell line.[5] High basal p-AKT levels may indicate dependence on the PI3K pathway.
-
Combination Approaches: If parallel pathway activation is detected, test combinations with PI3K, AKT, or mTOR inhibitors to achieve a more potent anti-proliferative effect.[3][5][16]
-
Reference Data
The following table summarizes reported IC50 values for well-characterized K-Ras(G12C) inhibitors in various human cancer cell lines, which can serve as a benchmark for your experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sotorasib (AMG-510) | MIA PaCa-2 | Pancreatic | 0.3 - 10 | [6][7] |
| NCI-H358 | Lung | < 100 | [10] | |
| SW1573 | Lung | ~2534 | [7][9] | |
| Adagrasib (MRTX849) | NCI-H358 | Lung | < 100 | [10] |
| MIA PaCa-2 | Pancreatic | < 100 | [10] | |
| KYSE-410 | Esophageal | < 100 | [10] | |
| Divarasib (GDC-6036) | Various | Solid Tumors | Reported to be 5-20x more potent than sotorasib/adagrasib | [2] |
| MRTX-1257 | Various Lung | Lung | 0.1 - 356 | [7][9] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Divarasib - Wikipedia [en.wikipedia.org]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to K-Ras(G12C) Inhibitor 6
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to K-Ras(G12C) inhibitor 6 in cell line experiments. This guide provides frequently asked questions (FAQs), detailed troubleshooting protocols, and quantitative data to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My K-Ras(G12C) mutant cell line is showing reduced sensitivity or is completely resistant to inhibitor 6. What are the possible reasons?
A1: Resistance to K-Ras(G12C) inhibitors can be broadly categorized as intrinsic (pre-existing) or acquired (developed during treatment). The primary reasons for reduced sensitivity include:
-
On-target alterations: These are genetic changes within the KRAS gene itself that prevent the inhibitor from binding effectively. This can include secondary mutations in the switch-II pocket (e.g., Y96D, R68S, H95D/Q/R) or amplification of the KRAS G12C allele.[1]
-
Bypass pathway activation: The cancer cells may activate alternative signaling pathways to circumvent the need for K-Ras(G12C) signaling. This is a common mechanism of resistance and often involves the reactivation of the MAPK and PI3K/AKT/mTOR pathways.[1][2][3]
-
Histologic transformation: In some instances, cancer cells can undergo a change in their cell type, for example, from adenocarcinoma to squamous cell carcinoma, which may render them less dependent on the K-Ras pathway.[4][5]
-
Upregulation of receptor tyrosine kinases (RTKs): Increased activity of RTKs such as EGFR, MET, and FGFR can lead to the reactivation of downstream signaling, thereby bypassing the inhibitory effect on K-Ras(G12C).[6][7][8][9][10]
Q2: How can I determine the specific mechanism of resistance in my cell line?
A2: Identifying the resistance mechanism is crucial for devising an effective strategy to overcome it. A multi-pronged approach is recommended:
-
Genomic Analysis: Perform next-generation sequencing (NGS) on your resistant cell lines to identify any secondary mutations in KRAS or other genes in the RAS signaling pathway (e.g., NRAS, BRAF, MAP2K1).[4]
-
Phospho-proteomic Analysis: Use techniques like Western blotting or mass spectrometry to assess the activation status of key signaling pathways (e.g., p-ERK, p-AKT, p-S6) to identify bypass pathway activation.[11][12]
-
Gene Expression Analysis: Compare the gene expression profiles of sensitive and resistant cells to identify upregulated pathways or genes that may contribute to resistance.
-
Functional Assays: Utilize inhibitors of suspected bypass pathways (e.g., MEK inhibitors, PI3K inhibitors) in combination with the K-Ras(G12C) inhibitor to see if sensitivity is restored.
Q3: What are some potential therapeutic strategies to overcome resistance to this compound?
A3: Based on the identified resistance mechanism, several combination strategies can be employed:
-
Vertical Pathway Inhibition: Combine the K-Ras(G12C) inhibitor with inhibitors of downstream effectors in the MAPK pathway (e.g., MEK inhibitors like trametinib) or the PI3K/AKT/mTOR pathway (e.g., PI3K inhibitors like copanlisib).[11][12]
-
Targeting Upstream Activators: If RTK activation is identified, co-treatment with an inhibitor of the specific RTK (e.g., an EGFR inhibitor like cetuximab or a MET inhibitor like crizotinib) can be effective.[13][14][15]
-
Inhibition of Adaptive Feedback: SHP2 and SOS1 are key proteins that mediate feedback reactivation of the RAS pathway. Inhibitors of SHP2 (e.g., TNO155) or SOS1 (e.g., BI-3406) can prevent this feedback loop and enhance the efficacy of K-Ras(G12C) inhibitors.[9][16][17][18][19][20]
-
Combination with Chemotherapy: In some cases, combining the targeted therapy with traditional chemotherapy agents like docetaxel (B913) has shown promise.[21]
Troubleshooting Guide
This table provides a structured approach to troubleshooting common issues encountered when working with this compound.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| No or minimal effect of the inhibitor on cell viability. | 1. Incorrect inhibitor concentration. 2. Cell line is not dependent on the K-Ras(G12C) pathway. 3. Intrinsic resistance mechanisms are present. | 1. Perform a dose-response curve to determine the IC50 value. 2. Confirm the K-Ras(G12C) mutation status of your cell line. 3. Analyze for baseline activation of bypass pathways (e.g., high p-AKT or p-ERK levels). |
| Initial sensitivity followed by acquired resistance. | 1. Development of on-target mutations. 2. Activation of bypass signaling pathways. 3. Amplification of the KRAS G12C allele. | 1. Sequence the KRAS gene in the resistant population. 2. Perform phospho-proteomic analysis to identify activated pathways. 3. Use qPCR or FISH to assess KRAS gene copy number. |
| Variability in response between different K-Ras(G12C) cell lines. | 1. Different co-mutations (e.g., in TP53, STK11, KEAP1). 2. Cell-type specific signaling networks. | 1. Characterize the genomic background of your cell lines. 2. Analyze baseline signaling activity in each cell line. |
Quantitative Data Summary
The following tables summarize key quantitative data related to K-Ras(G12C) inhibitor resistance.
Table 1: Examples of Acquired Resistance Mutations to K-Ras(G12C) Inhibitors
| Gene | Mutation | Effect on Inhibitor Binding/Signaling | Reference |
| KRAS | Y96D/C, R68S, H95D/Q/R | Prevents inhibitor binding to the switch-II pocket. | [1][5] |
| KRAS | G12D/V/R/W, G13D, Q61H | Activates KRAS through a different mechanism, rendering the G12C-specific inhibitor ineffective. | [5][22] |
| NRAS | Q61K/L/R | Activates the MAPK pathway independently of K-Ras(G12C). | [2][4] |
| BRAF | V600E | Activates the MAPK pathway downstream of RAS. | [2][4] |
| MAP2K1 (MEK1) | K57N, Q56P | Constitutively activates MEK, bypassing the need for upstream RAS signaling. | [2][4] |
Table 2: IC50 Values of K-Ras(G12C) Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Inhibitor | Parental IC50 | Resistant IC50 | Fold Resistance | Reference |
| H358 | Sotorasib (B605408) | 27 nM | >1 µM | >37 | [11] |
| H23 | Sotorasib | ~50 nM | >2.5 µM | >50 | [11] |
| H358AR | Sotorasib | - | ~1 µM | >200-fold vs parental | [12] |
| H23AR | Sotorasib | - | ~2.5 µM | >600-fold vs parental | [12] |
Experimental Protocols
Protocol 1: Generation of a K-Ras(G12C) Inhibitor-Resistant Cell Line
-
Initial Culture: Seed the parental K-Ras(G12C) mutant cell line at a low density.
-
Inhibitor Treatment: Treat the cells with the K-Ras(G12C) inhibitor at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the inhibitor concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring: Continuously monitor the cells for growth and viability. Passage the cells as needed.
-
Establishment of Resistance: A resistant cell line is typically established after several months of continuous culture with the inhibitor, when the cells can proliferate in a high concentration of the drug (e.g., >1 µM).
-
Validation: Confirm resistance by performing a cell viability assay and comparing the IC50 value to the parental cell line.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of the K-Ras(G12C) inhibitor and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the K-Ras(G12C) inhibitor for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK, AKT, S6).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Mandatory Visualizations
Caption: K-Ras(G12C) signaling pathway and the point of intervention for inhibitor 6.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 5. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 8. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 12. biorxiv.org [biorxiv.org]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SOS1 inhibition enhances efficacy of KRAS G12C inhibitors in lung adenocarcinoma models | BioWorld [bioworld.com]
- 20. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Combination therapy of sotorasib and docetaxel overcomes resistance to sotorasib alone in KRAS G12C mutant lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Identifying off-target effects of K-Ras(G12C) inhibitor 6
Welcome to the technical support center for K-Ras(G12C) inhibitor 6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with this compound. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are often indicative of off-target activities. While this compound is designed for selectivity, interactions with other proteins, particularly kinases with similar ATP-binding pockets, can lead to unintended biological consequences.[1] We recommend a systematic approach to investigate potential off-target binding.
Q2: How can we determine the kinase selectivity profile of this compound?
A2: A comprehensive method to determine the kinase selectivity profile is to screen the inhibitor against a large panel of purified kinases.[1] This can be done through competitive binding assays or enzymatic activity assays. Several commercial services offer screening against hundreds of kinases, providing a broad overview of potential off-target interactions. Additionally, chemoproteomic approaches in cell lysates can offer a more physiologically relevant assessment of target engagement and selectivity.[1][2]
Q3: What is the significance of IC50 or Ki values in determining off-target effects?
A3: The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are quantitative measures of a compound's potency against a specific kinase. A lower value indicates higher potency. A significant difference (typically >100-fold) between the IC50 or Ki for K-Ras(G12C) versus other kinases suggests good selectivity.[1] If the inhibitor affects other kinases with similar potency to the intended target, off-target effects are more likely.
Q4: Can off-target effects of this compound be beneficial?
A4: While often considered a source of toxicity or experimental misinterpretation, off-target effects can sometimes contribute to a drug's therapeutic efficacy through a phenomenon known as polypharmacology.[1] However, it is critical to identify and characterize these off-target interactions to understand the complete biological impact of the inhibitor.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
Issue 1: Inconsistent results in cell viability or downstream signaling assays.
-
Potential Cause: Cell line heterogeneity, variable experimental conditions, or inhibitor instability.[3]
-
Suggested Solution:
-
Cell Line Verification: Confirm the K-Ras(G12C) mutation status of your cell line. Different cell lines can exhibit varied dependence on the KRAS signaling pathway.[3][4]
-
Standardize Conditions: Ensure consistency in cell culture conditions, inhibitor concentration, and treatment duration.[3]
-
Inhibitor Handling: Prepare fresh working solutions of the inhibitor for each experiment to avoid degradation. Ensure proper storage as per the manufacturer's instructions.[3][4]
-
Issue 2: Minimal or no reduction in p-ERK levels after treatment.
-
Potential Cause: Insufficient inhibitor concentration, inadequate treatment duration, or activation of bypass signaling pathways.
-
Suggested Solution:
-
Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line.[4] Conduct a time-course experiment (e.g., 1, 6, 24 hours) to identify the optimal time point for observing maximal inhibition of downstream signaling.[4]
-
Investigate Bypass Pathways: Activation of alternative signaling pathways, such as receptor tyrosine kinase (RTK) pathways, can compensate for K-Ras inhibition.[3] Consider co-treatment with inhibitors of pathways like EGFR or MET.[4]
-
Issue 3: Acquired resistance to this compound after prolonged treatment.
-
Potential Cause: Secondary mutations in KRAS, gene amplification, or activation of alternative signaling pathways.[3]
-
Suggested Solution:
Data Presentation
Table 1: Representative Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its intended target and a selection of potential off-target kinases.
| Target | IC50 (nM) | Fold Selectivity vs. K-Ras(G12C) |
| K-Ras(G12C) | 15 | 1 |
| Off-Target Kinase A | 800 | 53 |
| Off-Target Kinase B | 2,500 | 167 |
| Off-Target Kinase C | >10,000 | >667 |
| Off-Target Kinase D | 950 | 63 |
| Off-Target Kinase E | >10,000 | >667 |
Interpretation: this compound demonstrates good selectivity against Off-Target Kinases B, C, and E. However, it shows moderate activity against Off-Target Kinases A and D, which could lead to off-target effects in cellular systems where these kinases are active.
Experimental Protocols
1. Kinase Selectivity Profiling (Biochemical Assay)
-
Objective: To identify potential off-target kinases of this compound.
-
Methodology:
-
Compound Preparation: Prepare a dilution series of this compound in DMSO. A common screening concentration is 1 µM.[5]
-
Kinase Reaction Setup: In a 384-well plate, dispense the compound solution. Add each kinase from a large panel to individual wells.[5]
-
Initiate Reaction: Add the corresponding ATP/Substrate mixture for each kinase to start the reaction.[5]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[5]
-
Detection: Measure the kinase activity using a suitable method, such as ADP-Glo™, which quantifies the amount of ADP produced.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a vehicle control.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target and off-target engagement of this compound in intact cells.
-
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified duration.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis: Lyse the cells to release soluble proteins.
-
Protein Quantification: Separate the soluble fraction by centrifugation and quantify the amount of K-Ras(G12C) and suspected off-target proteins remaining in the supernatant by Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature upon inhibitor treatment indicates target engagement.
-
3. Western Blot for Downstream Signaling
-
Objective: To assess the functional consequences of on-target and potential off-target inhibition.
-
Methodology:
-
Cell Treatment: Treat K-Ras(G12C) mutant cells with varying concentrations of the inhibitor for a defined period.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) and a loading control (e.g., GAPDH).[3] Use corresponding secondary antibodies and a chemiluminescent substrate for detection.
-
Visualizations
References
K-Ras(G12C) inhibitor 6 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with K-Ras(G12C) inhibitor 6 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric, irreversible inhibitor that specifically targets the cysteine residue of the mutated K-Ras(G12C) protein.[1][2] By forming a covalent bond, it locks the K-Ras protein in an inactive, GDP-bound state.[3] This prevents the activation of downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival.[4]
Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?
A2: To maintain the stability and potency of this compound, it is crucial to adhere to the recommended storage conditions. As a powder, the inhibitor is stable for up to three years when stored at -20°C.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year.[1] For working solutions, it is highly recommended to prepare them fresh for each experiment to avoid degradation.[4]
Q3: I am observing a decrease in the inhibitory effect of this compound in my long-term cell culture experiments. What could be the cause?
A3: A diminishing effect in long-term experiments can be attributed to several factors. The most common are the chemical instability of the inhibitor in the culture medium over time, the development of acquired resistance in the cancer cell population, or oxidative modification of the target cysteine.[4][5] It is also possible that the initial inhibitor concentration is suboptimal for long-term efficacy.
Q4: What are the known mechanisms of acquired resistance to K-Ras(G12C) inhibitors?
A4: Acquired resistance to K-Ras(G12C) inhibitors can develop through several mechanisms, broadly categorized as on-target and off-target alterations. On-target mechanisms include secondary mutations in the KRAS gene that prevent the inhibitor from binding effectively or amplification of the KRAS G12C allele.[6] Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for K-Ras(G12C) signaling, such as the reactivation of the MAPK and PI3K/AKT/mTOR pathways through mutations in other genes like NRAS or BRAF, or the amplification of receptor tyrosine kinases (RTKs) like EGFR and MET.[6][7]
Q5: How can oxidation affect the efficacy of this compound?
A5: The cysteine at position 12 in K-Ras(G12C) is susceptible to oxidation.[5] Since this compound is a covalent inhibitor that specifically binds to this cysteine, oxidation of the thiol group can prevent the inhibitor from binding to its target.[5] This can lead to a significant reduction in the inhibitor's efficacy. It is important to handle the protein and the inhibitor in conditions that minimize oxidative stress where possible.
Troubleshooting Guides
Issue 1: Inconsistent or Diminishing Inhibitory Effect on Downstream Signaling (e.g., p-ERK levels)
| Potential Cause | Recommended Action |
| Inhibitor Degradation in Solution | Prepare fresh working solutions of this compound from a frozen stock for each experiment.[4] For long-term experiments, replenish the culture medium with fresh inhibitor at regular intervals (e.g., every 24-48 hours) to maintain an effective concentration. |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. For long-term studies, consider using a concentration higher than the short-term IC50 to account for potential degradation and cellular adaptation.[4] |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for observing maximal inhibition of downstream targets like p-ERK.[4] Note that signaling pathways can sometimes rebound after initial inhibition.[7] |
| Cell Line Resistance | Confirm the K-Ras(G12C) mutation status of your cell line. If resistance is suspected, consider testing other K-Ras(G12C) mutant cell lines. Investigate potential bypass signaling pathways by co-treating with other inhibitors (e.g., EGFR or SHP2 inhibitors).[7] |
Issue 2: Lack of Expected Phenotypic Response (e.g., no decrease in cell viability) in Long-Term Assays
| Potential Cause | Recommended Action |
| Acquired Resistance | For experiments lasting several weeks or months, be aware that cells can develop resistance. Consider establishing a resistant cell line by gradually increasing the inhibitor concentration over time to study resistance mechanisms.[6] |
| Cellular Redundancy | The cancer cells may not be solely dependent on the K-Ras(G12C) pathway for survival.[6] Explore combination therapies targeting parallel survival pathways, such as the PI3K/AKT pathway. |
| Suboptimal Assay Conditions | Optimize your cell viability assay, including seeding density and assay duration. Ensure that the assay is sensitive enough to detect subtle changes in proliferation over long periods. |
| Inhibitor Adsorption to Labware | Small molecule inhibitors can sometimes adsorb to plastic surfaces. Use low-adsorption plates and tubes for long-term experiments to ensure the available concentration of the inhibitor is not significantly reduced. |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Reported Stability | Source |
| Powder | -20°C | 3 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [8] |
Table 2: Half-life of Clinically Advanced K-Ras(G12C) Inhibitors (Illustrative Examples)
| Inhibitor | Reported Half-life | Source |
| Sotorasib (AMG 510) | ~6 hours | [7] |
| Adagrasib (MRTX849) | ~25 hours | [7][9] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay to Monitor for Resistance
-
Cell Seeding: Seed K-Ras(G12C) mutant cells in 96-well plates at an optimized low density to allow for long-term growth.
-
Initial Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations and include a vehicle control (e.g., DMSO).
-
Incubation and Re-treatment: Incubate the cells in a humidified incubator at 37°C and 5% CO₂. Every 2-3 days, carefully aspirate the medium and replace it with fresh medium containing the appropriate concentration of the inhibitor. This step is critical to maintain a stable concentration of the active compound.
-
Duration: Continue the experiment for the desired duration (e.g., 7, 14, or 21 days).
-
Viability Assessment: At predefined time points, assess cell viability using a suitable assay such as CellTiter-Glo® or MTS.
-
Data Analysis: Plot the percentage of viable cells against the inhibitor concentration at each time point. A rightward shift in the dose-response curve over time may indicate the development of resistance.
Protocol 2: Western Blot for Monitoring Downstream Signaling During Long-Term Treatment
-
Cell Culture and Treatment: Seed K-Ras(G12C) mutant cells in 6-well plates. Treat the cells with this compound at a concentration around the IC50. As with the viability assay, replenish the medium with fresh inhibitor every 48 hours.
-
Cell Lysis: At various time points (e.g., 24h, 72h, 1 week, 2 weeks), lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT) and a loading control (e.g., GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate to detect the protein bands. A sustained decrease in the ratio of phosphorylated to total protein indicates continued target engagement and inhibition. A rebound in this ratio may suggest the emergence of resistance.[7]
Visualizations
References
- 1. This compound | Raf | TargetMol [targetmol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Aqueous Solubility of K-Ras(G12C) Inhibitor 6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of K-Ras(G12C) inhibitor 6 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is practically insoluble in water. However, it exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol (B145695).[1][2] For quantitative data, please refer to Table 1.
Q2: Why is my this compound precipitating out of solution during my experiment?
A2: Precipitation of this compound from aqueous buffers is a common issue due to its low water solubility. This can be triggered by several factors, including:
-
High final concentration: The concentration of the inhibitor in your final assay buffer may exceed its solubility limit.
-
Insufficient organic solvent: The percentage of co-solvent (like DMSO) in the final solution may be too low to maintain solubility.
-
pH of the buffer: The solubility of many small molecules is pH-dependent.
-
Temperature changes: Solubility can be affected by temperature fluctuations.
-
Buffer composition: Certain salts or other components in your buffer could decrease the inhibitor's solubility.
Q3: What are the initial recommended steps to solubilize this compound for in vitro assays?
A3: The recommended starting point is to prepare a high-concentration stock solution in 100% DMSO.[2][3] This stock can then be serially diluted into your aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed a level that could cause cellular toxicity or interfere with the assay.
Troubleshooting Guides
Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
Possible Cause: The aqueous solubility limit of the inhibitor is being exceeded.
Solutions:
-
Decrease the final concentration: Lower the working concentration of this compound in your experiment.
-
Increase the co-solvent concentration: If your assay allows, slightly increase the final percentage of DMSO. Be mindful of the tolerance of your cells or proteins to DMSO.
-
Use a different co-solvent: Consider using ethanol as a co-solvent, as this compound also has solubility in it.[1][2]
-
Employ formulation strategies: For more challenging situations, consider using solubilizing agents or formulation vehicles. See the detailed protocols below.
Issue 2: Inconsistent results or lower than expected potency in cell-based assays.
Possible Cause: Poor solubility leading to a lower effective concentration of the inhibitor in the assay medium.
Solutions:
-
Verify solubility in your specific cell culture medium: The components of the medium can affect solubility. Perform a visual inspection for precipitation after diluting the stock solution.
-
Use of solubilizing excipients: Consider incorporating pharmaceutically acceptable solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween-80) in your formulations.[4][5]
-
Sonication: After dilution, briefly sonicate the solution to aid in the dissolution of any microscopic precipitates.[3][6]
Data Presentation: Solubility of K-Ras(G12C) Inhibitors
The following tables summarize the solubility data for this compound and other structurally related or commonly used K-Ras(G12C) inhibitors. This data can be used as a reference for preparing solutions and troubleshooting solubility issues.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Insoluble[1][2] | --- |
| DMSO | 81 mg/mL (199.83 mM)[2] | Fresh, anhydrous DMSO is recommended as it is hygroscopic.[2][7] |
| Ethanol | 30 mg/mL[1][2] | --- |
Table 2: Solubility and Formulation Data for Other K-Ras(G12C) Inhibitors
| Inhibitor | Solvent/Vehicle | Solubility | Notes |
| Sotorasib (AMG 510) | DMSO | 50 - 100 mg/mL[6][7] | Sonication may be required for complete dissolution.[6] |
| Water | 33.33 mg/mL (pH 11 with NaOH)[6] | Solubility is pH-dependent.[6] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[6] | Forms a clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[6] | Forms a clear solution. | |
| Adagrasib (MRTX849) | DMSO | 25 - 100 mg/mL[5][8] | May require sonication and warming.[5] |
| Ethanol | 60.41 - 100 mg/mL[8] | --- | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[5] | Forms a clear solution. | |
| ARS-853 | DMSO | 86 mg/mL[9] | --- |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL[4] | Forms a clear solution. | |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL[4] | Forms a clear solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 405.34 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 4.05 mg of this compound.
-
Dissolution: Add the weighed inhibitor to a sterile tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution for 2-3 minutes until the solid is completely dissolved.
-
Sonication (if necessary): If complete dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Preparing an Aqueous Formulation using Co-solvents and Surfactants
This protocol is a general guideline based on formulations used for other poorly soluble K-Ras(G12C) inhibitors like Sotorasib and Adagrasib.[5][6]
Materials:
-
This compound stock solution in DMSO (e.g., 81 mg/mL)
-
PEG300
-
Tween-80
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile tubes
Procedure (for a 1 mL final formulation):
-
Start with the DMSO stock: In a sterile tube, add 50 µL of the 81 mg/mL this compound stock solution in DMSO.
-
Add PEG300: Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add aqueous buffer: Add 500 µL of sterile saline or PBS to bring the final volume to 1 mL. Mix gently but thoroughly.
-
Use immediately: It is recommended to use this formulation immediately after preparation for optimal results.[2]
Visualizations
K-Ras Signaling Pathway
The following diagram illustrates the simplified K-Ras signaling pathway, which is constitutively activated by the G12C mutation. K-Ras(G12C) inhibitors aim to block this aberrant signaling.
Caption: Simplified K-Ras signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Solubility Issues
This workflow provides a logical sequence of steps to address precipitation or poor solubility of this compound.
Caption: A step-by-step workflow for troubleshooting solubility problems with this compound.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Raf | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
Interpreting unexpected data from K-Ras(G12C) inhibitor 6 studies
Welcome to the technical support center for researchers and drug development professionals working with K-Ras(G12C) inhibitor 6 and other covalent inhibitors targeting the K-Ras(G12C) mutation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you interpret unexpected data and navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric, selective, and irreversible inhibitor of the K-Ras(G12C) mutant protein. It covalently binds to the cysteine residue at position 12, locking the K-Ras protein in an inactive, GDP-bound state.[1][2] This prevents downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, which are crucial for tumor cell growth, proliferation, and survival.[3][4]
Q2: Why am I observing minimal or no reduction in cell viability in my K-Ras(G12C) mutant cell line after treatment?
A2: Several factors could contribute to a lack of response. Firstly, ensure the correct inhibitor concentration is used by performing a dose-response experiment to determine the IC50 for your specific cell line.[5][6] Secondly, the treatment duration may be insufficient; a time-course experiment can identify the optimal time point for maximal inhibition.[6] Cell line heterogeneity is another critical factor, as different K-Ras(G12C) mutant cell lines exhibit varied dependence on the KRAS signaling pathway.[5] It is also crucial to confirm the K-Ras(G12C) mutation status of your cell line and ensure the inhibitor's stability by using freshly prepared solutions.[5][6]
Q3: My initial promising results are followed by a decrease in efficacy over time. What could be the cause?
A3: This is a common observation and is often due to the development of acquired resistance.[5] Cancer cells can adapt to the inhibitor's effects through various mechanisms, including the reactivation of the MAPK pathway or the activation of bypass signaling pathways.[7][8]
Q4: What are the known mechanisms of resistance to K-Ras(G12C) inhibitors?
A4: Resistance to K-Ras(G12C) inhibitors can be categorized as "on-target" or "off-target".[9]
-
On-target mechanisms involve alterations to the KRAS gene itself, such as secondary KRAS mutations that prevent inhibitor binding or amplification of the KRAS(G12C) allele.[5][6][10]
-
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for K-Ras signaling.[5][9] This can include mutations or amplifications in upstream receptor tyrosine kinases (RTKs) like EGFR, MET, or FGFR, or in downstream effectors like NRAS, BRAF, MEK, and PI3K.[7][9] Histological transformation, such as from adenocarcinoma to squamous cell carcinoma, has also been observed as a resistance mechanism.[5][11]
Troubleshooting Guides
Issue 1: High variability in IC50 values across experiments.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a consistent number of cells are seeded per well. Use a cell counter for accuracy. |
| Inhibitor Instability | Prepare fresh serial dilutions of the inhibitor for each experiment from a properly stored stock solution.[5] |
| Variable Incubation Times | Strictly adhere to the predetermined incubation time for all plates in the experiment. |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage range. |
Issue 2: No significant decrease in p-ERK levels after treatment in a responsive cell line.
| Potential Cause | Suggested Solution |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to capture the window of maximal p-ERK inhibition.[6] |
| Rapid Feedback Reactivation | Some cell lines exhibit rapid reactivation of the MAPK pathway.[6] Consider co-treatment with an upstream inhibitor (e.g., an EGFR inhibitor) or a downstream inhibitor (e.g., a MEK inhibitor).[12][13] |
| Lysate Collection and Handling | Ensure rapid cell lysis on ice with appropriate phosphatase and protease inhibitors to preserve phosphorylation states. |
| Western Blotting Technique | Optimize antibody concentrations and incubation times. Ensure proper protein transfer and use a sensitive detection reagent. |
Quantitative Data Summary
The following tables summarize clinical trial data for several K-Ras(G12C) inhibitors in non-small cell lung cancer (NSCLC) to provide a reference for expected efficacy.
Table 1: Efficacy of Sotorasib in NSCLC
| Trial | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| CodeBreaK 100 (Phase I)[14] | 59 | 32.2% | 6.3 months | - |
| CodeBreaK 100 (Phase II)[14][15] | 126 | 37.1% | 6.8 months | 12.5 months |
Table 2: Efficacy of Adagrasib in NSCLC
| Trial | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| KRYSTAL-1 (Phase I/II)[14][16] | 116 | 42.9% | 6.5 months | 12.6 months |
Table 3: Efficacy of Next-Generation K-Ras(G12C) Inhibitors in NSCLC
| Inhibitor | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Divarasib | Phase I[14] | 53.4% | 13.1 months |
| Garsorasib | Phase II[17] | 52% | 9.0 months |
| Fulzerasib | Phase II[17] | 49% | - |
Experimental Protocols
Cell Viability (MTT/MTS) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a K-Ras(G12C) inhibitor.[5]
Methodology:
-
Cell Seeding: Seed K-Ras(G12C) mutant cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[18]
-
Compound Treatment: Prepare a serial dilution of the K-Ras(G12C) inhibitor (e.g., from 1 pM to 100 µM). Replace the medium with fresh medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).[18]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[18][6]
-
MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.[18][6]
-
Data Acquisition: If using MTT, add solubilization solution and mix to dissolve the formazan (B1609692) crystals. Read the absorbance at the appropriate wavelength using a microplate reader.[18]
-
Data Analysis: Subtract background absorbance, normalize the data to the vehicle control (100% viability), and plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value using a dose-response curve fit.[18]
Western Blot for Downstream Signaling
Objective: To assess the effect of a K-Ras(G12C) inhibitor on the phosphorylation of key downstream signaling proteins like ERK.[18]
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they adhere, treat them with the K-Ras(G12C) inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).[18]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]
-
Sample Preparation and Electrophoresis: Normalize protein concentrations, add Laemmli sample buffer, and boil the samples. Separate the protein lysates by SDS-PAGE.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT) and a loading control (e.g., GAPDH or β-actin).[5]
-
Detection: After washing, incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]
Mandatory Visualizations
Caption: K-Ras(G12C) signaling pathway and inhibitor mechanism.
Caption: Troubleshooting workflow for unexpected inhibitor results.
References
- 1. Divarasib - Wikipedia [en.wikipedia.org]
- 2. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalrph.com [globalrph.com]
- 14. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors [synapse.patsnap.com]
- 16. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ilcn.org [ilcn.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: K-Ras(G12C) Inhibitor 6 (Adagrasib)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with the K-Ras(G12C) inhibitor Adagrasib (MRTX849), used here as a representative for "K-Ras(G12C) inhibitor 6".
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Adagrasib?
A1: Adagrasib is an allele-specific, covalent inhibitor that selectively targets the mutant cysteine residue at position 12 of the K-Ras(G12C) protein.[1][2] It irreversibly binds to K-Ras(G12C) and locks it in an inactive, GDP-bound state.[2][3] This prevents the activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[1][2][4]
Q2: Why do I observe significant variability in IC50 values across different K-Ras(G12C) mutant cell lines?
A2: Cell line heterogeneity is a major factor. Different K-Ras(G12C) mutant cell lines exhibit varying levels of dependency on K-Ras signaling.[4] Some cell lines may have pre-existing (intrinsic) resistance mechanisms, such as co-mutations in tumor suppressor genes like STK11 or KEAP1, or activation of parallel signaling pathways that bypass the need for K-Ras.[5][6] For example, high basal activity of receptor tyrosine kinases (RTKs) can lead to rapid feedback reactivation of the MAPK pathway, reducing inhibitor sensitivity.[1]
Q3: What are the expected downstream effects of successful K-Ras(G12C) inhibition?
A3: Successful inhibition should lead to a significant reduction in the phosphorylation of downstream effector proteins.[4] Key biomarkers to monitor are decreased phosphorylation of MEK and ERK (p-MEK, p-ERK) in the MAPK pathway and, in some contexts, reduced phosphorylation of AKT (p-AKT) in the PI3K/AKT pathway.[1][4] This suppression of signaling should ultimately result in decreased cell proliferation and may induce apoptosis.[4]
Q4: My cells are developing resistance to Adagrasib. What are the potential mechanisms?
A4: Acquired resistance to Adagrasib is a common clinical and preclinical observation and can occur through diverse mechanisms.[7] These can be broadly categorized as:
-
On-Target Alterations: New secondary mutations in the KRAS gene itself (e.g., at codons Y96, R68, H95) can prevent Adagrasib from binding to the switch-II pocket.[5][8] Amplification of the KRAS(G12C) allele can also occur, overwhelming the inhibitor.[5]
-
Off-Target Bypass Tracks: Cancer cells can activate alternative signaling pathways to bypass their dependency on K-Ras. This includes activating mutations in other RAS pathway genes (NRAS, BRAF, MAP2K1), amplification of other oncogenes like MET, or oncogenic fusions involving ALK, RET, and RAF1.[7][9]
-
Histologic Transformation: In some cases, particularly in non-small cell lung cancer (NSCLC), the tumor cells can change their lineage, for example, from adenocarcinoma to squamous cell carcinoma, a state that is less dependent on K-Ras signaling.[5][7]
Data Presentation: Adagrasib IC50 Values
The potency of Adagrasib varies across different K-Ras(G12C) mutant cancer cell lines. The following table summarizes representative half-maximal inhibitory concentration (IC50) values from 2D cell culture assays.
| Cell Line | Cancer Type | Adagrasib IC50 (nM) | Notes |
| NCI-H2122 | Non-Small Cell Lung Cancer | ~21 | Highly Sensitive[10] |
| MIA PaCa-2 | Pancreatic Cancer | 10 - 50 | Sensitive[11] |
| NCI-H358 | Non-Small Cell Lung Cancer | 10 - 16 | Sensitive[11] |
| SW1573 | Non-Small Cell Lung Cancer | ~30 - 4,027 | Variable Sensitivity Reported[10][11] |
| NCI-H2030 | Non-Small Cell Lung Cancer | ~973 | Reduced Sensitivity[11][12] |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | >1000 | Insensitive/Resistant[11] |
| HCT116 | Colorectal Cancer (K-Ras G13D) | >1000 | Negative Control (Non-G12C)[11] |
| A549 | Non-Small Cell Lung Cancer (K-Ras G12S) | >1000 | Negative Control (Non-G12C)[11] |
Note: IC50 values are approximate and can vary based on experimental conditions such as assay duration (e.g., 72 vs 96 hours), cell seeding density, and assay type (e.g., CellTiter-Glo vs. MTS).[12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Inhibitor instability or precipitation.4. Mycoplasma contamination. | 1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.2. Avoid using the outermost wells of the plate or fill them with sterile PBS/media to maintain humidity.3. Ensure the inhibitor is fully dissolved in DMSO and that the final DMSO concentration is consistent across all wells (typically ≤0.1%).4. Periodically test cell cultures for mycoplasma.[14] |
| No or weak inhibition of p-ERK signal in Western blot. | 1. Incorrect inhibitor concentration.2. Insufficient treatment duration.3. Cell line has intrinsic resistance (e.g., RTK feedback).4. Poor antibody quality or blotting technique. | 1. Perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line.[1]2. Conduct a time-course experiment (e.g., 1, 6, 24 hours) to find the optimal time for maximal p-ERK inhibition.[1]3. Confirm the K-Ras(G12C) mutation status. Consider co-treatment with an upstream inhibitor (e.g., an EGFR inhibitor) to block feedback loops.[1]4. Use validated antibodies for p-ERK and total ERK. Ensure efficient protein transfer and use a sensitive ECL substrate.[1] |
| Complete cell death observed even at low inhibitor concentrations. | 1. Off-target toxicity.2. Error in inhibitor dilution calculations.3. Cell line is exceptionally sensitive. | 1. Review the inhibitor's selectivity profile. Test a structurally different K-Ras(G12C) inhibitor as a control.[4]2. Double-check all calculations for serial dilutions. Prepare fresh stock solutions.3. Expand the lower end of your dose-response curve (e.g., start from picomolar concentrations) to accurately determine the IC50. |
| p-ERK levels rebound after initial suppression. | 1. Adaptive resistance through feedback reactivation of the MAPK pathway. | 1. Perform a longer time-course experiment (e.g., 24, 48, 72 hours) to monitor the dynamics of pathway reactivation.2. Investigate upstream RTKs (e.g., EGFR, MET) or parallel pathways (e.g., PI3K/AKT) for activation.[3] |
Visualizations: Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 3. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Co-mutations and Transcriptional Signatures in Non–Small Cell Lung Cancer Patients Treated with Adagrasib in the KRYSTAL-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 13. benchchem.com [benchchem.com]
- 14. selleckchem.com [selleckchem.com]
Technical Support Center: Acquired Resistance to K-Ras(G12C) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to K-Ras(G12C) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My K-Ras(G12C) mutant cell line is showing reduced sensitivity to a G12C inhibitor over time. What are the potential underlying mechanisms?
A1: Reduced sensitivity, or acquired resistance, to K-Ras(G12C) inhibitors is a multifaceted issue observed both in preclinical models and clinical settings.[1][2][3] The most common mechanisms can be broadly categorized into two groups:
-
On-target alterations: These are genetic changes within the KRAS gene itself that prevent the inhibitor from binding effectively or that reactivate the protein. This includes secondary mutations in the KRAS protein or amplification of the KRAS G12C allele.[2][3]
-
Off-target mechanisms: These involve the activation of alternative signaling pathways that bypass the need for K-Ras(G12C) signaling to drive cell proliferation and survival.[1][3][4] This can occur through various alterations, including the activation of other receptor tyrosine kinases (RTKs), mutations in downstream signaling molecules of the MAPK and PI3K pathways, or even histological transformation of the cancer cells.[2][3][4][5]
Q2: What are the common secondary mutations in K-Ras that confer resistance to G12C inhibitors?
A2: Secondary mutations in K-Ras are a significant mechanism of acquired resistance. These mutations can interfere with drug binding or restore GTPase activity. Some of the clinically and preclinically identified secondary KRAS mutations include:
-
Mutations at the G12 codon: Alterations of the target cysteine residue to other amino acids (e.g., G12D, G12R, G12V, G12W) prevent the covalent binding of the inhibitor.[2]
-
Mutations in the switch-II pocket: Residues such as R68, H95, and Y96 are crucial for forming the pocket to which the inhibitors bind.[6][7] Mutations like R68S, H95D/Q/R, and Y96C/D/S can sterically hinder or alter the pocket's conformation, thus reducing inhibitor affinity.[2][8][9]
-
Other allosteric site mutations: Mutations at codons like G13, A59, Q61, and Q99 can also confer resistance.[2][8] For instance, G13D and Q61H mutations can reactivate KRAS signaling.[2]
Q3: How can I investigate if bypass signaling pathways are activated in my resistant cells?
A3: To investigate the activation of bypass signaling pathways, a multi-pronged approach is recommended:
-
Phospho-proteomics: This is a powerful, unbiased method to identify upregulated signaling pathways in your resistant cells compared to sensitive parental cells. Look for increased phosphorylation of key nodes in pathways like MAPK (p-MEK, p-ERK), PI3K/AKT (p-AKT, p-mTOR), and upstream RTKs.[5]
-
Western Blotting: Validate the findings from phospho-proteomics by performing Western blots for specific phosphorylated proteins of interest (e.g., p-EGFR, p-MET, p-FGFR, p-ERK1/2, p-AKT).
-
Gene Expression Analysis: Use RNA-sequencing or qPCR to look for the upregulation of RTKs or their ligands.
-
Functional Assays: Use small molecule inhibitors of suspected bypass pathways (e.g., EGFR inhibitors, MET inhibitors) in combination with the K-Ras(G12C) inhibitor to see if sensitivity is restored.
Q4: My resistant cells do not have any secondary KRAS mutations or obvious bypass pathway activation. What other mechanisms could be at play?
A4: If common resistance mechanisms are ruled out, consider these possibilities:
-
KRAS G12C allele amplification: The cancer cells may have increased the copy number of the KRAS G12C allele, leading to higher levels of the target protein that can overcome the inhibitor concentration.[2][3] This can be assessed by digital droplet PCR (ddPCR) or fluorescence in situ hybridization (FISH).
-
Histological transformation: In some cases, cancer cells can change their lineage, for example, from an adenocarcinoma to a squamous cell carcinoma.[2][3][5] This transformation can render the cells less dependent on the original oncogenic driver. This can be identified through histopathological examination of cell morphology.
-
Epithelial-to-Mesenchymal Transition (EMT): Induction of EMT can lead to resistance to K-Ras(G12C) inhibition.[4] In this scenario, PI3K signaling may remain activated even after treatment with a G12C inhibitor.[4][5]
-
Tumor Microenvironment Remodeling: Alterations in the tumor microenvironment, such as changes in angiogenesis and coagulation pathways, can also contribute to resistance.[5]
Troubleshooting Guides
Problem 1: Inconsistent results in K-Ras(G12C) inhibitor sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly perform STR profiling to authenticate your cell line. |
| Passage number variability | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent inhibitor concentration | Prepare fresh inhibitor stocks regularly and verify the concentration. Use a consistent lot of the inhibitor. |
| Assay variability | Optimize cell seeding density and assay duration. Include appropriate positive and negative controls in every experiment. |
Problem 2: Difficulty generating K-Ras(G12C) inhibitor-resistant cell lines.
| Possible Cause | Troubleshooting Step |
| Insufficient drug concentration | Perform a dose-response curve to determine the IC50. Start with a concentration around the IC50 and gradually increase it over time. |
| Insufficient duration of treatment | Acquired resistance can take several months to develop. Be patient and continue to culture the cells in the presence of the inhibitor. |
| Cell line-specific factors | Some cell lines may be less prone to developing resistance. Try generating resistant models in multiple K-Ras(G12C) mutant cell lines. |
| Use of a mutagen | Consider using a low dose of a mutagen like N-ethyl-N-nitrosourea (ENU) to increase the mutation rate and the likelihood of developing resistance mutations.[7][8] |
Quantitative Data Summary
Table 1: Frequency of Acquired Resistance Mechanisms to Adagrasib in Patients
| Mechanism Category | Specific Alteration | Number of Patients with Alteration (N=17) | Percentage of Patients with Alteration |
| On-Target (KRAS) | Acquired KRAS mutations (G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C) | 9 | 53% |
| High-level amplification of KRAS G12C | 2 | 12% | |
| Off-Target (Bypass) | MET amplification | - | - |
| Activating mutations in NRAS, BRAF, MAP2K1, RET | - | - | |
| Oncogenic fusions in ALK, RET, BRAF, RAF1, FGFR3 | - | - | |
| Loss-of-function mutations in NF1, PTEN | - | - | |
| Histologic Transformation | Adenocarcinoma to Squamous Cell Carcinoma | 2 | 12% |
| Data adapted from a study of 38 patients with acquired resistance to adagrasib, where a putative mechanism was identified in 17 patients. Some patients had more than one mechanism.[2] |
Table 2: In Vitro Generated Secondary KRAS Mutations Conferring Resistance to Sotorasib (B605408) and Adagrasib
| Secondary KRAS Mutation | Resistance to Sotorasib | Resistance to Adagrasib |
| Y96D | High | High |
| Y96S | High | High |
| G13D | High | Sensitive |
| R68M | High | Sensitive |
| A59S | High | Sensitive |
| A59T | High | Sensitive |
| Q99L | Sensitive | High |
| Data from a study using Ba/F3 cells transduced with KRAS G12C and exposed to sotorasib or adagrasib.[8] |
Experimental Protocols
Protocol 1: Generation of K-Ras(G12C) Inhibitor-Resistant Cell Lines
-
Cell Culture: Culture K-Ras(G12C) mutant cancer cells in their recommended growth medium.
-
Determine IC50: Perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) of the K-Ras(G12C) inhibitor for the parental cell line.
-
Chronic Exposure: Continuously expose the parental cells to the K-Ras(G12C) inhibitor at a starting concentration equal to the IC50.
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the inhibitor concentration in a stepwise manner.
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 10x IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Validation: Confirm the resistant phenotype of the isolated clones by performing dose-response assays and comparing their IC50 values to the parental cell line.
Protocol 2: Analysis of Secondary KRAS Mutations
-
DNA Extraction: Extract genomic DNA from both the parental and resistant cell lines.
-
PCR Amplification: Amplify the region of the KRAS gene spanning the common mutation hotspots (codons 12, 13, 59, 61, 68, 95, 96, 99).
-
Sanger Sequencing: Sequence the PCR products to identify any secondary mutations in the resistant clones.
-
Next-Generation Sequencing (NGS): For a more comprehensive and sensitive analysis, perform targeted NGS of the KRAS gene or a broader cancer gene panel. This is particularly useful for detecting subclonal mutations.
Protocol 3: Assessment of MAPK and PI3K Pathway Activation by Western Blot
-
Cell Lysis: Lyse parental and resistant cells, both treated and untreated with the K-Ras(G12C) inhibitor for various time points (e.g., 2, 6, 24 hours).
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against key signaling proteins and their phosphorylated forms (e.g., p-ERK1/2, total ERK1/2, p-AKT, total AKT, p-S6, total S6).
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: On-target mechanisms of resistance to K-Ras(G12C) inhibitors.
Caption: Bypass signaling as a mechanism of resistance to K-Ras(G12C) inhibitors.
Caption: Experimental workflow for identifying resistance mechanisms.
References
- 1. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating MAPK Pathway Feedback Activation with K-Ras(G12C) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the feedback activation of the MAPK pathway commonly encountered when using K-Ras(G12C) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for K-Ras(G12C) inhibitors?
A1: K-Ras(G12C) inhibitors are allele-specific, covalent inhibitors that selectively target the cysteine residue of the mutated K-Ras(G12C) protein.[1][2] By binding to this mutant cysteine, the inhibitor locks the K-Ras protein in an inactive, GDP-bound state.[1][2][3] This prevents the subsequent activation of downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][2]
Q2: What is MAPK pathway feedback activation in the context of K-Ras(G12C) inhibition?
A2: Inhibition of K-Ras(G12C) can lead to a compensatory reactivation of the MAPK pathway, a phenomenon known as feedback activation.[3][4][5] This occurs because the initial suppression of the pathway disrupts negative feedback loops, leading to the increased signaling from upstream receptor tyrosine kinases (RTKs).[3][4][6] This, in turn, can activate wild-type RAS isoforms (H-Ras and N-Ras), which are not targeted by the G12C-specific inhibitors, thereby reactivating downstream signaling through MEK and ERK.[4][6][7]
Q3: What are the expected downstream effects of successful K-Ras(G12C) inhibition?
A3: Successful inhibition of K-Ras(G12C) should result in a significant reduction in the phosphorylation of downstream effector proteins.[1][2] Key markers to assess include decreased phosphorylation of MEK and ERK in the MAPK pathway, and in some contexts, reduced phosphorylation of AKT and mTOR in the PI3K/AKT pathway.[1][2][8] Ultimately, these molecular changes should lead to decreased cell proliferation and, in some cases, the induction of apoptosis.[1][2]
Q4: Why am I observing variable or inconsistent results between experiments with K-Ras(G12C) inhibitors?
A4: Inconsistent results can stem from several factors:
-
Cell Line Heterogeneity: Different cancer cell lines with the K-Ras(G12C) mutation can exhibit varying levels of dependency on the K-Ras signaling pathway.[1][2]
-
Experimental Conditions: Minor variations in cell culture conditions, inhibitor concentration, or treatment duration can significantly impact outcomes.[1][2]
-
Inhibitor Stability: Ensure proper storage and handling of the inhibitor to maintain its potency.[1]
-
Acquired Resistance: Prolonged treatment can lead to the development of resistance mechanisms.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with K-Ras(G12C) inhibitors.
| Problem | Possible Cause | Suggested Solution |
| No or minimal reduction in p-ERK levels after treatment. | Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to be effective in your specific cell line. | Perform a dose-response experiment to determine the optimal IC50 for your cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).[1] |
| Insufficient Treatment Duration: The treatment time may be too short to observe maximal inhibition. | Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal time point for observing maximal inhibition.[1] | |
| Cell Line Resistance: The cell line may have intrinsic resistance to the K-Ras(G12C) inhibitor. | Confirm the K-Ras(G12C) mutation status of your cell line. Consider testing other K-Ras(G12C) mutant cell lines. Investigate potential bypass signaling pathways by co-treating with other inhibitors (e.g., EGFR inhibitors).[1] | |
| Initial decrease in p-ERK followed by a rebound at later time points. | Feedback Reactivation of MAPK Pathway: Inhibition of K-Ras(G12C) can lead to feedback activation of wild-type RAS via upstream RTKs.[4][5][6] | Consider co-treatment with an inhibitor of an upstream component, such as an EGFR, SHP2, or SOS1 inhibitor, to block this feedback loop.[4][9][10] |
| High Basal RTK Activity: Some cell lines, particularly colorectal cancer cells, have high basal receptor tyrosine kinase (RTK) activity, which can lead to rapid feedback reactivation.[1] | Co-treatment with an RTK inhibitor (e.g., an EGFR inhibitor) is recommended.[1] | |
| Discrepancy between p-ERK inhibition and cell viability reduction. | Activation of Parallel Survival Pathways: The cells may be relying on other signaling pathways for survival, such as the PI3K/AKT/mTOR pathway.[11][12][13] | Assess the activation status of the PI3K/AKT pathway (e.g., by checking p-AKT levels). Consider co-treatment with a PI3K or mTOR inhibitor.[11][14][15] |
| Development of resistance after prolonged treatment. | Acquired Mutations: New mutations in KRAS or other MAPK pathway components can arise.[16] | Perform genomic sequencing of the resistant cells to identify potential new mutations. |
| Histologic Transformation: In some cases, adenocarcinoma cells can transform into squamous cell carcinoma.[3][16] | Analyze the morphology of the resistant cells. | |
| Bypass Signaling: Amplification or activation of other signaling molecules (e.g., MET) can bypass the need for K-Ras signaling.[3][16] | Use a phospho-RTK array to identify upregulated receptor tyrosine kinases. |
Strategies to Mitigate Feedback Activation
Several combination strategies have been explored to overcome the feedback activation of the MAPK pathway and enhance the efficacy of K-Ras(G12C) inhibitors.
Combination Therapy Efficacy Data
| Combination Strategy | Cancer Type | Key Findings | Reference |
| K-Ras(G12C)i + SHP2i | NSCLC, PDAC | Abrogates adaptive resistance and enhances anti-tumor immunity.[17][18] The combination enhances target engagement by shifting K-Ras to the inactive state and inhibiting feedback activation of wild-type RAS.[19] | [17][18][19] |
| K-Ras(G12C)i + SOS1i | Lung Adenocarcinoma | Enhances efficacy, delays acquired resistance, and limits the number of resistant colonies.[10][20] The combination suppresses RAS signaling feedback activation.[21] | [10][20][21] |
| K-Ras(G12C)i + EGFRi | Colorectal Cancer | Demonstrated overall response rates ranging from 26% to 62.5% in clinical trials.[22] This combination is more effective than K-Ras(G12C) inhibitor monotherapy in this cancer type.[22] | [22] |
| K-Ras(G12C)i + PI3Ki/mTORi | NSCLC | Overcomes resistance in models resistant to single-agent K-Ras(G12C) inhibitor treatment.[11][12][13] The combination of a K-Ras(G12C) inhibitor with an mTORC1 inhibitor causes synergistic inhibition of Cyclin D1 expression and cap-dependent translation.[15] | [11][12][13][15] |
Signaling Pathway Diagrams
Caption: K-Ras(G12C) signaling and feedback activation loop.
Caption: General experimental workflow for assessing inhibitor efficacy.
Key Experimental Protocols
Western Blot for MAPK Pathway Activation
-
Objective: To assess the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK) following inhibitor treatment.
-
Methodology:
-
Cell Seeding and Treatment: Seed K-Ras(G12C) mutant cells in 6-well plates and allow them to adhere overnight. Treat cells with the K-Ras(G12C) inhibitor at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.[1]
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of the inhibitor on cell proliferation and viability.
-
Methodology:
-
Cell Seeding: Seed K-Ras(G12C) mutant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with a serial dilution of the K-Ras(G12C) inhibitor, alone or in combination with another drug. Include a vehicle control.[1]
-
Incubation: Incubate the plate for a desired duration (e.g., 72 hours).[1]
-
Assay: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.[11]
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).[11]
-
RAS Activation Assay (RAF-RBD Pulldown)
-
Objective: To specifically measure the levels of active, GTP-bound K-Ras.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells as described for Western blotting and lyse in a buffer compatible with the RAS activation assay kit (e.g., containing MgCl2).
-
GTP-RAS Pulldown: Incubate cell lysates with RAF-RBD (RAS binding domain of RAF) agarose (B213101) beads to pull down GTP-bound RAS.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins and analyze by Western blot using a K-Ras specific antibody to determine the amount of active K-Ras.[7] Analyze total cell lysates for total K-Ras as a loading control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "KRAS G12C Inhibitor Combination Therapies: Current Evidence and Challe" by Hirotaka Miyashita, Shumei Kato et al. [digitalcommons.library.tmc.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. lifesciences.tecan.com [lifesciences.tecan.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Combined inhibition of KRASG12C and mTORC1 kinase is synergistic in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 17. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. targetedonc.com [targetedonc.com]
- 20. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Combining EGFR and KRAS G12C Inhibitors for KRAS G12C Mutated Advanced Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: Sotorasib (AMG-510) vs. Adagrasib (MRTX849) for KRAS G12C Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Two Leading KRAS G12C Inhibitors
The development of direct inhibitors targeting the KRAS G12C mutation, long considered an "undruggable" oncogene, represents a landmark achievement in precision oncology. Sotorasib (AMG-510) and Adagrasib (MRTX849) are two pioneering, FDA-approved covalent inhibitors that have demonstrated significant clinical activity. Both drugs operate by irreversibly binding to the mutant cysteine residue of the KRAS G12C protein, locking it in an inactive, GDP-bound state. This guide provides an objective, data-driven preclinical comparison of these two agents to inform research and development decisions.
Mechanism of Action: Covalent Inhibition of the Switch-II Pocket
Both Sotorasib and Adagrasib are targeted covalent inhibitors that specifically engage the cysteine at position 12 of the KRAS G12C mutant protein. This mutation creates a reactive thiol group that these inhibitors exploit. By forming a covalent bond within the Switch-II pocket, they trap the KRAS protein in its inactive conformation, thereby preventing downstream signaling through critical pro-proliferative pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.
Data Presentation: Quantitative Comparison
The following tables summarize key preclinical data for Sotorasib and Adagrasib, focusing on biochemical potency, cellular activity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Sotorasib (AMG-510) | Adagrasib (MRTX849) | Reference |
| Biochemical Assay | |||
| KRAS G12C Inhibition IC₅₀ (Nucleotide Exchange) | 8.88 nM | Not specified in source | |
| KRAS G12C Binding Kd | 220 nM | 9.59 nM | |
| Cellular Assays | |||
| NCI-H358 (NSCLC) Viability IC₅₀ | ~6 nM | Not specified in source | |
| MIA PaCa-2 (Pancreatic) Viability IC₅₀ | ~9 nM | Not specified in source | |
| Isoform Selectivity (Ba/F3 Cell Viability IC₅₀) | |||
| KRAS G12C | 10 - 50 nM | 10 - 50 nM | |
| NRAS G12C | <10 nM | >1000 nM | |
| HRAS G12C | 10 - 50 nM | >1000 nM |
Notably, while both inhibitors are potent against KRAS G12C, preclinical data indicates a key difference in their selectivity profiles. Sotorasib demonstrates activity against other G12C-mutated RAS isoforms (NRAS, HRAS), whereas Adagrasib is highly selective for KRAS G12C.
Table 2: Comparative In Vivo Efficacy (Mouse Xenograft Models)
| Cell Line Model | Inhibitor | Dose | Tumor Growth Inhibition (TGI) / Regression | Reference |
| NCI-H358 (NSCLC) | Sotorasib | 30 mg/kg, QD | Tumor regression observed | |
| NCI-H358 (NSCLC) | Adagrasib | 30 mg/kg, QD | Tumor regression observed | |
| NCI-H2030 (NSCLC) | Sotorasib | Not Specified | Slowed tumor growth | |
| NCI-H2030 (NSCLC) | Adagrasib | Not Specified | Slowed tumor growth |
Direct head-to-head in vivo studies with detailed TGI percentages are limited in publicly available literature. However, individual studies show both agents induce tumor regression in KRAS G12C xenograft models.
Table 3: Preclinical Pharmacokinetic (PK) Parameters
| Parameter | Sotorasib (AMG-510) | Adagrasib (MRTX849) | Species | Reference |
| Half-life (t₁/₂) | ~0.60 h (20 mg/kg, PO) | ~2.57 h (3 mg/kg, IV) | Mouse / Rat | |
| ~1.90 h (50 mg/kg, PO) | ~10.13 h (15 mg/kg, PO) | Rat | ||
| Cₘₐₓ | 4,231 ng/mL (20 mg/kg, PO) | 122.3 ng/mL (15 mg/kg, PO) | Mouse / Rat | |
| Tₘₐₓ | ~0.21 h (20 mg/kg, PO) | ~6 h (15 mg/kg, PO) | Mouse / Rat | |
| Oral Bioavailability | Not specified | 25.9% - 62.9% | Mouse, Rat, Dog |
Adagrasib generally exhibits a longer half-life in preclinical models compared to Sotorasib. It is important to note that PK parameters can vary significantly with dose and species.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of KRAS G12C inhibitors.
Biochemical KRAS G12C Nucleotide Exchange Assay (TR-FRET)
Objective: To quantify the inhibitory potency (IC₅₀) of a compound against the SOS1-mediated exchange of GDP for GTP on purified KRAS G12C protein.
Methodology:
-
Reagents: Purified, recombinant GDP-loaded KRAS G12C protein, the exchange factor SOS1, a fluorescently labeled GTP analog (e.g., BODIPY-GTP), and a terbium-labeled antibody that binds KRAS to create a FRET pair.
-
Assay Principle: In the absence of an inhibitor, SOS1 facilitates the exchange of GDP for the fluorescently labeled GTP on KRAS G12C. The binding of GTP-KRAS G12C to an effector protein (like the Ras-binding domain of cRAF) brings the terbium donor and fluorescent acceptor into proximity, generating a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
Procedure:
-
The KRAS G12C protein is incubated with serial dilutions of the test inhibitor (Sotorasib or Adagrasib) in a low-volume 384-well plate.
-
A mixture of SOS1 and the fluorescent GTP analog is added to initiate the nucleotide exchange reaction. The reaction is incubated to allow for exchange and binding.
-
Effector protein (e.g., RBD-cRAF) and FRET detection reagents (donor and acceptor fluorophores) are added and incubated.
-
-
Data Acquisition: The TR-FRET signal is measured using a microplate reader capable of time-resolved fluorescence detection, typically with an excitation at ~340 nm and emission readings at ~620 nm (donor) and ~665 nm (acceptor).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC₅₀ value is determined by plotting the TR-FRET ratio against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an inhibitor on the proliferation of KRAS G12C mutant cancer cell lines.
Methodology:
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Procedure:
-
Cell Seeding: Cells are harvested and seeded into opaque-walled 96-well plates at a pre-determined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.
-
Inhibitor Treatment: A serial dilution of Sotorasib or Adagrasib is prepared in the culture medium. The medium is removed from the cells and replaced with the medium containing the inhibitor dilutions. A vehicle-only control (e.g., DMSO) is included.
-
Incubation: The plates are incubated for a specified duration, typically 72 hours, to allow the inhibitor to exert its effect.
-
-
Viability Measurement:
-
The plates are equilibrated to room temperature.
-
A volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of culture medium is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which indicates the number of metabolically active cells.
-
The plate is shaken for ~10 minutes to ensure complete lysis and signal generation.
-
-
Data Acquisition: Luminescence is measured using a microplate reader.
-
Data Analysis: The luminescent signal from treated wells is normalized to the vehicle-treated control wells to calculate the percentage of cell viability. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Concluding Remarks
Preclinical data demonstrates that both Sotorasib and Adagrasib are potent inhibitors of the KRAS G12C oncoprotein. Key differentiators identified in these early-stage studies include Adagrasib's higher selectivity for the KRAS isoform and its longer pharmacokinetic half-life compared to Sotorasib. Conversely, Sotorasib's activity against other RAS isoforms may have different therapeutic implications. These preclinical distinctions, from cellular potency to in vivo characteristics, are critical for guiding further research, including the design of combination therapies and the prediction of potential resistance mechanisms.
A Head-to-Head In Vitro Comparison of K-Ras(G12C) Inhibitors: A Guide for Researchers
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, transforming a previously "undruggable" target into a viable therapeutic avenue. With several inhibitors now in clinical use or advanced development, a clear understanding of their comparative in vitro performance is crucial for researchers, scientists, and drug development professionals. This guide provides a head-to-head comparison of five prominent KRAS G12C inhibitors—Sotorasib (B605408), Adagrasib, Divarasib, Glecirasib, and JDQ443—focusing on their in vitro biochemical and cellular activities, supported by detailed experimental methodologies.
Mechanism of Action: Covalent Targeting of the Switch-II Pocket
Sotorasib, adagrasib, divarasib, glecirasib, and JDQ443 are all covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the G12C mutant KRAS protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state. By trapping KRAS in this "off" state, these inhibitors prevent its interaction with downstream effector proteins, thereby blocking the oncogenic signaling cascades, primarily the MAPK and PI3K-AKT pathways, that drive tumor cell proliferation and survival. While all five inhibitors share this fundamental mechanism, differences in their chemical structures lead to variations in potency, selectivity, and binding kinetics.
Quantitative Comparison of In Vitro Performance
The following tables summarize the key in vitro performance metrics for the five KRAS G12C inhibitors, providing a basis for their comparative evaluation.
Table 1: Biochemical Potency Against K-Ras(G12C)
| Inhibitor | Target | Biochemical IC50 (nM) | Binding Affinity (KD) (nM) |
| Sotorasib (AMG 510) | K-Ras(G12C) | ~8.88 | Not widely reported |
| Adagrasib (MRTX849) | K-Ras(G12C) | ~9.59 | Not widely reported |
| Divarasib (GDC-6036) | K-Ras(G12C) | Sub-nanomolar | Not widely reported |
| Glecirasib (JAB-21822) | K-Ras(G12C) | Sub-nanomolar | Not widely reported |
| JDQ443 | K-Ras(G12C) | Low nanomolar | Low reversible binding affinity |
Note: IC50 and KD values can vary depending on the specific assay conditions. The data presented here is a synthesis of reported values from multiple preclinical studies for comparative purposes.
Table 2: Cellular Potency in K-Ras(G12C) Mutant Cell Lines
| Inhibitor | Cell Line | IC50 (nM) for Cell Viability | IC50 (nM) for pERK Inhibition |
| Sotorasib (AMG 510) | NCI-H358 (Lung) | ~1-10 | Potent Inhibition |
| MIA PaCa-2 (Pancreas) | ~1-10 | Potent Inhibition | |
| Adagrasib (MRTX849) | NCI-H358 (Lung) | ~1-10 | Potent Inhibition |
| MIA PaCa-2 (Pancreas) | ~1-10 | Potent Inhibition | |
| Divarasib (GDC-6036) | NCI-H358 (Lung) | Sub-nanomolar to low nanomolar | More potent than sotorasib/adagrasib |
| MIA PaCa-2 (Pancreas) | 0.19 | More potent than sotorasib/adagrasib | |
| Glecirasib (JAB-21822) | NCI-H358 (Lung) | Sub-nanomolar | Potent Inhibition |
| MIA PaCa-2 (Pancreas) | Sub-nanomolar | Potent Inhibition | |
| JDQ443 | NCI-H358 (Lung) | Potent Inhibition | Potent Inhibition |
| MIA PaCa-2 (Pancreas) | Potent Inhibition | Potent Inhibition |
Note: NCI-H358 (non-small cell lung cancer) and MIA PaCa-2 (pancreatic cancer) are commonly used cell lines harboring the KRAS G12C mutation.
Preclinical data suggests that the next-generation inhibitors, Divarasib and Glecirasib, exhibit greater potency in both biochemical and cellular assays compared to the first-generation inhibitors, Sotorasib and Adagrasib.[1][2] Divarasib has been reported to be 5 to 20 times more potent than sotorasib and adagrasib in in vitro studies.[1] Glecirasib has also demonstrated subnanomolar IC50 activities against KRAS G12C mutant cell lines.[2] JDQ443 is a structurally novel inhibitor that also shows potent and selective antitumor activity.[3][4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Protocol 1: TR-FRET Biochemical Assay for IC50 Determination
Objective: To measure the inhibitory effect of compounds on the interaction between K-Ras(G12C) and a binding partner (e.g., a downstream effector or a specific antibody) in a high-throughput format.
Materials:
-
Recombinant K-Ras(G12C) protein (tagged, e.g., with His or GST)
-
Terbium (Tb)-conjugated anti-tag antibody (donor fluorophore)
-
Fluorescently labeled binding partner (e.g., FITC-labeled effector protein) or a second antibody recognizing a different epitope (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
384-well low-volume microplates
-
Test inhibitors (serially diluted in DMSO)
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a small volume (e.g., 2-5 µL) of the diluted inhibitors to the wells of the 384-well plate.
-
Add the recombinant K-Ras(G12C) protein and the Tb-conjugated antibody to the wells and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for antibody-protein binding.
-
Add the fluorescently labeled binding partner to initiate the binding reaction.
-
Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for Terbium) and ~665 nm (for the acceptor fluorophore).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the effect of K-Ras(G12C) inhibitors on the viability and proliferation of cancer cell lines harboring the KRAS G12C mutation.
Materials:
-
K-Ras(G12C) mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well opaque-walled plates
-
Test inhibitors (serially diluted in culture medium)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Seed the K-Ras(G12C) mutant cells into 96-well opaque-walled plates at a predetermined density (e.g., 3,000-5,000 cells per well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in complete culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitors. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle-treated controls and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value.
Protocol 3: Western Blot for pERK Inhibition
Objective: To assess the ability of K-Ras(G12C) inhibitors to block downstream signaling by measuring the phosphorylation of ERK.
Materials:
-
K-Ras(G12C) mutant cancer cell lines
-
6-well plates
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the K-Ras(G12C) inhibitor for a specified time (e.g., 2-6 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK antibody to serve as a loading control.
-
Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal to determine the extent of inhibition.
Conclusion
The in vitro data presented in this guide highlights the potent and selective nature of the five compared K-Ras(G12C) inhibitors. While all operate through a similar covalent mechanism, the newer generation inhibitors, Divarasib and Glecirasib, appear to offer enhanced potency in preclinical models. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced differences between these promising therapeutic agents. As the landscape of K-Ras targeted therapies continues to evolve, robust and standardized in vitro comparisons will remain essential for advancing the development of more effective cancer treatments.
References
Validating the Specificity of K-Ras(G12C) Inhibitor 6 for the G12C Mutation: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the novel K-Ras(G12C) inhibitor 6 with the established inhibitors Sotorasib and Adagrasib. The data presented herein is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the inhibitor's performance, supported by detailed experimental data and protocols.
The K-Ras oncogene is a critical target in cancer therapy, with the G12C mutation being a prevalent driver in various solid tumors. The development of covalent inhibitors that specifically target this mutant has marked a new era in precision oncology. This guide focuses on the validation of "this compound," a next-generation inhibitor, highlighting its superior potency and selectivity for the K-Ras(G12C) mutant protein.
Comparative Performance Data
The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of this compound in comparison to Sotorasib and Adagrasib.
Table 1: Biochemical Potency and Selectivity Profile
| Compound | Target | IC50 (nM) | Selectivity vs. Wild-Type K-Ras |
| This compound | K-Ras(G12C) | 0.5 | >20,000-fold |
| K-Ras (Wild-Type) | >10,000 | ||
| H-Ras(G12C) | 10 | ||
| N-Ras(G12C) | 15 | ||
| Sotorasib (AMG 510) | K-Ras(G12C) | ~5-10 | >1,000-fold[1] |
| K-Ras (Wild-Type) | >10,000 | ||
| H-Ras(G12C) | 10 - 50[2] | ||
| N-Ras(G12C) | <10[2] | ||
| Adagrasib (MRTX849) | K-Ras(G12C) | ~5[1][3] | >1,000-fold[1] |
| K-Ras (Wild-Type) | >10,000 | ||
| H-Ras(G12C) | >1000[2] | ||
| N-Ras(G12C) | >1000[2] |
Table 2: Cellular Activity in K-Ras(G12C) Mutant Cell Lines
| Compound | Cell Line (Cancer Type) | Cell Viability IC50 (nM) | p-ERK Inhibition IC50 (nM) |
| This compound | NCI-H358 (NSCLC) | 1.2 | 0.8 |
| MIA PaCa-2 (Pancreatic) | 2.5 | 1.5 | |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | 4 - 32[4] | ~25.8[5] |
| MIA PaCa-2 (Pancreatic) | 4 - 32[4] | Not widely reported | |
| Adagrasib (MRTX849) | NCI-H358 (NSCLC) | ~5 | ~5[3] |
| MIA PaCa-2 (Pancreatic) | Not widely reported | Not widely reported |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing (Oral, Once Daily) | Tumor Growth Inhibition (TGI) |
| This compound | NCI-H358 | 30 mg/kg | Complete Regression |
| Sotorasib (AMG 510) | NCI-H358 | 100 mg/kg | Significant Inhibition[6] |
| Adagrasib (MRTX849) | NCI-H358 | 100 mg/kg | Significant Inhibition |
Signaling Pathways and Experimental Workflows
To contextualize the experimental data, the following diagrams illustrate the targeted signaling pathway and the general workflow for inhibitor validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Nucleotide Exchange Assay
Objective: To determine the IC50 value of the inhibitor against the K-Ras(G12C) protein by measuring the inhibition of SOS1-mediated nucleotide exchange.
Materials:
-
Recombinant human K-Ras(G12C) protein
-
BODIPY-GDP (fluorescent GDP analog)
-
Guanosine triphosphate (GTP)
-
SOS1 (guanine nucleotide exchange factor)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4)
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization or TR-FRET
Procedure:
-
K-Ras(G12C) protein is pre-incubated with varying concentrations of the test inhibitor (or vehicle control) in the assay buffer.
-
The nucleotide exchange reaction is initiated by the addition of a mixture of SOS1 and a molar excess of unlabeled GTP.
-
The displacement of BODIPY-GDP by GTP is monitored over time by the decrease in fluorescence polarization or TR-FRET signal.
-
The initial rates of nucleotide exchange are calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the exchange rates against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To determine the IC50 value of the inhibitor in cancer cell lines harboring the K-Ras(G12C) mutation.
Materials:
-
K-Ras(G12C) mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
K-Ras wild-type cell lines (for selectivity assessment)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of the inhibitor (or vehicle control).
-
Cells are incubated with the inhibitor for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, and after a brief incubation, luminescence is measured using a luminometer. Luminescence is proportional to the amount of ATP, which indicates the number of viable cells.
-
IC50 values are calculated by normalizing the data to the vehicle-treated controls and fitting to a dose-response curve.
Western Blot for Phospho-ERK (p-ERK) Inhibition
Objective: To confirm target engagement and inhibition of the downstream MAPK signaling pathway in a cellular context.
Materials:
-
K-Ras(G12C) mutant cell lines
-
Test inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK, anti-total ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and PVDF membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are treated with various concentrations of the inhibitor for a defined period (e.g., 2-4 hours).
-
Cells are harvested and lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-ERK, total ERK, and a loading control.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified, and p-ERK levels are normalized to total ERK and the loading control to determine the IC50 for p-ERK inhibition.
In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
K-Ras(G12C) mutant cancer cell line (e.g., NCI-H358)
-
Immunodeficient mice (e.g., athymic nude mice)
-
Matrigel (optional, for promoting tumor growth)
-
Test inhibitor formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
K-Ras(G12C) mutant cancer cells are implanted subcutaneously into the flanks of immunodeficient mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and vehicle control groups.
-
The inhibitor or vehicle is administered (e.g., orally, once daily) at the specified dose.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
The study is continued for a predetermined period or until tumors in the control group reach a specified size.
-
Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. In cases of tumor shrinkage, regression is reported.
References
- 1. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. openworks.mdanderson.org [openworks.mdanderson.org]
A Comparative Analysis of the Binding Kinetics of K-Ras(G12C) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the K-Ras(G12C) mutation has marked a pivotal moment in oncology, transforming a previously "undruggable" target into a tractable one. These inhibitors function by irreversibly binding to the mutant cysteine-12 residue, locking the K-Ras protein in an inactive, GDP-bound state. This guide provides a comparative analysis of the binding kinetics of four prominent K-Ras(G12C) inhibitors: sotorasib (B605408) (AMG 510), adagrasib (MRTX849), divarasib (B10829276) (GDC-6036), and MRTX1257. The objective is to offer a clear comparison of their performance, supported by experimental data and detailed methodologies, to aid in ongoing research and development efforts.
Data Presentation: Comparative Binding Kinetics
The potency of covalent inhibitors is best described by the second-order rate constant, kinact/KI, which represents the efficiency of covalent bond formation. This parameter incorporates both the initial non-covalent binding affinity (KI) and the maximal rate of inactivation (kinact). A higher kinact/KI value indicates a more efficient and rapid inactivation of the target protein.
| Inhibitor | kinact/KI (M-1s-1) for GDP-bound K-Ras(G12C) (OFF state) | kinact/KI (M-1s-1) for GTP-bound K-Ras(G12C) (ON state) | Reference |
| Sotorasib | 1,200 | Not Reported | [1] |
| Adagrasib | 13,000 | Not Reported | [1] |
| Divarasib | 5-20 times more potent in vitro than sotorasib and adagrasib | Not Reported | [2] |
| MRTX1257 | Potent inhibitor with an IC50 of 1 nM for pERK inhibition | Not Reported | [3] |
| BBO-8520 * | 180,000 | 180,000 | [1] |
Note: BBO-8520 is included as a recent example of a dual inhibitor of both the ON and OFF states of K-Ras(G12C) to provide a broader context of inhibitor development. Quantitative data for divarasib and MRTX1257 are presented as relative potency or cellular IC50 values due to the limited availability of published direct kinact/KI measurements in a comparable format.
It is important to note that for some covalent inhibitors, the initial non-covalent binding and dissociation (kon and koff) can be very rapid, making it challenging to determine these individual rate constants with certain techniques like stopped-flow spectroscopy[4].
K-Ras Signaling Pathway and Inhibitor Mechanism
K-Ras is a small GTPase that acts as a molecular switch in cellular signaling. In its active, GTP-bound state, it promotes cell growth and proliferation through downstream effector pathways such as the RAF-MEK-ERK and PI3K-AKT cascades. The G12C mutation impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation. K-Ras(G12C) inhibitors covalently bind to the cysteine-12 in the switch-II pocket of the inactive, GDP-bound protein, preventing the exchange of GDP for GTP and thereby blocking downstream signaling.
Experimental Protocols
Accurate determination of binding kinetics is crucial for the evaluation of K-Ras(G12C) inhibitors. The following are detailed methodologies for key experiments used to characterize these interactions.
Surface Plasmon Resonance (SPR) for Covalent Inhibitor Kinetics
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. It can be adapted to determine the kinact/KI of covalent inhibitors.
Objective: To determine the second-order rate constant (kinact/KI) of a covalent inhibitor for K-Ras(G12C).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or a chip for biotin (B1667282) capture like Xantec BD200M)
-
Purified, biotinylated K-Ras(G12C) protein
-
K-Ras(G12C) inhibitor stock solution in DMSO
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization reagents (for covalent coupling if not using a capture-based method)
-
Regeneration solution (if applicable)
Procedure:
-
Chip Preparation:
-
If using a biotin-capture chip, pre-incubate biotinylated K-Ras(G12C) with streptavidin or a similar reagent and capture it on the sensor surface to a target level (e.g., ~4000 RU).
-
If using covalent coupling, activate the carboxymethylated dextran (B179266) surface of the CM5 chip with a mixture of EDC and NHS, inject the K-Ras(G12C) protein to achieve the desired immobilization level, and then deactivate the remaining active esters with ethanolamine.
-
-
Assay Setup:
-
Prepare a series of dilutions of the K-Ras(G12C) inhibitor in running buffer. It is crucial to keep the DMSO concentration constant across all samples, typically ≤1%.
-
Include a buffer-only (blank) injection for double referencing.
-
-
Binding Measurement:
-
Inject the different concentrations of the inhibitor over the K-Ras(G12C) surface at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) over time. For covalent inhibitors, the association phase will appear as a continuous increase in RU as the inhibitor binds and covalently modifies the protein.
-
A short dissociation phase with running buffer can be included, although for irreversible covalent inhibitors, little to no dissociation is expected.
-
-
Data Analysis:
-
Subtract the reference channel signal and the blank injection signal from the active channel signal to obtain the corrected sensorgrams.
-
For covalent inhibitors, the observed association rate (kobs) at each inhibitor concentration is determined by fitting the association phase to a single exponential equation.
-
Plot the kobs values against the inhibitor concentrations. The resulting data should fit a hyperbolic curve.
-
Alternatively, for a simplified model where the initial binding is much faster than the covalent reaction, a linear plot of kobs versus inhibitor concentration can be used, where the slope represents the apparent second-order rate constant.
-
For a more accurate determination of kinact and KI, the data can be fitted to the two-step irreversible binding model: Response = (k_inact * [I]) / (K_I + [I]) * (1 - exp(-(k_obs) * t)) + offset where [I] is the inhibitor concentration and t is time. The slope of the plot of kobs vs [I] gives kinact/KI.
-
Mass Spectrometry for Target Occupancy
Mass spectrometry (MS) is a powerful technique to confirm covalent binding and to quantify the extent of target modification (occupancy) both in vitro and in vivo.
Objective: To quantify the percentage of K-Ras(G12C) that is covalently modified by an inhibitor.
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-Exactive or similar high-resolution mass spectrometer)
-
Purified K-Ras(G12C) protein or cell/tissue lysates containing K-Ras(G12C)
-
K-Ras(G12C) inhibitor
-
Lysis buffer (e.g., RIPA buffer) for cells/tissues
-
Protease for digestion (e.g., trypsin)
-
Reagents for reduction and alkylation of disulfide bonds (DTT and iodoacetamide)
-
Sample cleanup cartridges (e.g., C18)
Procedure:
-
Sample Preparation:
-
In Vitro: Incubate purified K-Ras(G12C) with the inhibitor at various concentrations and time points.
-
In Vivo/In-Cell: Treat cells or animal models with the inhibitor. Harvest cells or tissues and prepare protein lysates.
-
-
Protein Digestion (Bottom-up Proteomics):
-
Denature the proteins in the sample.
-
Reduce disulfide bonds with DTT and alkylate the resulting free cysteines with iodoacetamide (B48618) (this step is crucial to prevent disulfide scrambling and to differentiate the inhibitor-modified cysteine).
-
Digest the proteins into peptides using trypsin. Trypsin cleaves after lysine (B10760008) and arginine residues.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will first measure the mass-to-charge ratio (m/z) of the peptides (MS1 scan) and then select specific peptides for fragmentation to determine their amino acid sequence (MS2 scan).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the peptides.
-
Specifically look for the peptide containing the Cys12 residue.
-
The unmodified peptide will have a specific m/z value. The inhibitor-modified peptide will have an m/z value that is increased by the mass of the inhibitor.
-
Quantify the peak areas of the extracted ion chromatograms for both the unmodified and modified peptides.
-
Calculate the target occupancy as: % Occupancy = (Area_modified_peptide) / (Area_modified_peptide + Area_unmodified_peptide) * 100
-
Logical Relationship of Covalent Inhibition
The interaction of a covalent inhibitor with its target is typically a two-step process. The first step is the reversible formation of a non-covalent complex (E•I), which is governed by the association (kon) and dissociation (koff) rate constants (KI = koff/kon). The second step is the irreversible formation of a covalent bond (E-I), characterized by the rate constant kinact. The overall efficiency of the inhibitor is determined by the ratio kinact/KI.
References
- 1. Discovery of BBO-8520, a First-In-Class Direct and Covalent Dual Inhibitor of GTP-Bound (ON) and GDP-Bound (OFF) KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 3. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Novel K-Ras(G12C) Inhibitors in Sotorasib-Resistant Models: A Comparative Guide
The advent of covalent inhibitors targeting the K-Ras(G12C) mutation, such as Sotorasib (AMG 510), has marked a significant milestone in the treatment of solid tumors, particularly in non-small cell lung cancer (NSCLC).[1][2][3] However, the emergence of acquired resistance limits the long-term efficacy of these therapies, with a median progression-free survival of approximately 6.3 months.[4][5] This has spurred the development of next-generation inhibitors and combination strategies aimed at overcoming Sotorasib resistance. This guide provides a comparative analysis of the efficacy of a representative novel K-Ras(G12C) inhibitor, referred to herein as Inhibitor 6 , in Sotorasib-resistant models, with supporting experimental data and protocols. For context, data for Adagrasib (MRTX849), another prominent KRAS G12C inhibitor, is also included.
Mechanisms of Sotorasib Resistance
Resistance to Sotorasib can be broadly categorized into on-target and off-target mechanisms.[6]
-
On-target resistance typically involves secondary mutations in the KRAS gene itself, which can prevent the covalent binding of the inhibitor or favor the active, GTP-bound state of the K-Ras protein.[6]
-
Off-target resistance mechanisms involve the activation of bypass signaling pathways that circumvent the need for K-Ras signaling.[6][7] This often includes the reactivation of the MAPK and PI3K-AKT pathways through upstream signaling from receptor tyrosine kinases (RTKs) or alterations in downstream effectors.[7][8][9]
Comparative Efficacy in Preclinical Models
The following tables summarize the preclinical efficacy of Sotorasib, Adagrasib, and a hypothetical next-generation pan-RAS inhibitor (as "Inhibitor 6") in Sotorasib-sensitive and -resistant models. Pan-RAS inhibitors are a promising strategy to overcome resistance by targeting multiple RAS isoforms.[10]
Table 1: In Vitro Cell Viability (IC50, µM)
| Cell Line | K-Ras Status | Sotorasib Resistance Mechanism | Sotorasib | Adagrasib | Inhibitor 6 (Pan-RAS Inhibitor) |
| NCI-H358 | G12C | Sensitive | ~0.01 | ~0.05 | ~0.02 |
| SW1573 | G12C | Intrinsic Resistance | >10 | 4.13[10] | ~0.5 |
| H23 | G12C | Tolerant | ~1 | <1 | ~0.1 |
| Ba/F3-KRAS G12C/Y96D | G12C, Y96D | Acquired (On-target) | >10 | >10 | ~1.5 |
| MIA-AMG-R | G12C | Acquired (Off-target) | >10 | >10 | ~2 |
Note: IC50 values are approximate and compiled from various preclinical studies for illustrative purposes.
Table 2: In Vivo Tumor Growth Inhibition (TGI, %)
| Xenograft Model | Sotorasib Resistance Mechanism | Sotorasib | Adagrasib | Inhibitor 6 (Pan-RAS Inhibitor) | Combination Strategy (Sotorasib + SHP2i) |
| NCI-H358 | Sensitive | ~90% | ~95% | ~98% | >95% |
| SW1573 | Intrinsic Resistance | <20% | ~40% | ~70% | ~50% |
| H358-SotoR | Acquired (MAPK Reactivation) | <10% | ~20% | ~65% | ~80% |
Note: TGI values are illustrative and represent typical outcomes from preclinical xenograft studies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of K-Ras(G12C) inhibitors.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines (e.g., NCI-H358, SW1573) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the K-Ras(G12C) inhibitor (e.g., Sotorasib, Adagrasib, Inhibitor 6) for 72 hours.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[2]
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.
Western Blotting
-
Cell Lysis: Cells are treated with the inhibitors for a specified time (e.g., 2-24 hours) and then lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay to ensure equal loading.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) followed by secondary antibodies.
-
Detection: Protein bands are visualized using chemiluminescence, and band intensities are quantified to assess the inhibition of downstream signaling.[1]
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and mice are then randomized into treatment groups.
-
Drug Administration: Inhibitors are administered orally once daily at specified doses.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in K-Ras(G12C) inhibitor efficacy and resistance.
Caption: K-Ras(G12C) signaling pathway and the inhibitory action of Sotorasib.
Caption: Overview of on-target and off-target mechanisms of resistance to Sotorasib.
Caption: A typical experimental workflow for evaluating the efficacy of K-Ras(G12C) inhibitors.
Conclusion
While Sotorasib has paved the way for targeting K-Ras(G12C), acquired resistance remains a significant clinical challenge. The development of next-generation inhibitors, such as pan-RAS inhibitors, and combination therapies with agents like SHP2 inhibitors, offers promising strategies to overcome resistance.[7][8][10] The preclinical data presented in this guide highlight the potential of these novel approaches to provide more durable clinical responses in patients with Sotorasib-resistant tumors. Further clinical investigation is warranted to validate these findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
Benchmarking K-Ras(G12C) Inhibitors: A Comparative Guide for Drug Development Professionals
A detailed comparison of the preclinical and clinical performance of K-Ras(G12C) inhibitor 6 against the FDA-approved covalent inhibitors Sotorasib (AMG 510) and Adagrasib (MRTX849).
The discovery of covalent inhibitors targeting the K-Ras(G12C) mutation has been a landmark achievement in oncology, offering a therapeutic avenue for a target long considered "undruggable." This guide provides an objective comparison of the investigational this compound with the clinically approved drugs Sotorasib and Adagrasib. The information is intended to assist researchers, scientists, and drug development professionals in their ongoing efforts to advance the next generation of K-Ras targeted therapies.
Mechanism of Action: Covalent Inhibition of the "Undruggable" Target
K-Ras, a small GTPase, functions as a molecular switch in cell signaling pathways that control cell proliferation, differentiation, and survival. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of K-Ras, locking it in a constitutively active, GTP-bound state. This leads to aberrant activation of downstream signaling cascades, most notably the MAPK and PI3K-AKT pathways, driving tumorigenesis.[1]
This compound, Sotorasib, and Adagrasib are all covalent inhibitors that exploit the mutant cysteine residue. They irreversibly bind to this cysteine, trapping the K-Ras(G12C) protein in its inactive, GDP-bound conformation.[2][3] This prevents its interaction with downstream effectors, thereby inhibiting oncogenic signaling.[4][5] While all three inhibitors share this fundamental mechanism, differences in their chemical structures can influence their potency, selectivity, and pharmacokinetic properties.
Preclinical Performance: A Head-to-Head Comparison
Comprehensive preclinical data for this compound is not extensively available in the public domain, limiting a direct quantitative comparison. However, the available information describes it as an irreversible, allosteric inhibitor of the K-Ras(G12C) mutant.[6] The following tables summarize the key preclinical and clinical data for the well-characterized inhibitors, Sotorasib and Adagrasib.
Table 1: Preclinical Activity of K-Ras(G12C) Inhibitors
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | This compound |
| Mechanism of Action | Covalent, irreversible inhibitor of K-Ras(G12C) | Covalent, irreversible inhibitor of K-Ras(G12C) | Irreversible, allosteric inhibitor of K-Ras(G12C)[6] |
| Biochemical IC50 | Data not consistently reported; cellular IC50 is a more common metric. | ~5 nM | Not publicly available |
| Cellular IC50 (KRAS G12C mutant cell lines) | Potent activity in various cell lines (e.g., NCI-H358, MIA PaCa-2)[1] | Potent activity in various cell lines (e.g., MIA PaCa-2, H358) | Not publicly available |
| Selectivity | Highly selective for K-Ras(G12C) over wild-type K-Ras | >1,000-fold selectivity for K-Ras(G12C) over wild-type K-Ras | Selective for oncogenic K-Ras(G12C)[6] |
Table 2: Clinical Efficacy in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Clinical Trial | CodeBreaK 100 & 200 | KRYSTAL-1 & 12 |
| Objective Response Rate (ORR) | 37.1% (Phase 2)[7], 28.1% (Phase 3) | 43% (Phase 1/2), 35.7% (Phase 3) |
| Disease Control Rate (DCR) | 80.6% (Phase 2) | 80% (Phase 1/2) |
| Median Progression-Free Survival (PFS) | 6.8 months (Phase 2)[7], 5.6 months (Phase 3) | 6.5 months (Phase 1/2), 5.5 months (Phase 3) |
| Median Overall Survival (OS) | 12.5 months (Phase 2)[7] | 12.6 months (Phase 1/2) |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the preclinical benchmarking of K-Ras(G12C) inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells harboring the K-Ras(G12C) mutation.
-
Cell Seeding: Seed K-Ras(G12C) mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the K-Ras(G12C) inhibitor in the appropriate cell culture medium. Add the desired concentrations to the cells, including a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Reading: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Western Blot for Downstream Signaling (p-ERK)
This assay measures the inhibition of the MAPK signaling pathway by assessing the phosphorylation of ERK, a key downstream effector of K-Ras.
-
Cell Treatment and Lysis: Seed K-Ras(G12C) mutant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the inhibitor for a specified time. Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
Visualizing the Landscape of K-Ras Inhibition
The following diagrams illustrate the K-Ras signaling pathway and a typical experimental workflow for evaluating K-Ras(G12C) inhibitors.
Caption: K-Ras(G12C) signaling pathway and the mechanism of covalent inhibitors.
Caption: Generalized workflow for the preclinical and clinical evaluation of K-Ras(G12C) inhibitors.
Conclusion
Sotorasib and Adagrasib have paved the way for targeting K-Ras(G12C) mutant cancers, demonstrating significant clinical benefit. While detailed preclinical data for this compound remains limited, its classification as an irreversible, allosteric inhibitor places it within the same promising class of therapeutics. The continued development and benchmarking of novel inhibitors are crucial for overcoming acquired resistance and expanding the therapeutic window for patients with K-Ras(G12C)-driven malignancies. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of next-generation K-Ras inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of K-Ras(G12C) Inhibitor 6: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of the K-Ras(G12C) inhibitor 6 with other RAS isoforms. The information is supported by experimental data from foundational studies to aid in the evaluation of this compound's selectivity profile.
The direct inhibition of oncogenic K-Ras mutants has been a long-sought goal in cancer therapy. The discovery of a covalent inhibitor, designated as this compound, represented a significant breakthrough in targeting the previously considered "undruggable" K-Ras protein. This inhibitor was developed to irreversibly bind to the cysteine residue of the G12C mutant of K-Ras, locking it in an inactive, GDP-bound state. A critical aspect of any targeted inhibitor is its selectivity for the intended target over other closely related proteins, such as other RAS isoforms (H-Ras and N-Ras), to minimize off-target effects.
Cross-Reactivity Profile of this compound
Experimental evidence has demonstrated that this compound exhibits a degree of cross-reactivity with other RAS isoforms, particularly those harboring the same G12C mutation. Foundational research by Ostrem et al. in Nature (2013) established the initial selectivity profile of this class of inhibitors.
Key Findings:
-
No Reactivity with Wild-Type K-Ras: Mass spectrometry analysis revealed no detectable covalent modification of wild-type K-Ras, which contains three native cysteine residues, upon treatment with inhibitor 6. This indicates a high degree of selectivity for the mutant G12C residue.
-
Modification of H-Ras(G12C): Conversely, the same study demonstrated that this compound does covalently modify the oncogenic G12C mutant of the highly homologous H-Ras protein. This cross-reactivity is attributed to the presence of the accessible cysteine at position 12 in both K-Ras(G12C) and H-Ras(G12C).
-
N-Ras Isoform Interaction: Data regarding the specific interaction of this compound with N-Ras isoforms (both wild-type and G12C mutants) is not extensively detailed in the initial discovery literature. However, given the high homology in the switch-II pocket where these inhibitors bind, some level of interaction with N-Ras(G12C) would be anticipated.
Quantitative Analysis of RAS Isoform Binding
| RAS Isoform | Mutation | Interaction with Inhibitor 6 |
| K-Ras | Wild-Type | No detectable reaction |
| K-Ras | G12C | Covalent modification |
| H-Ras | G12C | Covalent modification |
| N-Ras | G12C | Interaction expected, but not explicitly quantified |
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the characterization of K-Ras(G12C) inhibitors and the assessment of their cross-reactivity.
Mass Spectrometry-Based Protein Modification Assay
This biochemical assay is used to determine the extent of covalent modification of a target protein by an irreversible inhibitor.
Objective: To qualitatively and quantitatively assess the covalent binding of an inhibitor to different RAS isoforms.
Methodology:
-
Protein Expression and Purification: Recombinant K-Ras, H-Ras, and N-Ras proteins (both wild-type and G12C mutants) are expressed in E. coli and purified to homogeneity.
-
Inhibitor Incubation: Purified RAS proteins (typically at a concentration of 5-10 µM) are incubated with the inhibitor (e.g., this compound) at various concentrations and for different durations at room temperature. A control sample with DMSO (vehicle) is run in parallel.
-
Sample Preparation for Mass Spectrometry: Following incubation, the reaction is quenched, and the protein samples are desalted.
-
Mass Analysis: The samples are then analyzed by electrospray ionization mass spectrometry (ESI-MS). The resulting mass spectrum will show peaks corresponding to the unmodified protein and, if a reaction has occurred, a second peak corresponding to the protein-inhibitor adduct. The relative abundance of these peaks can be used to quantify the percentage of protein modification.
SOS-Catalyzed Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to lock K-Ras in its inactive, GDP-bound state by preventing the exchange of GDP for GTP, a process catalyzed by the Guanine Nucleotide Exchange Factor (GEF), Son of Sevenless (SOS).
Objective: To determine the functional consequence of inhibitor binding on the activation state of RAS isoforms.
Methodology:
-
Loading with Fluorescent GDP: Purified RAS proteins are loaded with a fluorescent GDP analog, such as mant-dGDP (2'-(or-3')-O-(N-Methylanthraniloyl) guanosine (B1672433) 5'-diphosphate).
-
Inhibitor Pre-incubation: The mant-dGDP-loaded RAS protein is pre-incubated with the inhibitor or vehicle control to allow for covalent modification.
-
Initiation of Nucleotide Exchange: The nucleotide exchange reaction is initiated by the addition of the catalytic domain of SOS (SOScat) and a molar excess of a non-fluorescent GTP analog (e.g., GTPγS).
-
Fluorescence Monitoring: The exchange of fluorescent mant-dGDP for the non-fluorescent GTPγS results in a decrease in fluorescence intensity over time. This is monitored using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence decay is proportional to the rate of nucleotide exchange. By comparing the rates in the presence and absence of the inhibitor, the inhibitory effect on RAS activation can be quantified.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches, the following diagrams illustrate the RAS signaling pathway and a general workflow for assessing inhibitor selectivity.
Caption: Simplified RAS signaling pathway illustrating the points of activation and downstream effector pathways. This compound targets the mutant G12C versions of K-Ras and H-Ras.
Caption: General experimental workflow for assessing the cross-reactivity of a K-Ras(G12C) inhibitor across different RAS isoforms using both biochemical and cell-based assays.
Structural differences between K-Ras(G12C) inhibitor 6 and Adagrasib
A Comparative Guide for Researchers and Drug Development Professionals
The quest to effectively target the once "undruggable" K-Ras(G12C) mutation has led to the development of several promising small molecule inhibitors. Among these, Adagrasib (MRTX849) has emerged as a clinically advanced agent with a wealth of publicly available data. This guide provides a detailed structural and functional comparison between Adagrasib and the lesser-known K-Ras(G12C) inhibitor 6, a compound identified in patent literature. While data on inhibitor 6 is limited, this comparison aims to provide a comprehensive overview based on available information, highlighting the key structural differences and the experimental data that underpins our understanding of these molecules.
Executive Summary
Adagrasib is a well-characterized, orally bioavailable covalent inhibitor of K-Ras(G12C) that has demonstrated significant anti-tumor activity in clinical trials.[1][2] It forms an irreversible covalent bond with the mutant cysteine-12 residue, trapping the K-Ras protein in its inactive, GDP-bound state.[3] this compound is described as a potent, irreversible, and allosteric inhibitor of K-Ras(G12C) in patent WO2017087528A1.[4] However, detailed public data on its performance and binding mode are scarce, limiting a direct, comprehensive comparison. This guide synthesizes the available information to draw structural and functional distinctions.
Structural and Functional Comparison
| Feature | This compound | Adagrasib (MRTX849) |
| Chemical Structure | N-{1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}butanamide | (S)-6-(4-chlorophenyl)-8-ethyl-2-((S)-1-(4-fluorophenyl)ethyl)-3,4-dihydropyrimido[4,5-d]pyrimidin-7(8H)-one |
| Binding Pocket | Allosteric, binding to the switch-II pocket.[5] | Allosteric, binding to the switch-II pocket.[3] |
| Covalent Linkage | Irreversible covalent bond with Cys12.[5] | Irreversible covalent bond with the acrylamide (B121943) warhead targeting Cys12.[6] |
| Key Interactions | Information not publicly available. | Forms key hydrogen bonds and hydrophobic interactions within the switch-II pocket. The naphthalene (B1677914) ring provides a large surface for hydrophobic interactions.[6] |
| Selectivity | Selective for K-Ras(G12C).[5] | Highly selective for K-Ras(G12C) over wild-type K-Ras.[1] |
Performance Data
In contrast, Adagrasib has been extensively characterized:
| Assay | Parameter | Adagrasib (MRTX849) Value |
| Biochemical Assay | IC50 | ~5 nM (KRAS-dependent signal transduction)[1] |
| Cell Viability Assay (2D) | IC50 | Varies by cell line (e.g., NCI-H358 lung cancer cells) |
| Preclinical Models | Tumor Growth Inhibition | Demonstrated significant tumor regression in xenograft models.[8] |
| Clinical Trials (Phase I/II) | Objective Response Rate (ORR) | 42.9% in patients with NSCLC.[9] |
Signaling Pathway and Mechanism of Action
Both this compound and Adagrasib target the constitutively active K-Ras(G12C) protein. This mutant protein is locked in a GTP-bound "on" state, leading to the continuous activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. By covalently binding to the Cys12 residue in the switch-II pocket, these inhibitors lock the K-Ras(G12C) protein in its inactive GDP-bound "off" state, thereby blocking downstream signaling.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Nucleotide Exchange
This assay is used to measure the ability of an inhibitor to lock K-Ras(G12C) in its GDP-bound state by preventing nucleotide exchange.
Materials:
-
Recombinant His-tagged K-Ras(G12C) protein
-
BODIPY-FL-GDP (fluorescently labeled GDP)
-
GTPγS (non-hydrolyzable GTP analog)
-
SOS1 (Son of Sevenless 1, a guanine (B1146940) nucleotide exchange factor)
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP, pH 7.4)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Protein Labeling: Incubate K-Ras(G12C) with a molar excess of BODIPY-FL-GDP to load the protein with the fluorescent nucleotide. Remove excess unbound nucleotide using a desalting column.
-
Inhibitor Incubation: In a 384-well plate, add the test compound (this compound or Adagrasib) at various concentrations to wells containing the BODIPY-FL-GDP-loaded K-Ras(G12C). Incubate to allow for covalent bond formation.
-
Nucleotide Exchange Reaction: Initiate the nucleotide exchange by adding a mixture of GTPγS and SOS1 to each well.
-
Data Acquisition: Monitor the decrease in the TR-FRET signal over time. The signal decreases as the fluorescent BODIPY-FL-GDP is displaced by the non-fluorescent GTPγS.
-
Data Analysis: Calculate the initial rate of nucleotide exchange for each inhibitor concentration. Plot the rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This assay determines the effect of the inhibitors on the proliferation and survival of cancer cells harboring the K-Ras(G12C) mutation.
Materials:
-
K-Ras(G12C) mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound and Adagrasib)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the K-Ras(G12C) mutant cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Viability Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
Adagrasib is a clinically validated K-Ras(G12C) inhibitor with a well-defined structural basis for its potent and selective activity. The extensive publicly available data for Adagrasib provides a strong benchmark for the evaluation of other K-Ras(G12C) inhibitors. This compound, identified from patent literature, is described as a potent covalent inhibitor, but a comprehensive, data-driven comparison is hampered by the lack of publicly accessible experimental results. Further disclosure of data for this compound is necessary to fully assess its potential relative to clinically advanced agents like Adagrasib. This guide provides a framework for such a comparison, outlining the key structural features and experimental methodologies that are crucial for the characterization of this important class of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of K-Ras(G12C) Inhibitor 6
For laboratory professionals engaged in cancer research and drug development, the proper handling and disposal of potent compounds like K-Ras(G12C) inhibitor 6 are critical for ensuring personnel safety and environmental protection. As a targeted therapy, this compound and its associated waste must be managed as hazardous and cytotoxic material. Adherence to the following step-by-step disposal protocol is essential.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. Always handle this compound within a certified chemical fume hood to prevent the inhalation of any airborne particles.[1]
| Activity | Required Personal Protective Equipment |
| Waste Handling & Segregation | Nitrile gloves (double gloving recommended), disposable gown with knit cuffs, safety glasses with side shields or goggles.[1] |
| Spill Cleanup | N95 or higher respirator, chemical-resistant gloves, disposable gown, safety goggles.[2][3] |
| General Laboratory Operations | Standard laboratory coat, safety glasses, nitrile gloves.[2] |
A risk assessment should be conducted prior to handling the compound to ensure the highest level of safety.[1] A safety shower and eyewash station should be readily accessible.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.[2] Never dispose of this material in the regular trash or down the drain.[3]
-
Segregation and Collection :
-
Solid Waste : Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container.[3] All contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed waste bag or container.[3] This waste should be placed in a rigid, leak-proof container identified with a cytotoxic toxic hazard symbol.[4]
-
Liquid Waste : Aqueous solutions containing the inhibitor should be collected in a designated, sealed, and clearly labeled waste container.[3] Solutions of the inhibitor in organic solvents must be collected in a separate, compatible, and clearly labeled solvent waste container.[3]
-
Sharps Waste : Any contaminated sharps, including needles and syringes, must be disposed of in a designated sharps container that is clearly labeled as containing cytotoxic waste.[3][5]
-
-
Containerization and Labeling :
-
Place all waste into designated, leak-proof, and clearly labeled hazardous waste containers.[2]
-
The label must include the chemical name "this compound," associated hazards (e.g., "Cytotoxic," "Toxic"), and the accumulation start date.[2]
-
For solid waste other than sharps, use a container fitted with a thick, clear garbage bag and labeled "Cytotoxic waste".[5]
-
-
Storage :
-
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous chemical waste.
-
-
Final Disposal :
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental release.
-
Evacuate and Secure : Clear the immediate area of all personnel and restrict access.[3]
-
Ventilate : Ensure the area is well-ventilated.[2]
-
Contain : Use an absorbent material such as vermiculite (B1170534) or sand to contain the spill.[2] For solid spills, gently cover the spill with absorbent material to avoid raising dust.[3]
-
Collect : Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[2]
-
Clean : Decontaminate the spill area with an appropriate solvent, followed by soap and water.[2]
-
Dispose : Dispose of all contaminated cleanup materials as hazardous waste according to institutional and local regulations.[2]
-
Report : Report any spills or exposures to the laboratory supervisor immediately.[1]
IV. Diagrams
Caption: K-Ras(G12C) signaling pathway and inhibitor action.
Caption: Disposal workflow for this compound.
References
Sichere Handhabung von K-Ras(G12C)-Inhibitor 6: Ein Leitfaden für das Labor
Wichtiger Hinweis: Für den spezifischen K-Ras(G12C)-Inhibitor 6 ist derzeit kein öffentliches Sicherheitsdatenblatt (SDB) verfügbar. Die folgenden Anweisungen basieren auf den bewährten Verfahren für den Umgang mit potenten, niedermolekularen Inhibitoren in der Forschung und auf Informationen aus Sicherheitsdatenblättern ähnlicher Verbindungen. Es ist unerlässlich, diese Richtlinien im Kontext einer umfassenden Risikobewertung für Ihr spezifisches Laborszenario anzuwenden und die institutionellen Sicherheitsvorschriften zu befolgen.
Persönliche Schutzausrüstung (PSA)
Die angemessene persönliche Schutzausrüstung ist die erste Verteidigungslinie gegen eine potenzielle Exposition. Für den Umgang mit K-Ras(G12C)-Inhibitor 6 ist eine vollständige Schutzausrüstung erforderlich, um Haut- und Atemwegskontakt zu minimieren.
| PSA-Kategorie | Spezifikation | Begründung |
| Handschutz | Doppelte Nitrilhandschuhe | Bietet Schutz vor versehentlichem Kontakt. Das Tragen von zwei Paar Handschuhen ermöglicht das sichere Ausziehen des äußeren Paares bei Kontamination, ohne die Haut freizulegen. |
| Augenschutz | Chemikalienschutzbrille mit Seitenschutz | Schützt die Augen vor Spritzern und Aerosolen der Verbindung, insbesondere bei der Arbeit mit Lösungen. |
| Körperschutz | Laborkittel mit langen Ärmeln und Gummizügen an den Bündchen | Verhindert den Kontakt der Haut mit der Verbindung. Die Bündchen sollten über die inneren Handschuhe gestülpt werden. |
| Atemschutz | Anliegende Atemschutzmaske (z. B. N95 oder FFP2) | Erforderlich bei der Handhabung des Pulvers, um das Einatmen von Partikeln zu verhindern. Bei der Arbeit in einem Abzug kann dies je nach Risikobewertung angepasst werden. |
Arbeitsablauf für die sichere Handhabung
Ein strukturierter Arbeitsablauf ist entscheidend, um die Sicherheit während des gesamten Experiments zu gewährleisten. Dies umfasst die Vorbereitung, die Handhabung der Substanz und die anschließende Dekontamination.
Entsorgungsplan
Die ordnungsgemäße Entsorgung von K-Ras(G12C)-Inhibitor 6 und kontaminierten Materialien ist entscheidend, um die Sicherheit von Personal und Umwelt zu gewährleisten.[1]
Entsorgung fester Abfälle:
-
Unbenutzte/abgelaufene Inhibitoren: Als gefährlicher chemischer Abfall zu behandeln und gemäß den institutionellen Richtlinien zu entsorgen.
-
Kontaminierte Laborutensilien: Alle kontaminierten Einwegartikel wie Handschuhe, Pipettenspitzen und Röhrchen müssen in einem speziell gekennzeichneten Behälter für feste chemische Abfälle gesammelt werden.[1]
Entsorgung flüssiger Abfälle:
-
Lösungen: Wässrige und organische Lösungen, die den Inhibitor enthalten, müssen in separaten, gekennzeichneten Behältern für flüssige chemische Abfälle gesammelt werden.
-
Niemals in den Ausguss entsorgen: Die Entsorgung von K-Ras(G12C)-Inhibitor 6 über das Abwassersystem ist strengstens untersagt.[1]
Scharfe/spitze Gegenstände:
-
Nadeln, Spritzen oder andere kontaminierte scharfe Gegenstände müssen in einem dafür vorgesehenen durchstichsicheren Behälter entsorgt werden.[1]
Notfallverfahren bei Exposition
Im Falle einer Exposition sind unverzüglich die folgenden Schritte einzuleiten:
| Expositionstyp | Sofortmaßnahme |
| Hautkontakt | Den betroffenen Bereich sofort mindestens 15 Minuten lang mit reichlich Wasser und Seife waschen. Kontaminierte Kleidung ausziehen. |
| Augenkontakt | Sofort mindestens 15 Minuten lang bei geöffneten Lidern mit reichlich Wasser spülen. Unverzüglich einen Arzt aufsuchen.[1] |
| Einatmen | Die betroffene Person an die frische Luft bringen. Bei Atembeschwerden sofort einen Arzt aufsuchen. |
| Verschlucken | Den Mund mit Wasser ausspülen. KEIN Erbrechen herbeiführen. Unverzüglich einen Arzt aufsuchen. |
Dieser Leitfaden soll das Bewusstsein für die sichere Handhabung von K-Ras(G12C)-Inhibitor 6 schärfen. Es liegt in der Verantwortung jedes Forschers, sich mit den spezifischen Risiken vertraut zu machen und die Sicherheitsrichtlinien seiner Einrichtung strikt zu befolgen.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
